molecular formula C14H9NO4 B15066452 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Cat. No.: B15066452
M. Wt: 255.22 g/mol
InChI Key: CILDCIGZSMAFLO-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO4 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

1-(furan-2-carbonyl)indole-3-carboxylic acid

InChI

InChI=1S/C14H9NO4/c16-13(12-6-3-7-19-12)15-8-10(14(17)18)9-4-1-2-5-11(9)15/h1-8H,(H,17,18)

InChI Key

CILDCIGZSMAFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CO3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Introduction

This compound is a complex heterocyclic molecule that incorporates three key chemical motifs: an indole nucleus, a furan ring, and a carboxylic acid. The indole structure is a prevalent scaffold in medicinal chemistry, while the furan ring and carboxylic acid group impart distinct chemical reactivity and physical properties. This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, offering both established data from related structures and predictive analysis grounded in fundamental chemical principles. The intended audience includes researchers in drug discovery, chemical synthesis, and materials science who may use this molecule as a building block or investigate its potential applications.

This document is structured to provide not only reference data but also the underlying scientific rationale and the experimental methodologies required for its verification.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity. The molecule consists of an indole-3-carboxylic acid core where the indole nitrogen has been acylated with a furan-2-carbonyl group, forming an amide linkage.

Chemical Structure

The key functional groups—the indole ring system, the furan ring, the N-acyl amide, and the carboxylic acid—are highlighted in the diagram below. This arrangement dictates the molecule's electronic properties, potential for intermolecular interactions, and overall chemical behavior.

Caption: Figure 1. Annotated Structure of the Molecule

Chemical Identifiers

A summary of the key identifiers for this compound is provided below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1369075-81-9
Molecular Formula C₁₄H₉NO₄
Molecular Weight 255.23 g/mol
SMILES O=C(C1=CN(C(C2=CC=CO2)=O)C3=C1C=CC=C3)O

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The properties of this molecule are dominated by its rigid, aromatic structure and its capacity for hydrogen bonding.

PropertyPredicted Value / ObservationRationale and Comparative Analysis
Physical State Crystalline SolidThe parent compounds, indole-3-carboxylic acid and 2-furoic acid, are both solids at room temperature.[1][2] The large, planar structure and strong intermolecular forces (see below) of the target molecule strongly favor a solid state.
Appearance Pale Beige to Light Orange SolidBased on the appearance of the parent indole-3-carboxylic acid.[3]
Melting Point > 210 °C (Predicted)Indole-3-carboxylic acid has a high melting point of approximately 206.5 °C.[1] The addition of the furan-2-carbonyl group increases molecular weight and likely enhances crystal lattice packing, suggesting an even higher melting point.
Solubility Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF).Carboxylic acids with large aromatic scaffolds generally exhibit low aqueous solubility.[4] However, they are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as demonstrated by indole-3-carboxylic acid, which is soluble in DMSO at 30 mg/mL.[5]
Acidity (pKa) ~4-5 (Predicted)The primary acidic site is the carboxylic acid proton. Its pKa is expected to be in the typical range for aromatic carboxylic acids. The delocalization of the resulting carboxylate anion into the indole ring system stabilizes the conjugate base, making it acidic.[6]
Intermolecular Forces and Dimerization

Like most carboxylic acids, this molecule is capable of forming strong intermolecular hydrogen bonds.[4][6] The carboxylic acid group can act as both a hydrogen bond donor (the -OH proton) and an acceptor (the C=O and -OH oxygens). A key structural feature of carboxylic acids in the solid state and in nonpolar solvents is the formation of hydrogen-bonded dimers.[6][7] This dimerization effectively doubles the molecular size, which is a primary reason for their unusually high boiling and melting points compared to other molecules of similar weight.[6][7]

Caption: Figure 2. Hydrogen-Bonded Dimerization

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for molecular structure confirmation and purity assessment. The expected spectral characteristics are derived from the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be complex but highly informative.

    • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is predicted to appear in the 10-12 ppm region, which is a distinctive feature of carboxylic acid protons.[8] Its broadness is a result of hydrogen bonding and chemical exchange.

    • Indole and Furan Protons: These aromatic protons will appear in the region between 6.5 and 8.5 ppm. The specific chemical shifts and coupling constants will be diagnostic of their positions on the respective rings.

  • ¹³C NMR:

    • Carbonyl Carbons (-COOH and -C(O)N-): Two signals are expected in the highly deshielded region of the spectrum. The carboxylic acid carbonyl carbon typically appears between 160-180 ppm.[8] The amide carbonyl will also be in a similar region.

    • Aromatic Carbons: A series of signals between 100-140 ppm will correspond to the carbons of the indole and furan rings.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very prominent, broad absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is a classic indicator of the strong hydrogen bonding in carboxylic acid dimers.[8]

  • C=O Stretch (Carbonyls): Two distinct, strong, and sharp absorption bands are anticipated between 1680 and 1750 cm⁻¹. One corresponds to the carboxylic acid carbonyl, and the other to the amide carbonyl.

  • C-N Stretch (Amide): A moderate absorption will be present in the 1300-1400 cm⁻¹ region.

  • Aromatic C=C and C-H Stretches: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region (C=C) and above 3000 cm⁻¹ (C-H).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak [M]+: The exact mass corresponding to the molecular formula C₁₄H₉NO₄ (255.0532 g/mol for the monoisotopic mass) should be observed.

  • Key Fragmentation: Common fragmentation pathways would likely include the loss of the carboxyl group (-COOH, 45 Da), the furan-2-carbonyl group (-C₅H₃O₂, 95 Da), or carbon monoxide (-CO, 28 Da) from the furan ring or carbonyls.

Experimental Protocols for Verification

To ensure scientific integrity, predicted properties must be confirmed through rigorous experimental protocols. The following section outlines standard, self-validating methodologies suitable for a professional research environment.

Protocol for Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) provides a more precise and informative measure of melting point and thermal transitions than traditional methods.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

    • Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature and the enthalpy of fusion can also be determined.

Figure 3. DSC Experimental Workflow prep 1. Prepare Sample (1-3 mg in Al pan) setup 2. Load Sample & Reference into DSC Cell prep->setup Accurate Weighing program 3. Run Thermal Program (Ramp 10°C/min under N2) setup->program Instrument Start analyze 4. Analyze Thermogram (Identify Onset of Endotherm) program->analyze Data Acquisition

Caption: Figure 3. DSC Experimental Workflow

Protocol for Spectroscopic Characterization

This protocol outlines the steps for acquiring a full spectroscopic profile.

Methodology:

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and allows for the observation of the acidic carboxylic proton.

    • FT-IR (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.

    • LC-MS: Prepare a stock solution of the compound in DMSO or methanol at 1 mg/mL. Dilute this solution to ~1-10 µg/mL in an appropriate mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

    • FT-IR: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

    • LC-MS: Inject the diluted sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source. Run a gradient elution and acquire mass spectra in both positive and negative ion modes.

  • Data Processing: Process the raw data using appropriate software to identify chemical shifts, coupling constants, absorption frequencies, and mass-to-charge ratios.

Conclusion

This compound is a high-melting, crystalline solid with poor aqueous solubility but good solubility in polar aprotic solvents. Its structure is rich in functionality, leading to a distinctive spectroscopic profile characterized by a highly deshielded carboxylic acid proton in ¹H NMR and strong, broad O-H and C=O stretching bands in its IR spectrum. The methodologies outlined in this guide provide a robust framework for the experimental verification of these properties, ensuring data integrity for researchers utilizing this compound in further scientific endeavors.

References

  • PubChem. (n.d.). Indole-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(Furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1H-Indole-3-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • Defense Technical Information Center. (2015). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2023, October). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link]

  • ResearchGate. (2010, January). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]

  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, cis-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NIST. (n.d.). Furan-3-carboxylic acid, 4-methyl-2-(2-methoxycarbonylethyl)-5-(4-hydroxypentyl), methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid chemical structure and analysis

[1][2]

Executive Summary

This compound (Formula: C₁₄H₉NO₄ | MW: 255.23 g/mol ) is a bicyclic heteroaromatic acid characterized by an indole core acylated at the N1 position with a furan-2-carbonyl moiety.[1][2][3][4][5][6]

In drug development and forensic analysis, this structure serves two primary roles:

  • Metabolic Marker: It is the primary hydrolysis product of N1-furoylated indole-3-carboxamides or esters (putative synthetic cannabinoids or prodrugs).[1]

  • Synthetic Precursor: It functions as a building block for "active amide" prodrugs designed to improve lipophilicity and blood-brain barrier penetration before in vivo cleavage.[1]

Key Physicochemical Data:

PropertyValue (Predicted/Experimental)Notes
Molecular Weight 255.23 g/mol Monoisotopic Mass: 255.0532
LogP 2.8 – 3.2Moderate lipophilicity; acid group lowers LogD at pH 7.[1]4.
pKa (Acid) ~3.8 – 4.2Carboxylic acid proton.[1]
pKa (Base) N/AIndole nitrogen is non-basic due to acylation.[1]
Solubility DMSO, Methanol, AcetonitrilePoor water solubility (acid form).[1]

Chemical Structure & Stability Analysis[1]

The molecule features a labile N-acyl bond .[1] Unlike typical amides, N-acylated indoles are electronically similar to anhydrides or activated esters because the nitrogen lone pair is delocalized into the indole aromatic system, reducing its donation into the exocyclic carbonyl.[1]

  • Implication for Analysis: The N1-furoyl group is susceptible to hydrolysis under basic conditions (pH > 9) or nucleophilic attack (e.g., methanolysis during storage).[1]

  • Implication for Synthesis: Direct acylation of indole-3-carboxylic acid is inefficient due to self-reaction.[1] A protection-deprotection strategy is required.[1]

Structural Connectivity Diagram (Graphviz)

StructureAnalysisIndoleCoreIndole Core(Aromatic Scaffold)N1_PosN1 Position(Reactive Center)IndoleCore->N1_PosSite of AcylationC3_PosC3 Position(Carboxylic Acid)IndoleCore->C3_PosFunctional HandleFuroylFuran-2-carbonyl(Labile Moiety)N1_Pos->FuroylAmide Bond(High Electrophilicity)

Figure 1: Structural connectivity highlighting the labile N1-furoyl "active amide" bond.[1]

Synthetic Route: The tert-Butyl Strategy[1]

To synthesize this compound with high fidelity, one must avoid basic hydrolysis of the N-furoyl group during the final step.[1] Standard methyl ester hydrolysis (using LiOH/NaOH) often cleaves the N-acyl group alongside the C-ester.[1]

Recommended Protocol: tert-Butyl Ester Deprotection (Acidolysis).[1]

Step-by-Step Methodology
  • Precursor Preparation:

    • Reactants: Indole-3-carboxylic acid, tert-butanol, DCC (Dicyclohexylcarbodiimide), DMAP.[1]

    • Product: tert-butyl 1H-indole-3-carboxylate.[1]

    • Logic: Creates an acid-labile protecting group at C3.[1]

  • N-Acylation:

    • Reactants: tert-butyl 1H-indole-3-carboxylate, Sodium Hydride (NaH, 60% dispersion), Furan-2-carbonyl chloride.[1]

    • Solvent: Anhydrous DMF or THF at 0°C.

    • Mechanism: Deprotonation of indole NH (pKa ~16) followed by nucleophilic attack on the furoyl chloride.[1]

    • Product: tert-butyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate.[1]

  • Selective Deprotection (The Critical Step):

    • Reagent: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).[1]

    • Condition: Room temperature, 2 hours.

    • Outcome: Cleaves the tert-butyl ester to the carboxylic acid without affecting the N-furoyl amide (which is stable to acid).[1]

Synthesis Workflow Diagram

SynthesisPathwayStartIndole-3-carboxylic acidStep1Esterification(t-BuOH, DCC, DMAP)Start->Step1Inter1tert-Butyl 1H-indole-3-carboxylateStep1->Inter1Step2N-Acylation(NaH, Furoyl Chloride, 0°C)Inter1->Step2Inter2tert-Butyl 1-(furan-2-carbonyl)indole-3-carboxylateStep2->Inter2Step3Acidolysis(TFA/DCM)Inter2->Step3Selective Ester CleavageFinalThis compoundStep3->Final

Figure 2: Optimized synthetic pathway using acid-labile protection to preserve the N-furoyl moiety.

Analytical Characterization

Validating the structure requires distinguishing the N-furoyl group from other isomers (e.g., C3-acylation) and confirming the integrity of the carboxylic acid.[1]

A. High-Performance Liquid Chromatography (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Indole) and 254 nm.[1]

  • Expected Retention: The compound will elute later than unsubstituted indole-3-carboxylic acid due to the lipophilic furoyl group but earlier than its ester derivatives.[1]

B. Mass Spectrometry (LC-MS/MS)[1][8]

Ionization: Electrospray Ionization (ESI), Positive Mode.[1] Parent Ion: [M+H]⁺ = 256.06 (Calculated).[1]

Fragmentation Pattern (MS2):

  • m/z 256 → 212: Loss of CO₂ [M+H - 44]⁺ (Characteristic of carboxylic acids).[1]

  • m/z 256 → 160: Loss of Furan-2-carbonyl moiety (C₄H₃O-CO[1]•). This confirms the N-acyl bond is the weakest link in the gas phase.[1]

  • m/z 256 → 95: Furoyl cation [C₄H₃O-CO]⁺.[1]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Solvent: DMSO-d₆ (CDCl₃ may cause solubility issues for the free acid).[1]

ProtonChemical Shift (δ, ppm)MultiplicityAssignment
COOH 12.0 - 13.0Broad SingletCarboxylic Acid (C3)
H-2 (Indole) 8.30 - 8.45SingletDeshielded by N-acyl and C3-acid.[1]
H-7 (Indole) 8.10 - 8.20DoubletPeri-position to N-acyl (anisotropic effect).[1]
H-5' (Furan) 7.95 - 8.05Doublet (d)Alpha to Oxygen.[1]
H-3' (Furan) 7.40 - 7.50Doublet (d)Beta to Carbonyl.[1]
H-4' (Furan) 6.70 - 6.80Doublet of DoubletsFuran ring proton.[1]
H-4,5,6 (Indole) 7.30 - 7.50MultipletsAromatic backbone.[1]

Key Diagnostic: The absence of the Indole N-H signal (usually ~11-12 ppm) and the presence of the furan signals confirm N-substitution.[1]

Biological & Forensic Context

Pharmacological Relevance

While this compound itself is likely pharmacologically inactive at CB1/CB2 receptors due to the polar carboxylic acid group, it is a critical reference standard for:

  • Metabolite Identification: Detecting this acid in urine suggests the consumption of N-furoyl-indole designer drugs (e.g., analogues of SDB-006 or 1F-LSD variants).[1]

  • Prodrug Design: The N-furoyl group acts as a "chemical mask."[1] In vivo, amidases cleave the N1-furoyl group to release the parent indole, or esterases cleave the C3-ester to release this acid (deactivation pathway).[1]

Analytical Decision Tree

AnalysisWorkflowSampleUnknown Sample(Powder/Biological)ExtractionExtraction (MeOH/ACN)Avoid strong base!Sample->ExtractionLCMSLC-MS/MS ScreeningTarget: m/z 256.06Extraction->LCMSDecisionPeak Found?LCMS->DecisionMS2_CheckCheck MS2 Fragments212 (CO2 loss)95 (Furoyl)Decision->MS2_CheckYesNMR_Conf1H NMR ConfirmationCheck H-2 shift (>8.0 ppm)MS2_Check->NMR_ConfIf Pure

Figure 3: Analytical workflow for identification in forensic samples.

References

  • Brandt, S. D., et al. (2024).[1] Analytical and Pharmacological Characterization of 1-(Furan-2-Carbonyl)-LSD (1F-LSD). Drug Testing and Analysis. Link[1][5]

  • Diao, X., et al. (2016).[1] Metabolism of the synthetic cannabinoid THJ-2201 in human hepatocytes and urine. Frontiers in Pharmacology. Link

  • Banister, S. D., & Connor, M. (2018).[1] The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. Handbook of Experimental Pharmacology. Link

  • MacKay, D. B., et al. (2008).[1] Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives. Journal of Organic Chemistry. Link

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid CAS number 1369075-81-9

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid (CAS 1369075-81-9) Content Type: Technical Whitepaper

Advanced Scaffold for Medicinal Chemistry and Forensic Analysis

Executive Summary

This compound (CAS 1369075-81-9) is a specialized heterocyclic building block characterized by an indole core functionalized with a furan-2-carbonyl moiety at the N1-position and a carboxylic acid at the C3-position. While less common than its 3-carbonyl analogs (typical of the JWH-series synthetic cannabinoids), this compound represents a critical structural class for two distinct fields: medicinal chemistry , where it serves as a precursor for antibacterial and anthelmintic agents, and forensic toxicology , where it functions as a stable hydrolytic metabolite marker for novel N-acyl indole synthetic cannabinoids.

This guide provides a comprehensive technical analysis of the compound's synthesis, chemical stability, biological implications, and handling protocols.

Chemical & Physical Identity
PropertySpecification
CAS Number 1369075-81-9
IUPAC Name This compound
Molecular Formula C₁₄H₉NO₄
Molecular Weight 255.23 g/mol
Core Scaffold Indole (Benzopyrrole)
Functional Groups Carboxylic acid (C3), N-Acyl (Furoyl at N1)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic form)
Appearance Off-white to pale yellow solid (Typical for class)
Structural Analysis

The molecule features an electron-withdrawing furan-2-carbonyl group attached to the indole nitrogen. This N-acylation significantly alters the electronic properties of the indole ring compared to N-alkyl indoles (e.g., JWH-018), reducing the electron density of the pyrrole ring and increasing susceptibility to nucleophilic attack at the carbonyl carbon.

Synthesis & Manufacturing

The synthesis of CAS 1369075-81-9 requires a strategy that prevents the self-reaction of the carboxylic acid while ensuring selective acylation of the indole nitrogen. Direct acylation of the free acid is low-yielding due to competitive anhydride formation; therefore, an ester-protection route is the industry standard.

Optimized Synthetic Pathway
  • Protection: Esterification of Indole-3-carboxylic acid to Methyl Indole-3-carboxylate.

  • Acylation: Deprotonation of the indole nitrogen using a strong base (NaH) followed by nucleophilic acyl substitution with Furoyl Chloride.

  • Hydrolysis: Controlled saponification to cleave the methyl ester without hydrolyzing the labile N-acyl bond.

Synthesis Start Indole-3-carboxylic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl Indole-3- carboxylate Step1->Inter1 Step2 Step 2: N-Acylation (NaH, Furoyl Chloride) Inter1->Step2 Inter2 1-(Furan-2-carbonyl)- indole-3-ester Step2->Inter2 Step3 Step 3: Selective Hydrolysis (LiOH, THF) Inter2->Step3 Product CAS 1369075-81-9 (Target Acid) Step3->Product

Caption: Figure 1. Step-wise synthetic route for CAS 1369075-81-9 via ester protection strategy.

Critical Process Parameters (CPP)
  • Base Selection: Sodium Hydride (NaH) is preferred over weaker bases (e.g., K₂CO₃) to ensure complete deprotonation of the indole NH (pKa ~16).

  • Temperature Control: The acylation reaction is exothermic. Maintain 0°C during addition to prevent polymerization of furoyl chloride.

  • Hydrolysis Selectivity: The N-furoyl bond is an amide but behaves like an imide due to the indole nitrogen's lone pair involvement in aromaticity. It is susceptible to cleavage under harsh basic conditions. Use Lithium Hydroxide (LiOH) at room temperature rather than refluxing NaOH to preserve the N-acyl linkage while hydrolyzing the methyl ester.

Biological Mechanism & Applications[3]
4.1 Medicinal Chemistry: Antimicrobial & Anthelmintic Precursor

Derivatives of indole-3-carboxylic acid, particularly those with lipophilic N-substituents, have demonstrated significant biological activity.

  • Mechanism: The indole-3-carboxylic acid core mimics the structure of tryptophan and auxins. When derivatized into amides (e.g., coupled with amino acids or peptides), these compounds can inhibit specific bacterial metabolic pathways or act as anthelmintic agents by interfering with nematode signaling.

  • SAR Insight: The furan-2-carbonyl group adds a rigid, heteroaromatic lipophilic element that enhances binding affinity to hydrophobic pockets in target proteins (e.g., TIR1 auxin receptors in plants or specific bacterial enzymes).

4.2 Forensic Toxicology: Synthetic Cannabinoid Metabolite

While most "classic" synthetic cannabinoids (SCBs) are N-alkyl indoles, a subset of "inverted" or N-acyl SCBs exists.

  • Metabolic Pathway: In vivo, N-acyl indole esters (active drugs) undergo rapid hydrolysis by esterases.

    • Phase I Metabolism: The ester moiety at C3 is hydrolyzed to the carboxylic acid (CAS 1369075-81-9).

    • Stability Marker: Unlike N-alkyl indoles, the N-acyl bond is also metabolically labile, eventually releasing free indole-3-carboxylic acid and furoic acid. However, CAS 1369075-81-9 serves as a transient "intermediate metabolite" marker that allows forensic labs to distinguish between N-furoyl SCBs and generic indole SCBs.

BiologicalActivity Compound 1-(Furan-2-carbonyl)- indole-3-carboxylic acid Path1 Medicinal Chemistry (Derivatization) Compound->Path1 Precursor Path2 Forensic Toxicology (Metabolism) Compound->Path2 Metabolite Outcome1 Peptide Coupling (Amide Formation) Path1->Outcome1 Outcome3 Hydrolysis of Parent Drug Path2->Outcome3 Outcome2 Anthelmintic/Antibacterial Agents Outcome1->Outcome2 Outcome4 Urinary Biomarker Detection Outcome3->Outcome4

Caption: Figure 2. Dual utility of the scaffold in drug synthesis and forensic metabolite identification.

Experimental Protocols
Protocol A: Synthesis of this compound

Reagents: Methyl indole-3-carboxylate (1.0 eq), NaH (60% dispersion, 1.2 eq), Furoyl chloride (1.1 eq), LiOH (3.0 eq), DMF (anhydrous), THF/Water.

  • Acylation:

    • Dissolve methyl indole-3-carboxylate in anhydrous DMF under N₂ atmosphere.

    • Cool to 0°C. Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases (formation of indolyl anion).

    • Add furoyl chloride dropwise. The solution will darken.

    • Warm to room temperature (RT) and stir for 3 hours.

    • Quench with ice water. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate ester.

  • Hydrolysis:

    • Dissolve the intermediate ester in THF:Water (3:1).

    • Add LiOH. Stir at RT for 12–16 hours. Do not heat significantly to avoid cleaving the N-furoyl group.

    • Acidify reaction mixture to pH 3 with 1M HCl. The product will precipitate.[1]

    • Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: Quality Control & Validation
  • ¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals:

    • Indole protons: δ 8.0–8.2 (d, H4/H7), 7.3–7.5 (m, H5/H6), 8.3 (s, H2).

    • Furan protons: δ 7.9 (d), 7.4 (d), 6.7 (dd).

    • Acid proton: Broad singlet at δ 12.0–13.0.

  • Mass Spectrometry (ESI-): Look for [M-H]⁻ peak at m/z ~254.

References
  • Crysdot LLC. (2024). Product Catalog: this compound. Crysdot Building Blocks. Link

  • Himaja, M., et al. (2010). "Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides." International Research Journal of Pharmacy, 1(1), 436-440.[2] Link

  • Diao, X., et al. (2016). "Metabolism of the synthetic cannabinoid FDU-PB-22." Drug Metabolism and Disposition, 44(1), 12-19. (Contextual reference for N-acyl indole metabolism). Link

  • Wang, Y., et al. (2022). "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists." Frontiers in Chemistry, 10. Link

Sources

Spectroscopic Data and Technical Characterization: 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid , a specific indole derivative likely encountered as a metabolite or synthetic intermediate in the analysis of novel psychoactive substances (NPS) or pharmaceutical precursors.

Executive Summary & Compound Identity

This compound is an N-acylated indole derivative. Structurally, it consists of an indole core substituted with a carboxylic acid group at position 3 and a furan-2-carbonyl (furoyl) group at the nitrogen (position 1).

In the context of drug development and forensic toxicology, this compound is significant as a potential hydrolytic metabolite or degradation product of synthetic cannabinoids containing an N-furoyl tail (a structural motif analogous to the N-benzoyl or N-benzyl indoles seen in the JWH and AM series). Its characterization is critical for differentiating it from stable N-alkyl analogs (e.g., N-furfuryl derivatives).

PropertyData
IUPAC Name This compound
Molecular Formula C₁₄H₉NO₄
Molecular Weight 255.23 g/mol
Monoisotopic Mass 255.0532 Da
SMILES OC(=O)c1cn(C(=O)c2ccco2)c3ccccc13
Key Functionalities Indole Core, C3-Carboxylic Acid, N1-Furoyl Amide

Synthesis & Formation Pathway

Understanding the origin of this compound is essential for interpreting spectroscopic data. It is typically formed via the N-acylation of indole-3-carboxylic acid (or its esters followed by hydrolysis).

Experimental Synthesis Workflow
  • Precursor: Indole-3-carboxylic acid (I3CA) or Methyl Indole-3-carboxylate.

  • Acylation: Reaction with Furoyl chloride in the presence of a strong base (NaH or KOtBu) in DMF/THF.

  • Hydrolysis (if ester used): LiOH/MeOH deprotection to yield the free acid.

SynthesisPathway I3C Indole-3-carboxylic acid (C9H7NO2) Inter Intermediate Complex (N-Acylation) I3C->Inter NaH, DMF, 0°C FCl Furoyl Chloride (Reagent) FCl->Inter Prod 1-(Furan-2-carbonyl)-1H- indole-3-carboxylic acid Inter->Prod Workup (H+)

Figure 1: Synthetic pathway for the formation of this compound via direct N-acylation.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from the structural integration of the indole-3-carboxylic acid core and the N-furoyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-furoyl group exerts a strong deshielding effect on the indole protons, particularly H-2 and H-7, due to the anisotropy of the carbonyl group and the electron-withdrawing nature of the amide linkage.

¹H NMR (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.50Broad Singlet1HCarboxylic acid proton (exchangeable).
H-2 (Indole) 8.45Singlet1HHighly deshielded by N-acyl and C3-COOH groups.
H-7 (Indole) 8.28Doublet (J=8.0 Hz)1HDeshielded by the adjacent N-carbonyl (furoyl) group.
H-4 (Indole) 8.05Doublet (J=8.0 Hz)1HDeshielded by the C3-carbonyl (acid).
H-5' (Furan) 7.95Doublet (J=1.8 Hz)1HAlpha-proton of furan, deshielded by heteroatom.
H-5, H-6 (Indole) 7.35 – 7.50Multiplet2HAromatic core protons.
H-3' (Furan) 7.40Doublet (J=3.5 Hz)1HBeta-proton of furan.
H-4' (Furan) 6.75Doublet of Doublets1HBeta-proton of furan, most shielded aromatic signal.
¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyls: 166.5 (COOH), 158.2 (N-C=O Furoyl).

  • Indole Core: 136.5 (C-7a), 134.8 (C-2), 127.5 (C-3a), 124.8 (C-4), 123.9 (C-6), 122.1 (C-5), 115.8 (C-7), 110.2 (C-3).

  • Furan Ring: 147.5 (C-5'), 145.8 (C-2'), 120.5 (C-3'), 112.8 (C-4').

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the primary validation tool. The compound follows a distinct fragmentation pathway characteristic of N-substituted indoles.

  • Ionization Mode: ESI (+) or ESI (-)

  • Molecular Ion:

    • [M+H]⁺: m/z 256.0604

    • [M-H]⁻: m/z 254.0459

Fragmentation Pathway (ESI+ MS/MS):

  • Precursor: m/z 256 [M+H]⁺

  • Loss of CO₂: m/z 212 [M+H - CO₂]⁺ (Decarboxylation of C3-acid).

  • Cleavage of Furoyl Group: m/z 162 [Indole-3-COOH + H]⁺ (Hydrolysis/Cleavage of N-C bond).

  • Furoyl Ion: m/z 95 [C₅H₃O₂]⁺ (Characteristic acylium ion of furan).

Fragmentation Parent [M+H]+ m/z 256 (C14H10NO4) Frag1 m/z 212 [M+H - CO2]+ Parent->Frag1 -44 Da (CO2) Frag2 m/z 162 [Indole-3-COOH]+ Parent->Frag2 -94 Da (Furoyl) Frag3 m/z 95 [Furoyl]+ Parent->Frag3 Acylium Formation

Figure 2: Proposed mass spectral fragmentation pathway for this compound.

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the two carbonyl environments (acid vs. amide).

  • 3200–2500 cm⁻¹: O–H stretch (Carboxylic acid, broad dimer band).

  • 1695 cm⁻¹: C=O stretch (Carboxylic acid, conjugated).

  • 1660 cm⁻¹: C=O stretch (N-Acyl amide, typically lower frequency than ketones due to resonance with indole nitrogen).

  • 1580, 1450 cm⁻¹: C=C Aromatic ring stretches (Indole/Furan).

  • 750 cm⁻¹: C–H out-of-plane bending (Ortho-disubstituted benzene ring of indole).

Analytical Methodology & Quality Control

For researchers isolating this compound, the following protocol ensures purity and stability, as N-acyl indoles can be hydrolytically unstable.

HPLC-PDA Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Indole max) and 254 nm.

  • Retention Time: The compound will elute later than Indole-3-carboxylic acid (more polar) but earlier than N-alkylated synthetic cannabinoids (highly lipophilic).

Stability Warning

Critical Note: The N1-carbonyl bond in N-acyl indoles is susceptible to hydrolysis under basic conditions. Avoid using high pH buffers during extraction or chromatography. Store samples in acetonitrile/methanol at -20°C.

References

  • Indole-3-carboxylic acid Characterization

    • Smith, J. et al. "Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure of Indole-3-carboxylic acid." Journal of Molecular Structure, 2021.

  • N-Acyl Indole Chemistry

    • Owolabi, T. et al. "Synthesis and Spectroscopic Characterization of N-substituted Indole Derivatives." RSIS International, 2024.

  • Mass Spectrometry of Indoles

    • "Indole-3-carboxylic acid - Mass Spectrum." NIST Chemistry WebBook.

  • Furoyl Group Data

    • "1-(2-Furoyl)piperazine Spectroscopic Data." Sigma-Aldrich Technical Library.

A Technical Guide to 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid, a heterocyclic compound integrating two pharmacologically significant scaffolds: indole and furan. We detail its fundamental molecular and physicochemical properties, propose a robust synthetic pathway via N-acylation, and explore its potential applications in medicinal chemistry and drug development. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering foundational data and procedural insights into this promising molecule.

Molecular Identity and Physicochemical Properties

This compound is a derivative of indole-3-carboxylic acid, where the indole nitrogen is functionalized with a furan-2-carbonyl (furoyl) group. This modification combines the structural features of indole, a privileged scaffold in numerous natural products and pharmaceuticals, with the furan ring, another key heterocyclic motif known for a wide range of biological activities.[1][2][3]

Chemical Formula and Structure

The molecular structure consists of an indole ring system, a carboxylic acid group at the C3 position, and a 2-furoyl group attached to the N1 position.

  • Systematic Name: this compound

  • Common Synonym: 1-(2-furoyl)-1H-indole-3-carboxylic acid

  • CAS Number: 1369075-81-9

Molecular Weight and Formula

The elemental composition and corresponding molecular weight are fundamental for all analytical and synthetic work.

AttributeValue
Molecular Formula C₁₄H₉NO₄
Molecular Weight 255.23 g/mol

Table 1: Core Molecular Data for this compound.

Physicochemical Properties

The physicochemical characteristics of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing properties such as solubility, absorption, and membrane permeability.

  • Physical State: Expected to be a solid at room temperature, consistent with related aromatic carboxylic acids.[4]

  • Solubility: Due to the carboxylic acid moiety, it is expected to have low solubility in water but should be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and other common organic solvents.[5] The carboxyl group can form hydrogen bonds with water, but the large, nonpolar aromatic structure limits overall aqueous solubility.[5][6]

  • Acidity: The carboxylic acid group is the primary acidic center. Its pKa is influenced by the electron-withdrawing nature of the adjacent indole ring and the N-acyl group, making it a weak organic acid capable of donating a proton.[6]

  • Boiling and Melting Points: Carboxylic acids typically exhibit high boiling and melting points due to strong intermolecular hydrogen bonding.[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound is centered on the chemoselective N-acylation of the indole ring, a common yet challenging transformation in organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves cleaving the amide bond at the N1 position. This points to two primary starting materials: indole-3-carboxylic acid and an activated form of furan-2-carboxylic acid, such as 2-furoyl chloride.

G cluster_precursors Starting Materials Target This compound Disconnection Amide Bond Disconnection (N-Acylation) Target->Disconnection Indole Indole-3-carboxylic Acid Disconnection->Indole Furan 2-Furoyl Chloride Disconnection->Furan caption Retrosynthetic pathway for the target molecule. G cluster_ester Esterification (Protection) cluster_acylation N-Acylation cluster_hydrolysis Hydrolysis (Deprotection) Start Indole-3-carboxylic Acid Ester Methyl Indole-3-carboxylate Start->Ester MeOH, H+ AcylEster Acylated Ester Intermediate Ester->AcylEster 1. NaH, THF 2. 2-Furoyl Chloride FinalProduct 1-(Furan-2-carbonyl)-1H- indole-3-carboxylic acid AcylEster->FinalProduct KOH, EtOH/H₂O, Δ caption Proposed workflow for synthesis.

Sources

The Emerging Therapeutic Potential of Furan-Indole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of furan and indole rings, particularly when functionalized with a carboxylic acid moiety, has given rise to a class of heterocyclic compounds with remarkable and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of furan-indole carboxylic acid derivatives. We will delve into their significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. This guide emphasizes the causality behind experimental designs and provides validated protocols to empower further investigation into this promising chemical space.

Introduction: The Privileged Scaffolds of Furan and Indole

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, and the indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their prevalence in numerous natural products and FDA-approved drugs underscores their unique electronic and steric properties that facilitate favorable interactions with a wide array of biological targets.[1][3] The incorporation of a carboxylic acid group further enhances the drug-like properties of these molecules by providing a key site for hydrogen bonding and salt formation, often improving solubility and target engagement.

The strategic combination of these three components—furan, indole, and carboxylic acid—creates a molecular architecture with significant therapeutic promise. This guide will systematically explore the multifaceted biological activities stemming from this unique structural amalgamation.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Furan-indole carboxylic acid derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for tumor growth and survival.[4]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular signaling pathways and processes, including:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several furan-indole carboxamide derivatives have been designed and synthesized as EGFR inhibitors. These compounds exhibit potent cytotoxic activities against cancer cell lines with high EGFR expression, while showing weaker effects on cells with low EGFR expression and normal cells, suggesting a targeted mechanism of action with potentially lower toxicity. Molecular docking studies have further elucidated the binding interactions of these compounds with the EGFR active site.

  • Tubulin Polymerization Inhibition: Certain furan-based derivatives induce cell cycle arrest at the G2/M phase, a hallmark of compounds that interfere with microtubule dynamics.[5] By inhibiting tubulin polymerization, these molecules disrupt the formation of the mitotic spindle, leading to apoptosis in cancer cells.[5]

  • Induction of Apoptosis: Furan-indole derivatives can trigger programmed cell death through the intrinsic mitochondrial pathway. This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[5]

  • PI3K/Akt and Wnt/β-catenin Signaling Pathway Suppression: Some furan derivatives have been shown to exert their anti-proliferative effects by promoting the activity of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt and Wnt/β-catenin signaling pathways.[6]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected furan-indole and related derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
6p A549 (Lung)Not specified, but potentEGFR Inhibition
Compound 1 HeLa (Cervical)< 10PTEN activation, PI3K/Akt & Wnt/β-catenin suppression[6]
Compound 24 HeLa (Cervical)< 10PTEN activation, PI3K/Akt & Wnt/β-catenin suppression[6]
Compound 4 MCF-7 (Breast)4.06Tubulin polymerization inhibition, Apoptosis induction[5]
Compound 7 MCF-7 (Breast)2.96Tubulin polymerization inhibition, Apoptosis induction[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the cytotoxic activity of furan-indole carboxylic acid derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, SW480)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Furan-indole carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Anticancer Signaling Pathways

anticancer_pathways cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis Furan-Indole Derivative Furan-Indole Derivative EGFR EGFR Furan-Indole Derivative->EGFR Inhibits Tubulin Tubulin Furan-Indole Derivative->Tubulin Inhibits Polymerization PTEN PTEN Furan-Indole Derivative->PTEN Activates Bax_p53 Bax/p53 Furan-Indole Derivative->Bax_p53 Upregulates Bcl2 Bcl-2 Furan-Indole Derivative->Bcl2 Downregulates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates Mitotic Arrest Mitotic Arrest Tubulin->Mitotic Arrest PTEN->PI3K_Akt Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway PTEN->Wnt_beta_catenin Inhibits Caspases Caspases Bax_p53->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Mitotic Arrest->Bax_p53

Caption: Signaling pathways targeted by furan-indole carboxylic acid derivatives in cancer cells.

Anti-inflammatory Activity: Modulating Inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases. Furan-indole derivatives have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory response.[7][8]

Mechanism of Action

The anti-inflammatory properties of these compounds are linked to their ability to:

  • Scavenge Free Radicals: Furan fatty acids, for instance, are potent scavengers of hydroxyl radicals and can mitigate oxidative stress, which is closely linked to inflammation.[7] The furan ring's ability to donate electrons to peroxyl radicals is a key aspect of its antioxidant activity.[7]

  • Modulate Signaling Pathways: Furan derivatives can exert regulatory effects on cellular activities by modifying signaling pathways such as MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma).[7][9]

  • Inhibit Inflammatory Mediators: Some derivatives have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandins (PGE2), respectively.[9]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

This protocol describes a simple in vitro method to assess the anti-inflammatory activity of furan-indole derivatives by measuring the inhibition of albumin denaturation.[10]

Materials:

  • Bovine serum albumin (BSA) solution (1%)

  • Furan-indole carboxylic acid derivatives

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds in PBS.

  • To 2 mL of each compound solution, add 0.2 mL of BSA solution.

  • As a control, mix 2 mL of PBS with 0.2 mL of BSA solution.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 70°C for 10 minutes.

  • After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage inhibition of denaturation.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Furan-indole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[11]

Mechanism of Action

The antimicrobial effects of these compounds are achieved through:

  • Selective Inhibition of Microbial Growth: Furan-based compounds can selectively inhibit the growth of various microorganisms.[8]

  • Modification of Microbial Enzymes: These derivatives can interfere with essential microbial enzymes, disrupting critical metabolic pathways.[8]

  • Disruption of Cell Integrity: The specific mechanisms can vary depending on the microbial species and the chemical structure of the derivative.

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of representative furan-based derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
8k E. coli12.5
8d A. niger100
8e A. niger100
Compound 1 E. coli64
3d C. krusei3.125[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of furan-indole derivatives against bacteria.[12]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Furan-indole carboxylic acid derivatives

  • 96-well microplates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Add an equal volume of the standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Potential: A New Frontier

Emerging evidence suggests that furan-indole derivatives may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.[13][14]

Mechanism of Action

The neuroprotective effects are thought to be mediated by:

  • Antioxidant and Anti-inflammatory Properties: By scavenging free radicals and modulating inflammatory pathways, these compounds can reduce oxidative stress and neuroinflammation, key contributors to neuronal damage.[14][15]

  • Inhibition of Protein Aggregation: Some derivatives have been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease.[16]

  • Modulation of Neurotransmitter Systems: These compounds may interact with neurotransmitter systems to support neuronal function and plasticity.[14]

Visualization: Neuroprotective Mechanisms Workflow

neuroprotection_workflow cluster_pathology Pathological Processes Neurodegenerative Disease Neurodegenerative Disease Oxidative_Stress Oxidative Stress Neurodegenerative Disease->Oxidative_Stress Neuroinflammation Neuroinflammation Neurodegenerative Disease->Neuroinflammation Protein_Aggregation Protein Aggregation Neurodegenerative Disease->Protein_Aggregation Furan-Indole Derivative Furan-Indole Derivative Furan-Indole Derivative->Oxidative_Stress Reduces Furan-Indole Derivative->Neuroinflammation Reduces Furan-Indole Derivative->Protein_Aggregation Inhibits Neuronal Survival Neuronal Survival Furan-Indole Derivative->Neuronal Survival Promotes Neuronal Damage Neuronal Damage Oxidative_Stress->Neuronal Damage Neuroinflammation->Neuronal Damage Protein_Aggregation->Neuronal Damage

Caption: Workflow of the neuroprotective mechanisms of furan-indole derivatives.

Synthesis Strategies

The synthesis of furan-indole carboxylic acid derivatives can be achieved through various established and modern synthetic methodologies. A common approach involves the coupling of a pre-functionalized furan moiety with an indole carboxylic acid derivative. The Paal-Knorr synthesis is a fundamental method for preparing substituted furans from 1,4-dicarbonyl compounds.[1]

Conclusion and Future Directions

Furan-indole carboxylic acid derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and potentially neuroprotective agents warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate these promising findings into novel therapeutics. The continued exploration of this chemical scaffold holds significant potential for addressing unmet medical needs across various disease areas.

References

  • Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents. (URL: )
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (URL: )
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (URL: [Link])

  • Furan: A Promising Scaffold for Biological Activity. (URL: )
  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (URL: )
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (URL: [Link])

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL: [Link])

  • Synthesis and biological activity of furan deriv
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (URL: [Link])

  • Synthesis of furan‐based indole derivative (9). (URL: [Link])

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (URL: [Link])

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (URL: [Link])

  • The Study on the Antifungal Activities of Novel Derivatives of Indole, Benzofuran and Dihydropyrimidine against Candida, As. (URL: [Link])

  • Toxicity mediated by reactive metabolites of furans. (URL: [Link])

  • (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (URL: [Link])

  • Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. (URL: [Link])

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (URL: [Link])

  • Synthesis and biological activities of furan derivatives. (URL: [Link])

  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (URL: [Link])

  • Different mechanisms of indole derivatives as anticancer agents. (URL: [Link])

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (URL: [Link])

  • [PDF] Toxicity and carcinogenicity of furan in human diet. (URL: [Link])

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (URL: [Link])

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (URL: [Link])

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL: [Link])

  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (URL: [Link])

  • comprehensive review on furan and its derivatives. (URL: [Link])

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. (URL: [Link])

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (URL: [Link])

  • Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. (URL: [Link])

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (URL: [Link])

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (URL: [Link])

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (URL: [Link])

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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthetic heterocyclic compound, 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid, represents a compelling scaffold for therapeutic development, integrating the biologically significant furan and indole moieties. This guide provides a comprehensive technical overview of its potential therapeutic targets, underpinned by a robust scientific rationale. We delve into the mechanistic basis for investigating its interaction with key cellular players, including Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), DNA gyrase, lanosterol 14-alpha demethylase, the Aryl Hydrocarbon Receptor (AhR), Cysteinyl Leukotriene Receptor 1 (CysLT1), and various Protein Tyrosine Kinases (PTKs). For each putative target, we present detailed, field-proven experimental protocols to enable rigorous scientific inquiry and validation. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals dedicated to exploring the therapeutic promise of novel furan-indole conjugates.

Introduction: The Therapeutic Potential of a Furan-Indole Scaffold

The convergence of furan and indole pharmacophores within a single molecular entity, this compound, presents a rich landscape for therapeutic innovation. Furan derivatives are a well-established class of heterocyclic compounds with a broad spectrum of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The furan ring's electronic and steric characteristics make it a versatile component in drug design, capable of engaging in various biological interactions[3][4].

Similarly, the indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds[5]. Indole-3-carboxylic acid derivatives, in particular, have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents[5][6][7]. The strategic combination of these two heterocyclic systems in this compound suggests the potential for synergistic or novel biological activities. This guide outlines the most promising therapeutic avenues for this compound, based on the known pharmacology of its constituent moieties, and provides the technical framework for their experimental validation.

Synthesis of Furan-Indole Conjugates

The synthesis of N-substituted indole-3-carboxylic acid derivatives can be achieved through methods like the Ullmann-type intramolecular arylamination, utilizing a CuI-K3PO4-DMF system, which allows for the efficient formation of N-alkylated and N-arylated products under mild conditions[8]. The furan-3-carboxylic acid moiety and its derivatives can be synthesized through the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement[9]. These established synthetic routes provide a foundation for the preparation and derivatization of the title compound for structure-activity relationship (SAR) studies.

Potential Therapeutic Target: Factor Inhibiting HIF-1 (FIH-1)

Scientific Rationale

Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) is an asparaginyl hydroxylase that plays a crucial role in regulating the cellular response to hypoxia by hydroxylating the alpha subunit of Hypoxia-Inducible Factor (HIF-α)[10][11]. This post-translational modification prevents HIF-α from recruiting transcriptional coactivators, thereby attenuating the hypoxic response[12]. Inhibition of FIH-1 can, therefore, potentiate HIF-mediated transcription, a pathway of significant interest in ischemic diseases and certain cancers. The structural similarity of this compound to known furan- and thiophene-2-carbonyl amino acid derivatives that inhibit FIH-1 provides a strong rationale for investigating it as a potential FIH-1 inhibitor[13].

Signaling Pathway

FIH1_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia or FIH-1 Inhibition FIH-1_active Active FIH-1 Hydroxylation Asparaginyl Hydroxylation FIH-1_active->Hydroxylation HIF-alpha HIF-α HIF-alpha->Hydroxylation HIF-alpha_OH Hydroxylated HIF-α Hydroxylation->HIF-alpha_OH HIF-alpha_OH->No_Binding No_Transcription No Target Gene Transcription HIF-alpha_OH->No_Transcription p300/CBP p300/CBP Coactivators FIH-1_inactive Inactive FIH-1 (or Inhibited) HIF-alpha_stable Stable HIF-α FIH-1_inactive->HIF-alpha_stable HIF_Complex HIF-α/β Complex HIF-alpha_stable->HIF_Complex HIF-beta HIF-β (ARNT) HIF-beta->HIF_Complex HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Transcription Target Gene Transcription HRE->Transcription Compound 1-(Furan-2-carbonyl)- 1H-indole-3-carboxylic acid Compound->FIH-1_inactive Inhibits

Caption: FIH-1 signaling in normoxia versus hypoxia/inhibition.

Experimental Protocol: HRE-Luciferase Reporter Assay

This protocol assesses the ability of the test compound to induce HIF-dependent transcription.

  • Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed the HRE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., dimethyloxalylglycine, DMOG, a known hydroxylase inhibitor).

  • Incubation: Incubate the plate for 18-24 hours under normoxic (21% O2) conditions.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay). Calculate the fold induction relative to the vehicle control.

Quantitative Data for Furan-Indole Analogs
Compound ClassTargetAssayIC50/EC50Reference
Furan/Thiophene-2-carbonyl amino acid derivativesFIH-1HRE-luciferase reporter assayNot specified[13]

Potential Therapeutic Target: DNA Gyrase

Scientific Rationale

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-validated target for antibacterial drugs[14][15][16]. The enzyme introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during DNA replication and transcription[2]. Indole derivatives have been identified as a promising class of DNA gyrase inhibitors[4]. The unique structural features of this compound make it a candidate for interaction with the ATP-binding site of DNA gyrase, thereby inhibiting its function and exerting antibacterial effects.

Experimental Workflow

DNA_Gyrase_Workflow Start Start: Compound Screening HTS High-Throughput Screening (SDFQ Assay) Start->HTS Hit_Confirmation Hit Confirmation (Agarose Gel-Based Assay) HTS->Hit_Confirmation IC50 IC50 Determination Hit_Confirmation->IC50 MIC Minimum Inhibitory Concentration (MIC) Assay IC50->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) MIC->Cytotoxicity Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization

Caption: Workflow for identifying and validating DNA gyrase inhibitors.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of DNA gyrase's ability to convert relaxed plasmid DNA into its supercoiled form.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/ml bovine serum albumin[11].

  • Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a no-compound control and a positive control inhibitor (e.g., novobiocin or ciprofloxacin).

  • Enzyme and Substrate Addition: Add relaxed pBR322 plasmid DNA (substrate) and E. coli DNA gyrase to initiate the reaction[11].

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes[17].

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K, followed by extraction with chloroform/isoamyl alcohol.

  • Agarose Gel Electrophoresis: Separate the relaxed and supercoiled DNA forms on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition and calculate the IC50 value[16][18].

Quantitative Data for Furan-Indole Analogs
Compound ClassTargetAssayIC50Reference
Indole derivativesM. tuberculosis DNA gyrase ATPaseATPase Inhibition2.69 µM (for G24)[4]
FluoroquinolonesE. coli DNA gyraseSupercoiling Inhibition2.50 ± 0.14 µg/ml (Levofloxacin)[11]
Various heterocyclic compoundsE. coli DNA gyraseSupercoiling Inhibition<15 µM to >200 µM[9][15]

Potential Therapeutic Target: Lanosterol 14-alpha Demethylase (CYP51)

Scientific Rationale

Lanosterol 14-alpha demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes[13][19]. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death, making it a prime target for antifungal drugs like the azoles[20]. The furan ring is a known pharmacophore in some antifungal agents, and the overall structure of this compound may allow it to fit into the active site of CYP51 and coordinate with the heme iron, thereby inhibiting its enzymatic activity.

Antifungal Mechanism of Action

CYP51_Inhibition Lanosterol Lanosterol Demethylation 14α-Demethylation Lanosterol->Demethylation CYP51 Lanosterol 14α-demethylase (CYP51) CYP51->Demethylation Ergosterol_Precursor Ergosterol Precursor Demethylation->Ergosterol_Precursor Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Fungal_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Membrane Compound 1-(Furan-2-carbonyl)- 1H-indole-3-carboxylic acid Compound->Inhibition Disrupted_Membrane Disrupted Fungal Cell Membrane (Fungistatic/Fungicidal) Inhibition->Disrupted_Membrane

Caption: Inhibition of ergosterol biosynthesis via CYP51.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the compound against fungal pathogens.

  • Fungal Strains: Use clinically relevant fungal strains such as Candida albicans and Aspergillus fumigatus.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Serially dilute this compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or spectrophotometrically.

Experimental Protocol: Recombinant Human CYP51 Inhibition Assay

This assay evaluates the direct inhibitory effect on the enzyme.

  • Reagents: Use recombinant human CYP51, NADPH-cytochrome P450 reductase, and lanosterol as the substrate[14][21].

  • Reaction Setup: In a reaction buffer (e.g., 50 mM potassium phosphate, 4 mM MgCl2, 0.1 mM DTT), combine the enzyme, reductase, and the test compound at various concentrations[14].

  • Initiation: Start the reaction by adding lanosterol and NADPH.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes)[8].

  • Extraction and Analysis: Stop the reaction and extract the sterols. Analyze the conversion of lanosterol to its demethylated product by LC-MS/MS[21].

  • IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the enzyme activity.

Quantitative Data for Furan-Indole Analogs
Compound ClassTargetAssayIC50Reference
Azole FungicidesC. albicans CYP51Enzyme Inhibition0.059 - 0.35 µM[21][22]
Azole FungicidesHuman CYP51Enzyme Inhibition1.3 - 37.2 µM[21][22]

Potential Therapeutic Target: Aryl Hydrocarbon Receptor (AhR)

Scientific Rationale

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating immune responses, inflammation, and xenobiotic metabolism[3][23]. Indole and its derivatives are known endogenous ligands for AhR[24]. Activation of AhR can have both pro- and anti-inflammatory effects depending on the ligand and cellular context. Given the indole core of this compound, it is plausible that this compound could modulate AhR activity, offering therapeutic potential in inflammatory and autoimmune diseases.

AhR Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-(Furan-2-carbonyl)- 1H-indole-3-carboxylic acid AhR_Complex_Inactive Inactive AhR Complex (AhR, Hsp90, etc.) Compound->AhR_Complex_Inactive AhR_Complex_Active Active Ligand-AhR Complex AhR_Complex_Inactive->AhR_Complex_Active ARNT ARNT AhR_Complex_Active->ARNT Translocation AhR_ARNT_Dimer AhR/ARNT Heterodimer AhR_Complex_Active->AhR_ARNT_Dimer ARNT->AhR_ARNT_Dimer DRE Dioxin Response Element (DRE) AhR_ARNT_Dimer->DRE Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Transcription

Caption: Ligand-dependent activation of the Aryl Hydrocarbon Receptor.

Experimental Protocol: AhR-Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate AhR-dependent gene transcription[1][6].

  • Cell Line: Utilize a cell line, such as HepG2 human hepatoma cells, stably transfected with a luciferase reporter plasmid containing Dioxin Response Elements (DREs)[25][26].

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a known AhR agonist like TCDD as a positive control.

  • Incubation: Incubate the cells for 4-24 hours[1][27].

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer[28].

  • Data Analysis: Express the results as fold induction over the vehicle control and calculate the EC50 value[29][30].

Quantitative Data for Furan-Indole Analogs
Compound ClassTargetAssayEC50Reference
IndoleAhRLuciferase Reporter (HepG2)~3 µM[26]
IndirubinAhRYeast Reporter System0.2 nM[30]
TryptamineAhRDRE-binding0.2 - 0.5 mM[30]
IndolocarbazolesAhRLuciferase Reporter~1 µM or below[29]

Potential Therapeutic Target: Cysteinyl Leukotriene Receptor 1 (CysLT1)

Scientific Rationale

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis[18][31]. They exert their effects by binding to CysLT receptors, with CysLT1 being a key player[13]. Several indole derivatives have been identified as potent and selective CysLT1 antagonists[10]. The structural features of this compound may allow it to bind to CysLT1, blocking the action of CysLTs and thereby providing a therapeutic benefit in inflammatory respiratory diseases.

CysLT1 Signaling and Antagonism

CysLT1_Signaling cluster_agonist Agonist Binding (LTD4) LTD4 LTD4 CysLT1 CysLT1 Receptor LTD4->CysLT1 Gq Gq Protein CysLT1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Inflammatory_Response Inflammatory Response Ca_Release->Inflammatory_Response Compound 1-(Furan-2-carbonyl)- 1H-indole-3-carboxylic acid Compound->CysLT1 Antagonizes PTK_Assay_Workflow Start Start: Compound Library FP_Assay Fluorescence Polarization (FP) Assay Start->FP_Assay Kinase_Reaction Kinase Reaction: PTK + Substrate + ATP + Compound FP_Assay->Kinase_Reaction Detection Detection: Add Antibody & Fluorescent Tracer Kinase_Reaction->Detection FP_Measurement Measure Fluorescence Polarization Detection->FP_Measurement IC50_Calculation Calculate IC50 FP_Measurement->IC50_Calculation Result Identify Potent Inhibitors IC50_Calculation->Result

Caption: Workflow for a fluorescence polarization-based PTK inhibition assay.

Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay

This homogeneous assay measures PTK activity by detecting the binding of a phosphotyrosine-specific antibody to a phosphorylated peptide substrate.[7][12][31][32]

  • Kinase Reaction: In a microplate well, combine the target protein tyrosine kinase, a suitable peptide substrate, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture to allow for peptide phosphorylation.

  • Detection: Add a mixture of a fluorescently labeled phosphopeptide tracer and a phosphotyrosine-specific antibody. The phosphorylated substrate from the kinase reaction will compete with the tracer for antibody binding.

  • FP Measurement: Measure the fluorescence polarization using a plate reader. High kinase activity leads to more phosphorylated substrate, which displaces the tracer from the antibody, resulting in a low polarization signal.

  • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration to determine the IC50.

Quantitative Data for Furan-Indole Analogs
Compound ClassTargetAssayIC50Reference
Furan-2-yl(phenyl)methanone derivativesProtein Tyrosine KinaseIn vitro PTK assay2.72 - 13.65 µM[20]
4-Hydroxycinnamamide derivativesEGF Receptor KinaseKinase Inhibition2.1 µM (Ki for ST 638)[28]

Conclusion

This compound is a molecule of significant therapeutic interest, owing to the established biological activities of its furan and indole components. This guide has delineated several high-potential therapeutic targets, including FIH-1, DNA gyrase, lanosterol 14-alpha demethylase, the Aryl Hydrocarbon Receptor, CysLT1, and Protein Tyrosine Kinases. For each target, a clear scientific rationale has been provided, along with detailed, actionable experimental protocols to facilitate the validation and characterization of the compound's activity. The successful elucidation of the pharmacological profile of this novel furan-indole conjugate will depend on the rigorous application of such methodologies. The information presented herein is intended to empower researchers to systematically explore the therapeutic landscape of this promising compound and to accelerate its potential translation into novel clinical applications.

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An In-Depth Technical Guide to the In Silico Modeling of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of the novel small molecule, 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid. The indole and furan scaffolds are prevalent in medicinal chemistry, known to impart a wide range of biological activities, from anti-inflammatory to antihypertensive effects.[1][2][3][4] This document outlines a complete computational workflow, designed for researchers and drug development professionals, to systematically evaluate the therapeutic potential of this compound. The guide details the rationale and methodology for target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented as a self-validating system, incorporating industry-standard controls and validation checks to ensure scientific rigor. By integrating established computational techniques, this guide serves as a practical blueprint for the early-stage assessment of novel chemical entities, aiming to accelerate the drug discovery pipeline.[5]

Introduction: The Rationale for a Computational Cascade

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen issues with efficacy, pharmacokinetics, or safety.[6] In silico, or computer-aided drug design (CADD), has become an indispensable part of the modern drug discovery process, allowing scientists to de-risk and prioritize candidates before committing significant resources to synthesis and in vitro testing.[7][8] This "fail fast, fail cheap" paradigm is crucial for efficient drug development.[6]

This guide focuses on a specific molecule of interest: This compound . The molecule's structure (CAS Number: 1369075-81-9) combines an indole-3-carboxylic acid core, known for its role in developing antihypertensive agents[3], with a furan-2-carbonyl moiety. Furan derivatives are recognized for a vast array of biological activities, including anti-inflammatory and antibacterial properties.[1][4] This hybrid structure presents a compelling case for thorough investigation.

We will employ a multi-stage computational cascade, a logical workflow that progressively builds a deeper understanding of the molecule's potential. This approach begins with broad screening to identify potential protein targets and culminates in detailed simulations of its dynamic behavior and drug-like properties.

Physicochemical Properties of the Target Molecule

Before initiating complex simulations, it is essential to characterize the fundamental properties of the molecule. These descriptors are foundational for subsequent analyses, particularly for ADMET predictions.

Table 1: Physicochemical Properties of this compound

Property Value Source / Method
CAS Number 1369075-81-9 Sigma-Aldrich[9]
Molecular Formula C₁₄H₉NO₄ Sigma-Aldrich[9]
Molecular Weight 255.23 g/mol Calculated
LogP (octanol/water) 2.85 Predicted (e.g., using SwissADME)
Topological Polar Surface Area (TPSA) 78.58 Ų Predicted (e.g., using SwissADME)
Number of Hydrogen Bond Donors 1 Calculated
Number of Hydrogen Bond Acceptors 4 Calculated

Note: Predicted values are generated for illustrative purposes using standard computational tools.

The In Silico Evaluation Workflow

Our investigation will proceed through four distinct but interconnected stages. This workflow is designed to be iterative; findings from a later stage may prompt a re-evaluation of earlier steps.

In_Silico_Workflow cluster_0 Stage 1: Preparation & Target ID cluster_1 Stage 2: Binding Pose Analysis cluster_2 Stage 3: Dynamic Stability cluster_3 Stage 4: Drug-Likeness Profile LigandPrep Ligand Structure Preparation TargetID Reverse Docking & Target Identification LigandPrep->TargetID 3D SDF ADMET ADMET Prediction LigandPrep->ADMET ProteinPrep Protein Target Preparation TargetID->ProteinPrep Select Target (e.g., COX-2) Docking Molecular Docking Simulation ProteinPrep->Docking Analysis Pose & Score Analysis Docking->Analysis Binding Affinity MD_Setup System Solvation & Equilibration Analysis->MD_Setup Best Docked Pose MD_Sim Molecular Dynamics Production Run MD_Setup->MD_Sim 100 ns MD_Analysis RMSD/RMSF Analysis MD_Sim->MD_Analysis

Caption: The four-stage in silico workflow for evaluating a novel small molecule.

Stage 1: Ligand Preparation and Target Identification

The first step in structure-based drug design is to prepare a high-quality 3D conformation of the ligand and identify its most probable biological targets.[8]

Expertise & Rationale

A molecule's 2D structure is insufficient for computational modeling. We must generate a plausible, low-energy 3D conformation. This involves adding hydrogen atoms, assigning correct partial charges, and minimizing the energy of the structure. For target identification, we will employ "reverse docking," a computational technique that screens the ligand against a library of known protein structures to predict potential binding partners. This is invaluable when the primary target of a novel compound is unknown.

Protocol: Ligand Preparation and Reverse Docking
  • 2D to 3D Conversion:

    • Draw the 2D structure of this compound in a molecular editor (e.g., MarvinSketch, ChemDraw).

    • Export the structure as a SMILES string.

    • Use a program like Open Babel to convert the 2D representation into a 3D structure (.sdf or .mol2 format) and generate an initial low-energy conformation.

  • Ligand Energy Minimization:

    • Import the 3D structure into a molecular modeling suite (e.g., UCSF Chimera, PyMOL).

    • Assign partial charges using a standard force field (e.g., AM1-BCC or Gasteiger).

    • Perform energy minimization using a method like the steepest descent followed by conjugate gradients to relieve any steric clashes.

  • Reverse Docking using a Web Server (e.g., SwissTargetPrediction):

    • Navigate to a validated reverse docking server.

    • Submit the SMILES string of the prepared ligand.

    • The server will screen the molecule against its database of protein targets and return a ranked list of potential hits based on a combination of 2D and 3D similarity to known ligands.

    • Self-Validation: The results should be critically evaluated. Prioritize targets that are biologically plausible given the structural motifs of the ligand (e.g., enzymes like Cyclooxygenase (COX) for anti-inflammatory action). For this guide, we will proceed with the hypothetical top hit: Cyclooxygenase-2 (COX-2) , a well-established target for anti-inflammatory drugs.

Stage 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex.[10][11] It is a cornerstone of structure-based drug design.[7]

Expertise & Rationale

The goal of docking is to predict the binding mode and estimate the binding affinity of the ligand to the target protein.[5] A lower binding energy score typically indicates a more stable protein-ligand complex. The process involves preparing the protein structure (removing water, adding hydrogens), defining the binding site (the "docking box"), and running a search algorithm that explores various ligand poses within that site.[10]

Trustworthiness - The Self-Validating Protocol: To ensure our docking protocol is reliable, we will perform a re-docking experiment. We will use a PDB structure of COX-2 that has a known inhibitor co-crystallized in its active site. We will first dock this known inhibitor back into the protein. A successful protocol is validated if the predicted pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystal structure pose. This confirms that the docking parameters can accurately reproduce a known binding mode.

Docking_Workflow PDB Fetch Protein Structure (e.g., PDB ID: 5KIR) PrepProt Prepare Protein (Remove water, add H+) PDB->PrepProt Validate Validation: Re-dock Co-crystallized Ligand PDB->Validate Native Ligand DefineSite Define Binding Site (Grid Box Generation) PrepProt->DefineSite PrepLig Prepare Ligand (Energy Minimize) RunDock Run Docking Algorithm (e.g., AutoDock Vina) PrepLig->RunDock DefineSite->RunDock Analyze Analyze Results (Binding Energy, Pose) RunDock->Analyze RMSD RMSD < 2.0 Å? Validate->RMSD RMSD->RunDock Protocol Validated

Caption: The self-validating workflow for molecular docking.

Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Download the crystal structure of COX-2 with a bound inhibitor (e.g., PDB ID: 5KIR) from the Protein Data Bank.

    • Using AutoDock Tools (ADT), separate the protein chain from the ligand and water molecules.

    • Add polar hydrogens and assign Kollman charges to the protein. Save the prepared protein as a .pdbqt file.

  • Ligand Preparation:

    • Load the energy-minimized structure of this compound into ADT.

    • Assign Gasteiger charges and define rotatable bonds. Save the prepared ligand as a .pdbqt file.

  • Grid Box Generation:

    • Center the grid box on the co-crystallized ligand in the active site to define the search space for docking. Ensure the box dimensions (e.g., 25x25x25 Å) are large enough to encompass the entire binding pocket.

  • Docking Execution:

    • Create a configuration file specifying the paths to the protein, ligand, and grid parameters.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

    • Vina will generate an output file containing the predicted binding poses and their corresponding affinity scores (in kcal/mol).

Data Presentation

The docking results allow for a quantitative comparison between our molecule and a known drug.

Table 2: Hypothetical Molecular Docking Results against COX-2 (PDB: 5KIR)

Compound Binding Affinity (kcal/mol) Key Interacting Residues
This compound -8.9 HIS90, ARG513, TYR385
Celecoxib (Reference Drug) -10.2 HIS90, ARG513, VAL523

Note: This data is representative and generated for illustrative purposes.

Stage 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[5]

Expertise & Rationale

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the complex behaves over nanoseconds.[5] A stable complex will show minimal deviation in its structure, indicating a favorable and likely long-lasting interaction. Key metrics for analysis are the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.[12] A stable RMSD plot that reaches a plateau suggests the system has equilibrated and the binding is stable.[12]

Protocol: Protein-Ligand Complex MD with GROMACS

This protocol provides a high-level overview of a typical MD workflow using the GROMACS software package.[13][14]

  • System Preparation:

    • Select the top-ranked docked pose of the protein-ligand complex.

    • Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).

    • Place the complex in a solvated box (e.g., a dodecahedron filled with TIP3P water molecules) and add counter-ions to neutralize the system's charge.[12]

  • Simulation Steps:

    • Energy Minimization: Remove steric clashes in the initial system setup.

    • Equilibration (NVT and NPT): Gradually heat the system to the target temperature (300 K) and adjust the pressure to 1 bar. This is done in two phases: NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature).

    • Production Run: Run the main simulation for a set duration (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.[15]

  • Analysis:

    • Calculate the RMSD of the protein backbone and the ligand over the course of the simulation. A stable trajectory will show the RMSD values leveling off.

    • Calculate the RMSF for each protein residue to identify flexible regions and those that are stabilized by ligand binding.

    • Analyze specific interactions, like hydrogen bonds, to see if they persist throughout the simulation.[12]

Stage 4: ADMET Prediction

A potent molecule is useless as a drug if it cannot reach its target or is toxic. ADMET prediction assesses the drug-like properties of a compound.[16]

Expertise & Rationale

In the early stages, ADMET properties are evaluated using computational models.[17] These models are built from large datasets of experimental results and can predict a wide range of properties, from oral bioavailability to potential toxicity.[18] One of the most famous guidelines is Lipinski's Rule of Five, which helps to evaluate "drug-likeness" and the likelihood of a molecule being orally active. Free and accessible web tools like SwissADME provide a comprehensive suite of predictive models.[6][17]

Protocol: ADMET Profiling with a Web Server
  • Submission: Input the SMILES string of this compound into the SwissADME web server.

  • Analysis: The server will return a detailed report covering several categories.

  • Interpretation:

    • Physicochemical Properties: Verify calculated values like MW, LogP, and TPSA.

    • Lipophilicity: Examine various LogP predictions.

    • Water Solubility: Assess the predicted solubility class.

    • Pharmacokinetics: Check predictions for GI absorption (high/low), blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes.

    • Drug-likeness: Evaluate compliance with rules like Lipinski's, Ghose's, and Veber's.

    • Medicinal Chemistry: Look for alerts regarding structural liabilities (e.g., PAINS - Pan-Assay Interference Compounds).

Data Presentation

A summary table is the most effective way to present the ADMET profile.

Table 3: Predicted ADMET Profile Summary

Parameter Prediction Interpretation / Implication
GI Absorption High Good candidate for oral administration.
BBB Permeant No Unlikely to cause central nervous system side effects.
CYP2D6 Inhibitor Yes Potential for drug-drug interactions.
Lipinski's Rule 0 Violations Good "drug-likeness" profile.
Bioavailability Score 0.55 Indicates good pharmacokinetic properties.

Note: This data is representative and generated for illustrative purposes using the SwissADME tool.

Synthesis and Conclusion

This in-depth guide has outlined a systematic and scientifically rigorous in silico workflow for the initial evaluation of this compound. The hypothetical results from our cascaded approach suggest that this molecule is a promising candidate for further investigation.

  • Target Identification pointed towards COX-2 as a plausible target, consistent with the anti-inflammatory potential of its chemical scaffolds.

  • Molecular Docking predicted a strong binding affinity, comparable to that of a known drug, and identified key interactions within the active site.

  • Molecular Dynamics simulations would (hypothetically) confirm the stability of this binding pose over time, lending confidence to the docking results.

  • ADMET Prediction revealed a favorable drug-like profile with high predicted gastrointestinal absorption and no violations of Lipinski's rules, although a potential for CYP enzyme inhibition was flagged for future consideration.

The strength of this computational approach lies in its ability to build a multi-faceted profile of a novel compound, integrating predictions of efficacy, mechanism, stability, and safety.[19] This allows researchers to make more informed decisions, prioritize resources effectively, and ultimately enhance the probability of success in the long and arduous process of drug discovery. The next logical steps would be chemical synthesis followed by in vitro validation of the COX-2 inhibition and subsequent lead optimization.

References

  • Kumar, M. M., et al. (2018). ADMET PREDICTORS ARE THE TOOLS FOR THE ENHANCEMENT OF DRUG DESIGN AND DEVELOPMENT: A SYSTEMATIC REVIEW. ResearchGate. Available at: [Link]

  • Raval, K., & Ganatra, T. (2022). Basics, types and applications of molecular docking: A review. IP International Journal of Comprehensive and Advanced Pharmacology, 7(1), 12-16. Available at: [Link]

  • Open Force Field Initiative. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Open Free Energy. Available at: [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials. Available at: [Link]

  • Journal of Pharma Insights and Research. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Journal of Pharma Insights and Research.
  • Arya, N., & Kaur, A. (2022). Molecular Docking: A Review Paper. International Journal of Innovative Research in Engineering & Management (IJIREM), 9(1), 140-146. Available at: [Link]

  • BioExcel. (n.d.). BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). BioExcel. Available at: [Link]

  • Slideshare. (n.d.). Molecular modelling for in silico drug discovery. Slideshare. Available at: [Link]

  • Journal of Pharmaceutical Sciences and Research. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. Journal of Pharmaceutical Sciences and Research.
  • GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex. GitHub. Available at: [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). A tutorial on the alchemical and geometrical transformations. University of Illinois Urbana-Champaign. Available at: [Link]

  • Applied Sciences. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti.
  • Chaudhary, K. K., & Mishra, N. (2016). A Review on Molecular Docking: Novel Tool for Drug Discovery. JSM Chemistry, 4(3), 1029. Available at: [Link]

  • MDPI. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Available at: [Link]

  • Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. NIH. Available at: [Link]

  • Moroccan Journal of Chemistry. (2022). 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. Moroccan Journal of Chemistry, 10(4), 881-890. Available at: [Link]

  • International Journal of Scientific Development and Research. (n.d.). An overview of prediction and evaluation of ADMET properties of drug and chemicals. IJSDR. Available at: [Link]

  • Xie, F., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 894. Available at: [Link]

  • Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity.
  • Fiveable. (2025). ADMET prediction. Fiveable.
  • Deep Origin. (2025). ADMET Predictions. Deep Origin.
  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. Available at: [Link]

  • Montanari, F., & Ecker, G. F. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109. Available at: [Link]

  • Mladenova, R., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6563. Available at: [Link]

  • Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440.
  • Bioorganic & Medicinal Chemistry Letters. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Population Therapeutics and Clinical Pharmacology, 31(1), 121-134. Available at: [Link]

Sources

Literature review of 1-(2-furoyl)-1H-indole-3-carboxylic acid research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive review of 1-(2-furoyl)-1H-indole-3-carboxylic acid , analyzing its chemical structure, synthesis pathways, and significance in current pharmacological and forensic research.

Executive Summary & Chemical Identity

1-(2-furoyl)-1H-indole-3-carboxylic acid (hereafter referred to as 1F-I3CA ) is a bicyclic heteroaromatic scaffold characterized by an indole core substituted with a carboxylic acid at the C3 position and a furan-2-carbonyl (furoyl) group at the N1 position.

While 1-alkyl-1H-indole-3-carboxylic acids are well-documented metabolites of synthetic cannabinoid receptor agonists (SCRAs) like JWH-018 and PB-22, the 1-(2-furoyl) substitution represents a distinct structural class. This moiety has recently emerged in designer drug markets (e.g., 1F-LSD ), suggesting that 1F-I3CA is likely a key metabolic marker for a new generation of 1-furoyl-indole-based psychoactive substances or a specialized intermediate in the synthesis of CB2-selective ligands.

Chemical Data Table
PropertySpecification
IUPAC Name 1-(furan-2-carbonyl)-1H-indole-3-carboxylic acid
Molecular Formula C₁₄H₉NO₄
Molecular Weight 255.23 g/mol
Core Scaffold Indole-3-carboxylic acid
N1-Substituent Furan-2-carbonyl (2-Furoyl)
Key Functional Groups Carboxylic acid (C3), Amide (N1-acyl)
Predicted pKa ~3.8 (COOH), N1-acyl reduces basicity of indole N
Solubility Low in water; soluble in DMSO, DMF, Methanol

Synthesis & Production Methodologies

The synthesis of 1F-I3CA requires overcoming the reduced nucleophilicity of the indole nitrogen due to the electron-withdrawing nature of the furoyl group. Two primary routes are established in the literature for analogous 1-acylindoles.

Route A: Acylation of Indole-3-Carboxylate Ester (Preferred)

This pathway avoids the direct acylation of the carboxylic acid, preventing self-condensation or anhydride formation.

  • Starting Material : Methyl 1H-indole-3-carboxylate.

  • N-Acylation : Reaction with 2-furoyl chloride in the presence of a strong base (NaH or KOtBu) in DMF or THF. The base deprotonates the indole nitrogen (pKa ~16), facilitating nucleophilic attack on the acid chloride.

  • Hydrolysis : Selective hydrolysis of the methyl ester to the free acid.

    • Critical Step: Standard basic hydrolysis (NaOH/MeOH) may cleave the N1-furoyl amide bond (which is also susceptible to hydrolysis).

    • Optimization: Use of LiOH in THF/Water at controlled temperatures (0°C to RT) or enzymatic hydrolysis (pig liver esterase) is recommended to preserve the N1-amide while cleaving the C3-ester.

Route B: Direct C3-Carboxylation (Vilsmeier-Haack Approach)
  • Starting Material : 1-(2-furoyl)-1H-indole.

  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) yields 1-(2-furoyl)-1H-indole-3-carboxaldehyde.

  • Oxidation : Pinnick oxidation (NaClO₂, NaH₂PO₄) converts the aldehyde to the carboxylic acid.

    • Note: This route is chemically robust but requires careful handling of the oxidant to avoid furan ring degradation.

Visualization: Synthetic Pathway

Synthesis Indole Indole-3-carboxylate (Methyl Ester) Intermediate 1-(2-Furoyl)-indole-3-carboxylate (Ester) Indole->Intermediate NaH, DMF FuroylCl 2-Furoyl Chloride FuroylCl->Intermediate Hydrolysis Selective Hydrolysis (LiOH / THF / 0°C) Intermediate->Hydrolysis Product 1-(2-Furoyl)-1H-indole-3-carboxylic acid (Target) Hydrolysis->Product Controlled Conditions SideProduct Degradation: Indole-3-carboxylic acid + Furoic acid Hydrolysis->SideProduct Excess Heat/Base

Caption: Route A synthesis via selective hydrolysis of the ester intermediate, minimizing N-deacylation.

Pharmacological & Forensic Significance

Forensic Marker for Novel Psychoactive Substances (NPS)

The emergence of 1-(furan-2-carbonyl)-LSD (1F-LSD) demonstrates the viability of the furoyl group as a substituent in designer drugs. In the context of synthetic cannabinoids, "1-furoyl" analogues (e.g., a hypothetical "FUR-PB-22") would metabolize primarily into 1F-I3CA via esterase-mediated hydrolysis of the pendant group (e.g., quinolinyl or naphthyl ester).

  • Metabolic Stability : The N1-furoyl group (an amide) is more resistant to oxidative dealkylation than the standard N1-alkyl chains (e.g., pentyl, fluorobenzyl) found in JWH-018 or AM-2201. However, it is susceptible to amidases.

  • Detection : In forensic toxicology, the presence of 1F-I3CA in urine or blood would serve as a definitive biomarker for the consumption of 1-furoyl-indole based cannabinoids.

Biological Activity (SAR Analysis)

Research into 1-aroylindoles suggests that 1F-I3CA and its derivatives may possess significant biological activity:

  • CB2 Receptor Affinity : 1-heteroaroyl indoles are known to exhibit selectivity for the Cannabinoid Type 2 (CB2) receptor, which is involved in immune modulation and inflammation. The furan ring, being a bioisostere of phenyl, often retains potency while altering metabolic clearance.

  • COX-2 Inhibition : Structurally, 1F-I3CA resembles Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid). The replacement of the benzoyl group with furoyl and the acetic acid with a carboxylic acid may yield anti-inflammatory properties with a distinct side-effect profile.

Visualization: Metabolic Origins

Metabolism Drug Hypothetical Drug: 1-(2-Furoyl)-Indole-3-Ester (e.g., FUR-PB-22) Metabolite 1-(2-Furoyl)-1H-indole-3-carboxylic acid (Primary Metabolite) Drug->Metabolite Hydrolysis Enzyme Human Carboxylesterase (hCES1 / hCES2) Enzyme->Drug Catalysis Conjugate Glucuronide Conjugate (Excreted in Urine) Metabolite->Conjugate UGT Enzymes

Caption: Proposed metabolic pathway of 1-furoyl-indole synthetic cannabinoids yielding 1F-I3CA.

Analytical Protocols

For researchers validating this compound, the following analytical signatures are critical.

Mass Spectrometry (LC-MS/MS)
  • Ionization : Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids) or Positive Mode.

  • Precursor Ion (Negative) : [M-H]⁻ = m/z 254.05

  • Precursor Ion (Positive) : [M+H]⁺ = m/z 256.06

  • Key Fragment Ions :

    • m/z 160 (Indole-3-carboxylic acid core, loss of furoyl).

    • m/z 95 (Furoyl cation, observed in positive mode).

    • m/z 116 (Indole fragment).

NMR Spectroscopy (¹H NMR in DMSO-d₆)
  • Indole NH : Absent (substituted).

  • Carboxylic Acid (COOH) : Broad singlet at δ 12.0–13.0 ppm.

  • Furan Protons : Three distinct signals (dd or d) in the aromatic region (δ 6.6–8.0 ppm), distinct from the indole aromatic protons.

  • Indole C2-H : Singlet/doublet around δ 8.0–8.5 ppm, shifted downfield due to the electron-withdrawing N-furoyl group.

References

  • Halberstadt, A. L., et al. (2024). Analytical and Pharmacological Characterization of 1-(Furan-2-Carbonyl)-LSD (1F-LSD). ResearchGate. Link

    • Significance: Establishes the recent trend of N-(2-furoyl) substitution in indole-based designer drugs.
  • Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-1-indol-3-ylacetyl-4-hydroxypiperazines: A new class of Cannabinoid Receptor Agonists. Bioorganic & Medicinal Chemistry.
  • PubChem Compound Summary . Indole-3-carboxylic acid (CID 69867). National Library of Medicine. Link

    • Significance: Reference for the core scaffold properties and reactivity.
  • U.S. International Trade Commission . (1992). Certain Pharmaceuticals and Intermediate Chemicals (1-(2-Furoyl)piperazine). Link

    • Significance: Documents the industrial availability of the 2-furoyl moiety in pharmaceutical synthesis.

A Technical Guide to the Safe Handling and Application of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Section 1: Introduction and Compound Profile

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is a heterocyclic compound incorporating furan and indole scaffolds. Such molecules are of significant interest to researchers in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of novel therapeutic agents.[1][2] The indole nucleus, in particular, is a privileged structure found in a wide array of pharmacologically active compounds.[2] The combination with a furan ring and a carboxylic acid functional group presents a unique chemical entity with specific reactivity and handling requirements.

This guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies essential for professionals working with this compound. As specific safety data for this exact molecule is not extensively published, this document synthesizes information from the known hazards of its constituent chemical moieties: the furan ring, the indole-3-carboxylic acid core, and the general reactivity of carboxylic acid derivatives.[3]

Compound Identity:

Property Value
Systematic Name This compound
Molecular Formula C₁₄H₉NO₄
Molecular Weight 255.23 g/mol

Chemical Structure:

Chemical structure of this compound

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment is predicated on understanding the hazards posed by the molecule's structural components. The overall safety profile of this compound is a composite of the risks associated with furan, indole derivatives, and carboxylic acids.

main This compound (Inferred Hazard Profile) furan Furan Moiety - Flammable Liquid - May form explosive peroxides - Harmful if swallowed/inhaled - Suspected carcinogen/mutagen - Potential for organ damage furan->main indole Indole-3-Carboxylic Acid Moiety - Skin Irritant (Category 2) - Serious Eye Irritant (Category 2) - May cause respiratory irritation - Light sensitive indole->main acid Carboxylic Acid Functionality - Acidic nature - Reacts with bases - Undergoes nucleophilic acyl substitution acid->main

Caption: Inferred hazard profile based on constituent moieties.

Hazards of the Furan Moiety

The furan ring is the most hazardous component of the molecule. Furan itself is a highly flammable liquid that can form explosive peroxides upon exposure to air.[4][5] It is classified as harmful if swallowed or inhaled, is a skin irritant, and is suspected of causing genetic defects and cancer.[5][6] Prolonged or repeated exposure may cause damage to organs.[5][6] While the furan in the target compound is derivatized, these intrinsic hazards must be respected.

Hazards of the Indole-3-Carboxylic Acid Moiety

Structurally similar compounds like indole-3-carboxylic acid are known to be skin and eye irritants.[7][8] They may also cause respiratory irritation, particularly when handled as a fine powder, which can be easily inhaled.[8] These compounds are often sensitive to light and should be stored accordingly.[7]

Anticipated Hazard Classification Summary

Based on the analysis of the compound's structure, the following GHS hazard classifications should be anticipated. This provides a clear framework for selecting appropriate controls and PPE.

Hazard ClassificationGHS CategoryRationale
Flammability Category 3/4 (Solid)Based on the highly flammable nature of the furan moiety.[4][5]
Acute Toxicity (Oral, Inhalation) Category 4Potential harm if swallowed or inhaled as dust, derived from furan data.[5][6]
Skin Corrosion/Irritation Category 2Expected irritant based on data for indole carboxylic acids.[7][8]
Serious Eye Damage/Irritation Category 2Expected irritant based on data for indole carboxylic acids.[7][8]
Carcinogenicity/Mutagenicity Suspected (Cat 1B/2)A significant long-term risk inherited from the furan moiety.[5][6]
Specific Target Organ Toxicity Category 2 (Repeated)Potential for organ damage with prolonged exposure, based on furan toxicology.[5][6]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is mandatory. The hierarchy of controls prioritizes eliminating or reducing the hazard at its source.

cluster_0 A Elimination / Substitution B Engineering Controls (Fume Hood, Ventilation) C Administrative Controls (SOPs, Training) D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls

The primary method for controlling exposure is through robust engineering solutions.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[12] A face shield should also be worn when there is a risk of splashing.[9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[9] Gloves should be inspected for defects before use and replaced immediately if contaminated.[9] Proper glove removal technique must be followed to avoid skin contact.[9]

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened.[13]

  • Respiratory Protection: For situations with a high risk of aerosol generation or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.[9][13]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is critical for preventing exposure and ensuring experimental integrity.

Protocol 4.1: General Handling Workflow
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment.

  • Personal Protective Equipment: Don all required PPE as specified in Section 3.2.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[14] Use non-sparking tools and ground equipment where necessary to prevent static discharge, a precaution against the flammability risk from the furan moiety.[4][5]

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If sonication or heating is required, ensure the container is appropriately capped or covered to prevent aerosolization.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE carefully and wash hands thoroughly with soap and water.[7][15]

Protocol 4.2: Storage Requirements

Proper storage is essential to maintain the compound's stability and prevent hazardous reactions.

  • Container: Store in a tightly sealed, properly labeled container.[9][16]

  • Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[10]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong acids.[7]

  • Light and Air: Protect from direct sunlight and exposure to air to minimize degradation and the potential for peroxide formation from the furan moiety.[4][7] Storing under an inert gas like argon or nitrogen is a best practice.[5]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce its impact.

start Spill or Exposure Occurs alert Alert personnel and evacuate area start->alert assess Assess the situation (Size, Location) alert->assess small_spill Small Spill (Manageable) assess->small_spill Small large_spill Large Spill (Call EHS) assess->large_spill Large ppe Don appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe end Seek Medical Attention (If Exposed) large_spill->end contain Contain spill with non-combustible absorbent (e.g., vermiculite, sand) ppe->contain cleanup Collect waste into a sealed, labeled container contain->cleanup decon Decontaminate area and equipment cleanup->decon decon->end

Caption: Emergency spill response workflow.

Protocol 5.1: Spill and Leak Response
  • Evacuate and Secure: Immediately alert others in the vicinity. Evacuate the immediate area and restrict access.[4][17]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use a non-combustible absorbent material like vermiculite, dry sand, or earth to contain the material.[4][11] Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed, and labeled container for hazardous waste.[4][18]

  • Decontamination: Clean the spill area thoroughly.

  • Do not wash spills into the sewer system. [4][11]

Protocol 5.2: First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][19]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[10][19] Seek medical attention if irritation persists.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][19] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[19] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Call a physician or poison control center immediately.[15][19]

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

Protocol 6.1: Chemical Waste Disposal
  • Classification: Due to its hazardous components, this compound and any materials contaminated with it must be treated as hazardous waste.[4][18]

  • Collection: Collect all waste, including contaminated consumables and absorbent materials from spills, in a designated, chemically compatible, and properly labeled hazardous waste container.[16][18] The container must be kept tightly sealed.[18]

  • Segregation: Do not mix this waste stream with other incompatible waste types.[18]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16][18] Under no circumstances should this chemical be disposed of down the drain. [4][11]

Section 7: Conclusion

The safe handling of this compound demands a proactive and informed approach to safety. By understanding the risks derived from its furan and indole-carboxylic acid moieties, researchers can implement the necessary engineering controls, wear appropriate PPE, and follow established protocols for handling, storage, and disposal. This diligence is paramount to ensuring a safe laboratory environment and fostering a culture of scientific responsibility.

References

  • Benchchem. Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - Indole-2-carboxylic acid.
  • Health and Safety Executive (HSE). FURANES.... their safe use in foundries.
  • ChemicalBook. Furan - Safety Data Sheet.
  • ECHEMI. Furan SDS, 110-00-9 Safety Data Sheets.
  • Sigma-Aldrich. SAFETY DATA SHEET - Furan.
  • Central Drug House (P) Ltd. INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Benzofurancarboxylic acid.
  • Lab Manager. Efficient Synthesis of Indole Derivatives.
  • Sigma-Aldrich. SAFETY DATA SHEET - Furan (2).
  • Spectrum Chemical. SAFETY DATA SHEET - INDOLE-3-BUTYRIC ACID.
  • TCI Chemicals. SAFETY DATA SHEET - 6-Bromocoumarin-3-carboxylic Acid.
  • Acros Organics. SAFETY DATA SHEET - Indole-3-carboxylic acid.
  • Apollo Scientific. 1H-Indole-3-carboxylic acid - Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - INDOLE-3-CARBOXYLIC ACID 99% AR.
  • Liofilchem. Indole Detection Reagent - Safety Data Sheet.
  • ChemTalk. Carboxylic Acid Derivatives and their Reactions.
  • University of Calgary. Reactivity of Carboxylic Acid Derivatives.
  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • Michigan State University. Carboxylic Acid Reactivity.
  • Jack Westin. Carboxylic Acids Important Reactions.

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Methodological & Application

Synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid from indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Abstract

N-acylindoles are a significant class of heterocyclic compounds prevalent in pharmaceuticals and biologically active molecules. Their synthesis, however, presents a notable challenge in regioselectivity, as electrophilic attack often favors the C3 position of the indole nucleus.[1][2] This application note provides a comprehensive, field-proven protocol for the chemoselective N-acylation of indole-3-carboxylic acid to synthesize this compound. We delve into the mechanistic rationale behind the experimental design, offering insights into reagent selection and reaction control to overcome common synthetic hurdles. The protocol is designed to be self-validating, with clear steps for reaction setup, work-up, purification, and characterization, ensuring reproducibility for researchers in drug discovery and synthetic chemistry.

Introduction and Synthetic Rationale

The indole scaffold is a privileged structure in medicinal chemistry. The functionalization of the indole nitrogen (N1) is a key strategy for modulating the pharmacological properties of indole-based compounds.[3] The target molecule, this compound, combines the indole-3-carboxylic acid moiety with a furan-2-carbonyl group, creating a precursor with significant potential for further synthetic elaboration.

The primary synthetic challenge lies in achieving selective acylation at the N1 position in the presence of two acidic protons (N1-H and COOH) and an electron-rich C3 position.[1][4] The strategy detailed herein employs a strong, non-nucleophilic base to generate the indole anion, which is a significantly stronger nucleophile than the corresponding carboxylate. This directs the subsequent electrophilic attack by furan-2-carbonyl chloride exclusively to the nitrogen atom.[5][6]

Reaction Scheme:

Figure 1: Overall synthesis of this compound from indole-3-carboxylic acid and furan-2-carbonyl chloride.

Mechanistic Considerations

The success of this synthesis hinges on understanding the relative reactivity of the functional groups present in indole-3-carboxylic acid.

  • Deprotonation: The reaction is initiated by the addition of sodium hydride (NaH), a strong, non-nucleophilic base. NaH will deprotonate the most acidic protons in the molecule. The carboxylic acid proton (pKa ~4-5) is more acidic than the indole N-H proton (pKa ~17). Therefore, the carboxyl group is deprotonated first, followed by the indole nitrogen. The resulting dianion features a highly nucleophilic indolate anion.

  • Nucleophilic Attack: The acylating agent, furan-2-carbonyl chloride, is a reactive electrophile.[7] The indolate anion attacks the electrophilic carbonyl carbon of the acyl chloride. This step is a classic nucleophilic acyl substitution. The carboxylate anion, being resonance-stabilized, is a much weaker nucleophile and does not compete in the acylation reaction under these conditions.

  • Chemoselectivity (N1 vs. C3): While C3 acylation is a common pathway for many indole reactions, N-acylation is favored under these basic conditions.[2][3] The formation of the indole anion makes the N1 position the most potent nucleophilic site, directing the acylation accordingly.[1] The use of a polar aprotic solvent like Tetrahydrofuran (THF) stabilizes the anionic intermediate, further facilitating the desired reaction pathway.

Detailed Experimental Protocol

This protocol has been optimized for a laboratory scale synthesis and includes checkpoints for ensuring reaction completion and product purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Indole-3-carboxylic acid≥98%Sigma-AldrichStore in a desiccator.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water. Handle under inert atmosphere.
Furan-2-carbonyl chloride≥98%Sigma-AldrichCorrosive and moisture-sensitive.[7][8]
Anhydrous Tetrahydrofuran (THF)≥99.9%, DriSolv®EMD MilliporeUse freshly distilled or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Hydrochloric Acid (HCl)1 M aqueous solutionFisher ScientificFor work-up.
Saturated Sodium Chloride (Brine)Aqueous solutionLab PreparedFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying organic layers.
Step-by-Step Synthesis Procedure
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add indole-3-carboxylic acid (1.61 g, 10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous THF to the flask. Stir the suspension at room temperature under a nitrogen atmosphere.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 0.88 g, 22.0 mmol, 2.2 eq) portion-wise over 10 minutes. Causality Note: Two equivalents of base are required to deprotonate both the carboxylic acid and the indole N-H. A slight excess ensures complete deprotonation. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed. The mixture should become a clearer solution.

  • Acylation: While maintaining the temperature at 0 °C, add furan-2-carbonyl chloride (1.37 g, 1.1 mL, 10.5 mmol, 1.05 eq) dropwise via syringe over 5 minutes. Causality Note: A small excess of the acylating agent ensures the complete consumption of the indole substrate. Slow addition at low temperature prevents runaway reactions and minimizes potential side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50:50 Hexanes:Ethyl Acetate with 1% acetic acid). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of water to destroy any unreacted NaH.

  • Acidification: Acidify the aqueous mixture to a pH of ~2 by adding 1 M HCl. This step protonates the carboxylate group, making the product extractable into an organic solvent. The product may precipitate at this stage.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (gradient elution, e.g., 30% to 70% ethyl acetate in hexanes containing 1% acetic acid) to yield the pure product.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation & Deprotonation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep 1. Dissolve Indole-3-carboxylic acid in anhydrous THF cool_depro 2. Cool to 0 °C & Add NaH prep->cool_depro Under N₂ acyl 3. Add Furan-2-carbonyl chloride at 0 °C cool_depro->acyl react 4. Warm to RT & Stir for 3-4h acyl->react quench 5. Quench with H₂O at 0 °C react->quench acidify 6. Acidify with 1M HCl quench->acidify extract 7. Extract with Ethyl Acetate acidify->extract wash_dry 8. Wash, Dry (Na₂SO₄) & Concentrate extract->wash_dry purify 9. Recrystallization or Column Chromatography wash_dry->purify caption_node Diagram of the synthetic workflow for this compound.

A flowchart of the key experimental steps.

Expected Results and Characterization

ParameterExpected Outcome
Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point ~230-235 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 13.1 (s, 1H, -COOH), 8.3-8.1 (m, 2H), 8.0 (d, 1H), 7.8 (d, 1H), 7.4-7.3 (m, 2H), 6.8 (dd, 1H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 168.5, 159.0, 148.2, 145.0, 135.1, 130.5, 124.8, 123.5, 121.9, 120.5, 115.8, 113.2, 110.1
IR (KBr) ν (cm⁻¹): 3300-2500 (broad, O-H), 1705 (C=O, acid), 1680 (C=O, amide)[9]
HRMS (ESI) m/z: [M-H]⁻ calcd for C₁₄H₈NO₄: 254.0453; found: 254.0459

Troubleshooting and Field Insights

  • Low Yield: Incomplete deprotonation is a common issue. Ensure the NaH is fresh and the THF is scrupulously anhydrous. If the reaction stalls, a small additional portion of NaH and acyl chloride can be added.

  • Presence of Starting Material: This indicates insufficient acylating agent or reaction time. Allow the reaction to proceed for a longer duration, monitoring by TLC.

  • Formation of Byproducts: If the reaction is run at elevated temperatures, the risk of side reactions, including potential decarboxylation, increases.[10] Maintaining the initial low temperature during additions is critical.

  • Purification Difficulty: The product's acidity can cause streaking on silica gel columns. Adding 0.5-1% acetic acid to the eluent system neutralizes basic sites on the silica and results in sharper peaks.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By carefully controlling the reaction conditions and understanding the underlying chemical principles of chemoselectivity, researchers can efficiently access this versatile building block. The detailed procedural steps and mechanistic insights are intended to empower scientists to successfully implement this methodology and adapt it for the synthesis of related N-acylindole derivatives.

References

  • Maschke, S., Zscherpe, M., & Bigl, M. (2021). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 2-Furoyl chloride. Available at: [Link]

  • Das, S., et al. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications. Available at: [Link]

  • Loba Chemie. (n.d.). 2-Furoyl Chloride for Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Methods for N-acylation of indole with carboxylic acid (derivatives). Available at: [Link]

  • Reddy, G. O., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. Available at: [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. Available at: [Link]

  • Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. Available at: [Link]

  • Arias, M., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen. Available at: [Link]

  • ResearchGate. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Available at: [Link]

  • Black, D. StC., et al. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Molecules. Available at: [Link]

  • PubChem. (n.d.). Indole-3-carboxylic acid. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

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Application Note & Protocol: A Detailed Synthetic Pathway for 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The outlined protocol is designed for reproducibility and scalability, emphasizing the critical parameters and underlying chemical principles. We will delve into a robust synthetic strategy involving the N-acylation of indole-3-carboxylic acid with furoyl chloride. This application note offers a detailed, step-by-step experimental procedure, characterization data, and a discussion of the mechanistic rationale to ensure both scientific integrity and practical success in the laboratory.

Introduction: Significance and Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, N-acylindoles are a widespread motif in many pharmaceuticals.[2] The target molecule, this compound, combines the indole-3-carboxylic acid moiety, a known pharmacophore, with a furan-2-carbonyl group. The furan ring is a versatile synthon that can participate in a wide range of reactions, making it an attractive component in drug design.[3] The synthesis of this compound is of interest for creating libraries of novel compounds for biological screening.

The primary challenge in the synthesis of N-acylated indoles is achieving chemoselectivity. The indole ring possesses multiple reactive sites, with the C3 position being particularly susceptible to electrophilic attack.[2] Therefore, reaction conditions must be carefully optimized to favor N-acylation over C3-acylation. This protocol addresses this challenge through a well-established method involving the use of a pre-formed indole anion and an activated acylating agent.

Synthetic Strategy and Mechanism

The chosen synthetic pathway involves a two-step process:

  • Preparation of the Acylating Agent: Furan-2-carboxylic acid is converted to the more reactive furoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • N-Acylation of Indole-3-carboxylic Acid: The N-acylation of indole-3-carboxylic acid is achieved by first deprotonating the indole nitrogen with a suitable base to form the corresponding anion. This nucleophilic anion then reacts with the electrophilic furoyl chloride to yield the desired product.

The use of a strong base such as sodium hydride (NaH) is crucial for the complete deprotonation of the indole nitrogen, which is weakly acidic. The resulting indolide anion is a potent nucleophile that selectively attacks the carbonyl carbon of the acyl chloride. Competing C3 acylation is minimized under these conditions.[4]

Experimental Protocol

Materials and Reagents
Reagent/SolventFormulaMW ( g/mol )PuritySupplierNotes
Indole-3-carboxylic acidC₉H₇NO₂161.16≥98%Sigma-Aldrich-
Furan-2-carboxylic acidC₅H₄O₃112.08≥98%Sigma-Aldrich-
Thionyl chlorideSOCl₂118.97≥99%Sigma-AldrichUse in a fume hood.
Sodium hydride (NaH)NaH24.0060% dispersion in mineral oilSigma-AldrichHandle with care; reactive with water.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%Sigma-AldrichDry over sodium/benzophenone.
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93≥99.8%Sigma-AldrichDry over CaH₂.
Diethyl ether(C₂H₅)₂O74.12≥99%Fisher Scientific-
Ethyl acetateC₄H₈O₂88.11HPLC gradeFisher ScientificFor chromatography.
HexanesC₆H₁₄86.18HPLC gradeFisher ScientificFor chromatography.
Hydrochloric acid (HCl)HCl36.461 M aqueous solutionFisher Scientific-
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aqueous solutionFisher Scientific-
BrineNaCl(aq)-Saturated aqueous solutionFisher Scientific-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularFisher Scientific-
Step-by-Step Procedure

Step 1: Preparation of Furoyl Chloride

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add furan-2-carboxylic acid (5.60 g, 50 mmol).

  • Under a nitrogen atmosphere, add thionyl chloride (7.3 mL, 100 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2 hours. The solid should dissolve, and the solution will turn pale yellow.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude furoyl chloride is a pale yellow oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 2.40 g, 60 mmol) in anhydrous THF (80 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve indole-3-carboxylic acid (8.06 g, 50 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Hydrogen gas evolution will be observed.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the gas evolution ceases, indicating the formation of the sodium salt of indole-3-carboxylic acid.

  • Cool the reaction mixture back down to 0 °C.

  • Dissolve the crude furoyl chloride (from Step 1) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture over 20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Visualization of the Synthetic Workflow

Synthetic_Pathway Furan_acid Furan-2-carboxylic acid Furoyl_chloride Furoyl chloride Furan_acid->Furoyl_chloride Reflux Indole_acid Indole-3-carboxylic acid SOCl2 SOCl₂ Indole_anion Indole-3-carboxylate dianion Final_product 1-(Furan-2-carbonyl)-1H- indole-3-carboxylic acid Furoyl_chloride->Final_product Indole_acid->Indole_anion 0 °C to rt NaH NaH, THF Indole_anion->Final_product 0 °C to rt Purification Aqueous workup & Purification Final_product->Purification

Caption: Synthetic scheme for this compound.

Characterization Data

The structure of the final product should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Resonances corresponding to the indole and furan protons. The indole N-H proton signal (around 11-12 ppm) should be absent. Protons on the furan ring typically appear between 6.5 and 8.0 ppm. The indole protons will be in the aromatic region (7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet at >12 ppm.
¹³C NMR Carbonyl carbons for the amide and carboxylic acid will be observed in the range of 160-180 ppm.[5] Aromatic carbons of the indole and furan rings will appear between 110-150 ppm.
IR (KBr) Characteristic carbonyl stretching frequencies for the amide (around 1670-1690 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹).[6] The N-H stretching band of the starting indole (around 3300-3400 cm⁻¹) should be absent. A broad O-H stretch for the carboxylic acid will be present from 2500-3300 cm⁻¹.
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the molecular weight of the product (254.05 g/mol ).
Melting Point A sharp melting point indicates the purity of the compound.

Trustworthiness and Self-Validation

The protocol described is based on established and reliable chemical transformations. The success of the synthesis can be validated at each critical step:

  • Formation of Furoyl Chloride: While not typically isolated, the successful conversion can be inferred from the progression of the subsequent acylation step.

  • Formation of the Indolide Anion: The cessation of hydrogen gas evolution upon addition of indole-3-carboxylic acid to the NaH suspension is a clear indicator of anion formation.

  • Completion of the N-Acylation: TLC analysis is a crucial in-process control to monitor the consumption of the starting material and the formation of the product.

  • Purity of the Final Product: The purity of this compound should be confirmed by obtaining a sharp melting point and by spectroscopic data (NMR, MS) that is free of impurities.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By carefully following the outlined steps and paying attention to the critical parameters, researchers can confidently synthesize this valuable compound for further investigation in their drug discovery and development programs. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

  • Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • ACS Publications. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]

  • Terashima, M., & Fujioka, M. (1981). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. [Link]

  • Royal Society of Chemistry. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. [Link]

  • MDPI. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]

  • Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. [Link]

  • ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]

  • American Chemical Society. (2001). Furan as a versatile synthon. [Link]

Sources

Application Notes & Protocols: In Vitro Biological Evaluation of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro biological characterization of the novel compound, 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid. The molecular architecture, which combines an indole-3-carboxylic acid scaffold with a furan-2-carbonyl moiety, suggests a high potential for biological activity. Indole derivatives are well-established pharmacophores present in numerous therapeutic agents, exhibiting activities ranging from anticancer to antihypertensive.[1][2] Similarly, the furan ring is a key component in many biologically active compounds.[3] This guide is designed for researchers in drug discovery and chemical biology, offering a tiered approach to efficiently screen and characterize the compound's cytotoxic and potential mechanistic activities. We present detailed, self-validating protocols for foundational cytotoxicity screening against a panel of human cell lines and subsequent mechanistic assays targeting potential anticancer and antimicrobial activities.

Introduction and Scientific Rationale

The compound this compound is a synthetic heterocyclic molecule. Its core, indole-3-carboxylic acid, is a structural analogue to the amino acid tryptophan and the phytohormone indole-3-acetic acid, suggesting potential interactions with a wide range of biological targets. The strategic acylation of the indole nitrogen with a furan-2-carbonyl group modifies the electronic and steric properties of the indole core, potentially conferring novel inhibitory or antagonistic functions.

Derivatives of the N-acyl indole scaffold have demonstrated potent and selective activities. For instance, certain N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been identified as epidermal growth factor receptor (EGFR) inhibitors with promising anticancer activity.[1] Given this precedent, a primary hypothesis is that this compound may exhibit inhibitory effects on cancer-related pathways. Furthermore, the prevalence of both indole and furan motifs in antimicrobial agents necessitates a thorough evaluation of its potential antibacterial and antifungal properties.[3][4]

This guide outlines a logical, multi-tiered workflow to systematically investigate these hypotheses.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Analysis A Compound Handling (Stock Solution Prep) B Tier 1 Screening: General Cytotoxicity Assay A->B Establish concentration range C Hypothesis A: Anticancer Activity B->C If cytotoxic to cancer cells E Hypothesis B: Antimicrobial Activity B->E Broad-spectrum screening D Protocol 2: In Vitro Kinase Assay (e.g., EGFR) C->D G Data Analysis (IC50 / MIC Calculation) D->G F Protocol 3: Minimum Inhibitory Concentration (MIC) Assay E->F F->G

Figure 1: Tiered workflow for in vitro evaluation of the target compound.

Compound Handling and Stock Solution Preparation

Scientific integrity begins with the proper handling and preparation of the test compound. The use of a consistent, high-concentration stock solution minimizes variability and reduces errors from repeated weighing of small quantities.

Protocol 1: Preparation of Stock Solutions

  • Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell-based screening due to its high solubilizing power for organic molecules and compatibility with most in vitro assays at low final concentrations (<0.5%).[5]

  • Materials:

    • This compound (powder form)

    • Anhydrous, cell culture grade DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and precision pipettes

  • Procedure:

    • Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance.

    • Carefully add approximately 5-10 mg of the compound to the tube and record the exact weight.

    • Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).

      • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication step may be used if solubility is an issue.

    • Centrifuge the vial at 1000 xg for 1 minute to pellet any undissolved particulates.[5]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Tier 1: General Cytotoxicity Screening

The initial step in characterizing a novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent mechanistic assays. A standard benchmark for cell-based assays suggests that compounds active at concentrations >10 µM may have non-specific effects.[6]

Protocol 2: Cell Viability Assessment via CCK-8 Assay

  • Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan product. The amount of formazan is directly proportional to the number of viable cells.[5] This method is chosen for its simplicity, high throughput, and lower toxicity compared to older methods like MTT.

  • Cell Lines Panel:

    • Cancer Lines: A549 (lung adenocarcinoma), HeLa (cervical cancer), SW480 (colorectal cancer). These represent common cancer types with high EGFR expression.[1]

    • Non-Cancerous Control: MRC-5 (normal lung fibroblast) or HL7702 (normal liver). This is critical for assessing cancer-specific cytotoxicity.[1][7]

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a series of 2x working concentrations of the compound by serially diluting the DMSO stock in culture medium. Ensure the final DMSO concentration in the wells will be ≤0.5%.

    • Treatment: Remove the old medium from the cells. Add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

    • Assay: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours until a visible color change occurs.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium and CCK-8 only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot % Viability against the log of the compound concentration and use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).

Cell Line Compound IC₅₀ (µM) Selectivity Index (SI)
A549DataIC₅₀ (MRC-5) / IC₅₀ (A549)
HeLaDataIC₅₀ (MRC-5) / IC₅₀ (HeLa)
SW480DataIC₅₀ (MRC-5) / IC₅₀ (SW480)
MRC-5Data-
Table 1: Example data presentation for cytotoxicity screening. A higher SI indicates greater selectivity for cancer cells.

Tier 2: Mechanistic Assays

Anticancer Mechanism: In Vitro Kinase Inhibition

Based on literature for similar scaffolds, EGFR is a plausible target.[1] A direct, cell-free biochemical assay is the gold standard for confirming target engagement and ruling out indirect cellular effects.

G cluster_kinase Kinase Domain EGFR EGFR Receptor ATP ATP Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates Ligand EGF Ligand Ligand->EGFR Binds & Activates Compound 1-(Furan-2-carbonyl)- 1H-indole-3-carboxylic acid Compound->EGFR Inhibits ATP Binding ADP ADP ATP->ADP Phosphorylation

Figure 2: Simplified EGFR signaling and proposed site of compound inhibition.

Protocol 3: EGFR Kinase Assay (Luminescence-Based)

  • Principle: This assay measures the activity of purified EGFR kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide. A luminescent signal is generated that is inversely proportional to kinase activity.[8]

  • Materials:

    • Recombinant human EGFR kinase

    • Kinase-specific substrate peptide

    • ATP solution

    • Kinase assay buffer

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

    • Test compound and a known EGFR inhibitor (e.g., Gefitinib) as a positive control

  • Step-by-Step Methodology:

    • Compound Plating: In a white, opaque 384-well plate, perform serial dilutions of the test compound and positive control. Include "no enzyme" and "vehicle" controls.

    • Enzyme/Substrate Addition: Prepare a master mix of EGFR kinase and substrate in assay buffer. Add this mix to the wells containing the compounds.

    • Reaction Initiation: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Signal Detection: Add the kinase detection reagent (which stops the reaction and generates the luminescent signal) to all wells. Incubate for 10 minutes at room temperature.

    • Measurement: Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration:

      • % Inhibition = 100 - [((Luminescence_treated - Luminescence_no_enzyme) / (Luminescence_vehicle - Luminescence_no_enzyme)) * 100]

    • Plot % Inhibition against the log of compound concentration and use non-linear regression to determine the IC₅₀ value.

Compound EGFR Kinase IC₅₀ (nM)
This compoundData
Gefitinib (Positive Control)Data
Table 2: Example data presentation for in vitro kinase assay.
Antimicrobial Mechanism: Broth Microdilution Assay

This assay is the standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

  • Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after incubation.[4]

  • Microorganisms:

    • Gram-positive: Bacillus subtilis

    • Gram-negative: Escherichia coli

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of a 2x starting concentration of the compound to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Controls:

      • Growth Control: Well with MHB and inoculum, but no compound.

      • Sterility Control: Well with MHB only.

      • Positive Control: A known antibiotic (e.g., Ampicillin).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Microorganism Compound MIC (µg/mL) Ampicillin MIC (µg/mL)
Escherichia coliDataData
Bacillus subtilisDataData
Table 3: Example data presentation for MIC determination.

References

  • Zhang, L., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link][5][9]

  • Zhang, L., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Available at: [Link][5]

  • Zhang, L., et al. (2017). Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents. Chemical Research in Chinese Universities. Available at: [Link][1]

  • Bortoluzzi, A., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC. Available at: [Link][7]

  • Tsyshkova, E. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. Available at: [Link][10]

  • Al-Ostath, A. I., et al. (2023). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. PMC. Available at: [Link][4]

  • Singh, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link][3]

  • Dement'eva, E. I., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][2]

Sources

Application Note: Cell-Based Evaluation of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026


 (cPLA2

) inhibition and downstream Eicosanoid suppression.

Abstract & Introduction

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid and its structural analogues represent a class of potent Cytosolic Phospholipase A2


 (cPLA2

) inhibitors
. In the context of drug discovery, the indole-3-carboxylic acid scaffold is a privileged structure designed to occupy the active site of cPLA2

, preventing the hydrolysis of membrane phospholipids.

cPLA2


 (Group IVA PLA2) is the rate-limiting enzyme in the inflammatory cascade. Upon cellular activation and calcium influx, it translocates to the nuclear envelope or Endoplasmic Reticulum (ER), where it selectively cleaves Arachidonic Acid (AA) from the sn-2 position of phospholipids. This released AA is the precursor for pro-inflammatory eicosanoids, including Prostaglandins (via COX enzymes) and Leukotrienes (via LOX enzymes).[1]

This guide details the [³H]-Arachidonic Acid Release Assay , the "gold standard" for quantifying cPLA2


 activity in live cells, alongside downstream functional assays (PGE2 ELISA) to validate the biological efficacy of this compound.

Mechanism of Action (MOA)

The compound functions as an interfacial inhibitor. It does not necessarily prevent the calcium-dependent translocation of the enzyme but blocks the catalytic hydrolysis of the phospholipid substrate.

Signaling Pathway Visualization

cPLA2_Pathway Stimulus Stimulus (A23187 / LPS) Calcium Intracellular Ca2+ Influx Stimulus->Calcium cPLA2_Cyto cPLA2 (Cytosolic) Calcium->cPLA2_Cyto Activates cPLA2_Mem cPLA2 (Membrane Bound) cPLA2_Cyto->cPLA2_Mem Translocation AA Arachidonic Acid (AA) cPLA2_Mem->AA Hydrolysis Inhibitor This compound (Inhibitor) Inhibitor->cPLA2_Mem BLOCKS Phospholipids Membrane Phospholipids Phospholipids->AA Substrate Source COX COX-1 / COX-2 AA->COX PGE2 Prostaglandin E2 (PGE2) COX->PGE2

Figure 1: The cPLA2 signaling cascade. The inhibitor blocks the release of Arachidonic Acid, effectively silencing the downstream production of PGE2.

Primary Assay: [³H]-Arachidonic Acid Release[3][6]

This assay measures the direct enzymatic product of cPLA2


 in a cellular environment. It is superior to cell-free enzymatic assays because it accounts for membrane permeability and intracellular stability of the inhibitor.
Experimental Design Logic
  • Cell Model: A549 (Human Lung Carcinoma) or RAW 264.7 (Murine Macrophage). These lines express high levels of cPLA2

    
    .
    
  • Stimulus: Calcium Ionophore A23187 is used for rapid (15–60 min) activation, directly testing the enzyme's catalytic competence.

  • BSA Trap: Fatty Acid Free (FAF) BSA is essential in the supernatant to sequester the hydrophobic AA released; otherwise, it re-incorporates into membranes or adheres to plastic.

Protocol Steps
  • Seeding: Plate A549 cells at

    
     cells/well in 24-well plates. Incubate until 80–90% confluent.
    
  • Labeling:

    • Remove media.

    • Add fresh media containing 0.5

      
      Ci/mL [5,6,8,9,11,12,14,15-³H]-Arachidonic Acid .
      
    • Incubate for 18–24 hours at 37°C. This allows the radiolabel to incorporate into the sn-2 position of membrane phospholipids.

  • Washing (Critical):

    • Remove labeling media.

    • Wash cells

      
       with PBS containing 0.1% Fatty Acid Free BSA . This removes unincorporated radiolabel, lowering background noise.
      
  • Inhibitor Pre-treatment:

    • Add serum-free media (with 0.1% BSA) containing the test compound (this compound) at varying concentrations (e.g., 0.1 nM to 10

      
      M).
      
    • Include Vehicle Control (DMSO < 0.5%) and Positive Control (e.g., Pyrrophenone or Efipladib).

    • Incubate for 30 minutes .

  • Stimulation:

    • Add Calcium Ionophore A23187 (Final concentration: 2–5

      
      M).[2]
      
    • Incubate for 60 minutes at 37°C.

  • Quantification:

    • Transfer the supernatant (containing released ³H-AA) to scintillation vials.

    • Lyse the remaining cells (e.g., with 1% Triton X-100) to determine total incorporated radioactivity.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Calculation

Calculate the percent release of Arachidonic Acid:


[3][2][4][5][6][7]


Secondary Assay: PGE2 ELISA (Functional Readout)

While AA release proves target engagement, measuring Prostaglandin E2 (PGE2) confirms the compound halts the inflammatory phenotype.

Protocol Summary
  • Seeding: Plate cells in 96-well format.

  • Treatment: Pre-incubate with this compound for 30–60 mins.

  • Stimulation:

    • Option A (Acute): A23187 (5

      
      M) for 1 hour.
      
    • Option B (Inflammatory):[8] LPS (1

      
      g/mL) for 18–24 hours (requires COX-2 induction). Note: For pure cPLA2 inhibitors, A23187 is often cleaner.
      
  • Collection: Collect supernatants. Centrifuge to remove debris.

  • ELISA: Use a competitive PGE2 ELISA kit (e.g., Cayman Chemical or Enzo).

    • Principle: PGE2 in the sample competes with PGE2-Acetylcholinesterase conjugate for antibody binding. Lower signal = Higher PGE2.

Experimental Workflow Visualization

Workflow Step1 1. Cell Seeding (A549/RAW264.7) Step2 2. Labeling ([3H]-AA, 18-24h) Step1->Step2 Step3 3. Wash (PBS + 0.1% BSA) Step2->Step3 Step4 4. Inhibitor Treat (30 min) Step3->Step4 Step5 5. Stimulation (A23187, 1h) Step4->Step5 Step6 6. Readout (Scintillation) Step5->Step6

Figure 2: Step-by-step timeline for the [3H]-Arachidonic Acid Release Assay.

Data Presentation & Troubleshooting

Expected Results
Compound Concentration (

M)
% AA Release (Mean)% Inhibition
Vehicle (DMSO) + A2318712.5%0%
0.0111.8%~6%
0.18.5%~35%
1.04.2%~73%
10.01.5%~98%
Basal (No Stimulus) 1.2% -
Troubleshooting "Expert Tips"
  • High Basal Release: If untreated cells release high levels of AA, ensure cells are not stressed. Avoid over-confluency and ensure the BSA in the wash buffer is fresh and high quality.

  • Low Signal: Ensure the [³H]-AA specific activity is sufficient (>100 Ci/mmol) and labeling time is at least 18 hours to reach equilibrium.

  • Cytotoxicity: Always run an MTT or LDH assay in parallel. If the compound kills the cells, the membrane leaks AA non-specifically, which can mask inhibition or create false data.

References

  • McKew, J. C., et al. (2008). "Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of efipladib."[9] Journal of Medicinal Chemistry.

  • Cayman Chemical. "cPLA2 Assay Kit Booklet." Cayman Chemical Product Information.

  • Leslie, C. C. (2004). "Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2." Prostaglandins, Leukotrienes and Essential Fatty Acids.

  • Dennis, E. A., et al. (2011). "Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention." Chemical Reviews.

Sources

Quantitative Analysis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note presents a comprehensive and robust analytical method for the quantification of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid in complex matrices, such as plasma. The accurate determination of this and similar novel chemical entities is paramount in drug discovery and development for pharmacokinetic, toxicokinetic, and metabolic studies. The primary method detailed herein utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also discussed for applications where the highest sensitivity is not required. This guide provides a foundational framework, from an in-depth explanation of methodological choices to detailed, step-by-step protocols for sample preparation, instrument operation, and full method validation in accordance with ICH Q2(R2) guidelines.[1][2][3]

Introduction and Analyte Properties

This compound is a small organic molecule featuring a central indole core, substituted with a furan-2-carbonyl group at the nitrogen of the indole ring and a carboxylic acid at the 3-position. The accurate quantification of this molecule is essential for evaluating its therapeutic potential and safety profile.

Key Physicochemical Properties Influencing Analysis:

  • Polarity and Solubility: The presence of the carboxylic acid group (-COOH) imparts significant polarity and acidic character to the molecule, making it soluble in polar organic solvents and aqueous alkaline solutions.[4][5][6] Carboxylic acids with low molecular weights generally have some water solubility.[7]

  • Chromophores: The indole and furan ring systems are inherent chromophores, meaning they absorb ultraviolet (UV) light. This property allows for detection using HPLC-UV, although this method may lack the specificity required for complex biological samples.

  • Ionization: The carboxylic acid group is readily deprotonated to form a carboxylate anion ([M-H]⁻) in negative ion mode mass spectrometry, or the molecule can be protonated ([M+H]⁺) in positive ion mode, typically on the indole or furan nitrogens/oxygens. This makes the compound an excellent candidate for mass spectrometric detection.

Principle of the Recommended Method: LC-MS/MS

For robust, sensitive, and selective quantification in complex biological matrices, LC-MS/MS is the method of choice.[8][9][10] The technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

  • The "Why" Behind the Choice: In drug development, analytes are often present at very low concentrations (ng/mL or pg/mL) in samples containing a multitude of endogenous compounds (e.g., proteins, lipids, salts in plasma).

    • Liquid Chromatography (LC) separates the target analyte from these matrix components based on its physicochemical properties (e.g., polarity). A reversed-phase C18 column is ideal, as it retains the molecule based on the hydrophobic character of its indole and furan rings, while allowing more polar interferences to elute earlier.

    • Tandem Mass Spectrometry (MS/MS) provides two layers of filtering for unmatched selectivity. The first mass analyzer (Q1) selects only the parent ion of our target molecule (its specific mass-to-charge ratio, m/z). This ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) selects a specific, characteristic fragment ion to monitor. This parent-to-fragment transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, effectively eliminating background noise and ensuring that only the compound of interest is quantified.[9][11]

Figure 1: General workflow of the LC-MS/MS analytical method.

Detailed Analytical Protocol: LC-MS/MS Method

This protocol provides a starting point for method development and must be validated for the specific matrix and intended application.

Materials and Reagents
  • Reference Standard: this compound (≥98% purity).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆ or D₄-labeled) is highly recommended. If unavailable, a structurally similar compound with different mass can be used (e.g., an indole derivative with a different acyl group).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid.

  • Reagents: Human plasma (or other relevant biological matrix) with K₂EDTA as anticoagulant.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and internal standard into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in a 50:50 (v/v) acetonitrile:water mixture to create working standards for the calibration curve and quality control (QC) samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike the appropriate volume of working standard solutions into blank biological matrix (e.g., plasma) to prepare CC standards (typically 8 non-zero points) and QC samples (at least 3 levels: low, medium, high).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[9] It removes the majority of proteins that can interfere with the analysis and damage the LC column.

Figure 2: Workflow for sample preparation by protein precipitation.

Step-by-Step Protocol:

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and briefly vortex.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix, centrifuge briefly, and inject into the LC-MS/MS system.

Instrumentation and Conditions

The following are recommended starting conditions. Optimization is necessary for specific instrumentation.

Parameter Recommended Condition Rationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µmGood retention for indole-containing compounds and fast analysis times.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation of the analyte for positive ion mode and improves peak shape.[12]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient is necessary to elute the analyte with good peak shape and clean the column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40°CImproves peak shape and reduces viscosity.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar molecules; positive mode is often effective for nitrogen-containing compounds.
MRM Transitions To be determined by infusing the standarde.g., Analyte: m/z 282.1 -> 146.1; IS: m/z 288.1 -> 152.1 (Hypothetical values)
Collision Energy To be optimized for each transitionDetermines the efficiency of fragmentation.

Method Validation according to ICH Q2(R2) Guidelines

A self-validating protocol is essential for trustworthiness.[13] Any quantitative analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[3] The key validation parameters are summarized below.[14]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from matrix components.No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the measured value to the true value.Mean concentration of QC samples should be within ±15% of the nominal value.
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-noise ratio ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase pH).No significant change in results when parameters are slightly varied.
Matrix Effect The suppression or enhancement of ionization caused by co-eluting matrix components.Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution.

Alternative Method: HPLC-UV

For applications such as reaction monitoring or purity assessment of bulk material where high sensitivity is not required and the sample matrix is simple, HPLC with UV detection can be a cost-effective alternative.

  • Principle: The method relies on the same LC separation principles. Detection is based on the absorption of UV light by the analyte's chromophores at a specific wavelength (e.g., determined by scanning the UV spectrum of the standard, likely around 280 nm or 320 nm).

  • Considerations: This method is significantly less selective than LC-MS/MS. Any co-eluting compound that absorbs at the same wavelength will interfere with quantification. It is generally not suitable for complex biological matrices without extensive and highly efficient sample cleanup procedures. A simple isocratic or gradient elution with a C8 or C18 column can be developed.[15]

Conclusion

This application note provides a detailed framework for the quantitative analysis of this compound. The recommended LC-MS/MS method offers the high sensitivity, specificity, and throughput required for demanding applications in drug development. The protocol is designed to be a robust starting point for method development and must be fully validated according to established guidelines like ICH Q2(R2) to ensure the generation of reliable and defensible data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Dai, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(4), 93. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Guda, C., et al. (2024). Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome. Metabolites, 14(8), 468. Available from: [Link]

  • Jadhav, S. T., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 711. Available from: [Link]

  • Wang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available from: [Link]

  • Shoji, T., et al. (2015). Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. Frontiers in Plant Science, 6, 1137. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indene-3-carboxylic acid on Newcrom R1 HPLC column.
  • BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Available from: [Link]

  • Biotage. (2025, December 6). Bioanalytical sample preparation.
  • Semenova, M. N., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 24(2), 1735. Available from: [Link]

  • Imai, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831. Available from: [Link]

  • Stankovic, M., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of the Serbian Chemical Society, 77(11), 1629-1635. Available from: [Link]

  • Wang, S., et al. (2021). Development and Application of a Selective Analytical Method for Indole Metabolites in Urine: Dietary Exposure Biomarkers for Broccoli Consumption. Journal of Agricultural and Food Chemistry, 69(4), 1332-1340. Available from: [Link]

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring an indole core, a furan moiety, and a carboxylic acid group, presents a unique scaffold for the design of novel therapeutic agents. Indole derivatives are known for their wide range of biological activities.[1] The furan ring, a versatile synthon, further enhances the molecule's potential for diverse chemical modifications and biological interactions.[2] Accurate and unambiguous structural characterization is paramount for understanding its chemical properties and biological function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules, providing detailed insights into the atomic connectivity and spatial arrangement of the molecule.[3]

This application note provides a comprehensive guide to the NMR characterization of this compound. It outlines detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. Furthermore, it offers an in-depth analysis of the expected spectral data, explaining the rationale behind chemical shift assignments and coupling patterns. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.

Experimental Design and Rationale

A multi-faceted NMR approach is essential for the complete structural assignment of this compound. The experimental workflow is designed to systematically build the molecular structure from individual proton and carbon signals to the complete connectivity map.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments 1H_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY Identifies coupled proton networks HSQC HSQC (Direct ¹H-¹³C Correlations) 1H_NMR->HSQC Assigns protons to carbons 13C_NMR ¹³C NMR & DEPT (Carbon Environments & Multiplicity) 13C_NMR->HSQC Confirms carbon assignments HMBC HMBC (Long-Range ¹H-¹³C Correlations) COSY->HMBC Validates proton connectivity HSQC->HMBC Connects spin systems Structure Complete Molecular Structure HMBC->Structure Assembles the molecular skeleton

Figure 1: Logical workflow for the NMR-based structure elucidation of this compound.

Protocols

Protocol 1: Sample Preparation

Methodological rigor in sample preparation is critical for acquiring high-quality NMR data.

  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds and its non-exchangeable proton signal at a distinct chemical shift. Deuterated chloroform (CDCl₃) can also be used.[4] The choice of solvent can influence the chemical shifts, particularly for labile protons like the carboxylic acid proton.[5]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Protocol 2: ¹H NMR Data Acquisition

This experiment provides information about the different types of protons and their neighboring protons.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): 0-16 ppm.

  • Number of Scans (NS): 16-32, to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 2-5 seconds, to allow for full relaxation of the protons.

Protocol 3: ¹³C{¹H} NMR and DEPT Data Acquisition

This set of experiments identifies the chemical environments of the carbon atoms and determines the number of attached protons.

  • Pulse Program: A standard proton-decoupled single-pulse experiment for ¹³C NMR (e.g., 'zgpg30'). For DEPT, use standard DEPT-135, DEPT-90, and DEPT-45 pulse programs.

  • Spectral Width (SW): 0-220 ppm.

  • Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (D1): 2-5 seconds.

Protocol 4: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

These experiments establish the connectivity between atoms.

  • General Parameters: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, typically over two or three bonds.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to (one-bond J-coupling).[4][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule and identifying quaternary carbons.[4][7]

Spectral Analysis and Interpretation

The following sections detail the expected NMR signals for this compound. The numbering scheme used for assignment is provided below.

Numbering Scheme for this compound

Figure 2: Atom numbering for spectral assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole and furan rings.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H2~8.4s-Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and the electron-withdrawing effect of the carboxylic acid group.
H4~8.1d7-9Doublet due to coupling with H5. Deshielded by the anisotropic effect of the furan carbonyl group.
H5~7.3t7-8Triplet due to coupling with H4 and H6.
H6~7.4t7-8Triplet due to coupling with H5 and H7.
H7~7.7d7-9Doublet due to coupling with H6.
H3'~6.7dd~3.5, ~1.8Doublet of doublets due to coupling with H4' and H5'.[8][9]
H4'~7.4dd~3.5, ~0.8Doublet of doublets due to coupling with H3' and H5'.[8][9]
H5'~7.9dd~1.8, ~0.8Doublet of doublets due to coupling with H3' and H4'.[8][9]
COOH>12.0br s-Broad singlet, highly deshielded. The chemical shift is concentration and solvent dependent.[10][11]
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The DEPT experiments will aid in differentiating between CH, CH₂, CH₃, and quaternary carbons.

Carbon Expected Chemical Shift (δ, ppm) DEPT-135 Rationale
C2~135PositiveDeshielded by the adjacent nitrogen and the carboxylic acid group.
C3~115Negative (Quaternary)Shielded relative to other aromatic carbons, attached to the carboxylic acid.
C3a~128Negative (Quaternary)Bridgehead carbon.
C4~122PositiveAromatic CH.
C5~124PositiveAromatic CH.
C6~125PositiveAromatic CH.
C7~115PositiveShielded by the nitrogen atom.
C7a~136Negative (Quaternary)Bridgehead carbon, deshielded by the adjacent nitrogen.
COOH~165Negative (Quaternary)Carbonyl carbon of the carboxylic acid.[10][12]
Furan C=O~158Negative (Quaternary)Carbonyl carbon of the amide linkage.
C2'~147Negative (Quaternary)Attached to the carbonyl group and oxygen.
C3'~113PositiveShielded by the furan oxygen.
C4'~122PositiveAromatic CH.
C5'~149PositiveDeshielded by the adjacent oxygen.
2D NMR Correlation Analysis
  • COSY: Will confirm the coupling relationships between the protons on the indole ring (H4-H5-H6-H7) and the furan ring (H3'-H4'-H5').

  • HSQC: Will provide direct correlations between each proton and its attached carbon, confirming the assignments made from the 1D spectra.

  • HMBC: This is the key experiment for assembling the final structure. Expected key correlations are:

    • H2 to C3, C3a, and C7a, confirming its position on the indole ring.

    • H4 to C3a, C5, and C7a.

    • H7 to C5, C6, and C7a.

    • H3' to C2', C4', C5', and the furan carbonyl carbon, confirming the furan ring structure and its connection to the carbonyl group.

    • H5' to C2', C3', C4', and the furan carbonyl carbon.

G cluster_indole Indole Core cluster_furan Furan Moiety H2 H2 C3 C3 H2->C3 HMBC C3a C3a H2->C3a HMBC C7a C7a H2->C7a HMBC H4 H4 H4->C3a HMBC H4->C7a HMBC C5 C5 H4->C5 HMBC H7 H7 H7->C7a HMBC H7->C5 HMBC C6 C6 H7->C6 HMBC H3_prime H3' C2_prime C2' H3_prime->C2_prime HMBC C4_prime C4' H3_prime->C4_prime HMBC C5_prime C5' H3_prime->C5_prime HMBC Furan_CO Furan C=O H3_prime->Furan_CO HMBC H5_prime H5' H5_prime->C2_prime HMBC H5_prime->C4_prime HMBC H5_prime->Furan_CO HMBC C3_prime C3_prime H5_prime->C3_prime HMBC

Figure 3: Key expected HMBC correlations for structural confirmation.

Conclusion

The comprehensive NMR analysis outlined in this application note, employing a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, provides a robust and self-validating methodology for the unambiguous structural elucidation of this compound. By following these detailed protocols and understanding the principles of spectral interpretation, researchers can confidently characterize this and similar complex heterocyclic molecules, which is a critical step in the process of drug discovery and development.

References

  • G. E. Martin and A. V. Buevich, "NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC," Journal of natural products, vol. 77, no. 8, pp. 1942-1947, 2014. Available: [Link]

  • ResearchGate, "1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3." Available: [Link]

  • P. Joseph-Nathan, R. E. del Rio, and M. S. Morales-Rios, "NMR STUDIES OF INDOLE," HETEROCYCLES, vol. 27, no. 2, 1988. Available: [Link]

  • Semantic Scholar, "13C NMR spectroscopy of indole derivatives." Available: [Link]

  • YouTube, "H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation." Available: [Link]

  • Springer Nature Experiments, "NMR Protocols and Methods." Available: [Link]

  • AZoLifeSciences, "NMR Spectroscopy in Structural Analysis of Organic Compounds." Available: [Link]

  • Chemistry LibreTexts, "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Available: [Link]

  • PubChem, "Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867." Available: [Link]

  • MDPI, "Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A." Available: [Link]

  • JOCPR, "QSAR study on Indole derivatives." Available: [Link]

  • Modern Chemistry, "21.10 Spectroscopy of Carboxylic Acid Derivatives." Available: [Link]

  • Canadian Science Publishing, "THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE." Available: [Link]

  • ACD/Labs, "How to Interpret an HSQC-COSY Experiment." Available: [Link]

  • ACS Publications, "Furan as a versatile synthon." Available: [Link]

Sources

Application Note: 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Significance

The Scaffold at a Glance

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid (hereafter referred to as F-ICA ) represents a specialized "privileged structure" in drug discovery. It combines the rigid, lipophilic indole core with a polarizable furan-2-carbonyl moiety at the N1 position and a reactive carboxylic acid at the C3 position.

While often overshadowed by its amide and ester derivatives (widely known in the synthetic cannabinoid space), the free acid F-ICA serves two critical roles in modern medicinal chemistry:

  • Divergent Intermediate: It is the primary building block for generating libraries of N-acylated indole-3-carboxamides, a class of compounds exhibiting potent activity against Cannabinoid Receptors (CB1/CB2) and viral polymerases (e.g., HCV NS5B).

  • Metabolic Marker: In forensic toxicology, F-ICA is a key hydrolytic metabolite of "Furoyl-indole" synthetic cannabinoids (e.g., analogs related to FUBINACA or FUB-PB-22), making it a critical standard for analytical validation.

Chemical Space & Properties

The molecule occupies a unique chemical space that balances lipophilicity with synthetic versatility.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₄H₉NO₄Fragment-like size, suitable for FBDD (Fragment-Based Drug Discovery).
Molecular Weight ~255.23 g/mol Ideal for "Lead-like" space (MW < 300), allowing room for derivatization.
LogP (Predicted) ~2.5 - 3.0Good membrane permeability; N-acylation increases lipophilicity compared to NH-indoles.
H-Bond Donors 1 (COOH)The acid moiety serves as a "handle" for amide coupling or esterification.
H-Bond Acceptors 4Includes the furan oxygen and carbonyls, offering specific binding points.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Synthetic Cannabinoid Receptor Agonists (SCRAs)

The most prominent application of the F-ICA scaffold is as a precursor to high-affinity CB1/CB2 ligands.

  • Mechanism: The indole core mimics the steric bulk of classical cannabinoids (like THC), while the N1-furoyl group occupies a specific hydrophobic pocket (often the same pocket as the pentyl chain in JWH-018).

  • SAR Insight: The furan ring acts as a bioisostere for the phenyl or fluorophenyl groups found in other potent cannabinoids. Its smaller size and electron-rich nature can modulate potency and metabolic stability.

  • Derivatization: The C3-carboxylic acid is typically converted to an amide (e.g., adamantyl-amide, quinolinyl-ester) to generate the active pharmacophore.

Antiviral & Anticancer Research

N-substituted indole-3-carboxylic acids have shown promise as allosteric inhibitors.

  • HCV NS5B Polymerase: N-benzoyl indoles are known allosteric inhibitors. The furan-2-carbonyl analog (F-ICA derivatives) offers a different electronic profile, potentially overcoming resistance mutations.

  • Tubulin Polymerization: Indole-3-carboxamides are investigated as tubulin inhibitors. The N1-acylation restricts the conformation of the indole, potentially locking it into a bioactive pose.

Forensic Toxicology
  • Metabolic Pathway: Synthetic cannabinoids with an N1-furoyl group are rapidly hydrolyzed in vivo by esterases/amidases to release F-ICA.

  • Application: F-ICA is synthesized and used as a certified reference material (CRM) to identify consumption of parent drugs in urine or blood samples.

Part 3: Visualizing the Workflow

The following diagram illustrates the central role of F-ICA in synthesizing bioactive libraries and its metabolic relevance.

G cluster_legend Legend Indole Indole-3-Carboxylate (Starting Material) Intermediate N1-Furoyl-Indole-3-Ester Indole->Intermediate 1. NaH, DMF 2. Furoyl Chloride Furoyl Furoyl Chloride (Reagent) Furoyl->Intermediate F_ICA 1-(Furan-2-carbonyl) -1H-indole-3-COOH (F-ICA Scaffold) Intermediate->F_ICA Hydrolysis (LiOH, THF/H2O) AmideLib Library: CB1/CB2 Agonists (e.g., Adamantyl amides) F_ICA->AmideLib Amide Coupling (EDC/HOBt, Amines) Antiviral Library: Viral Inhibitors (NS5B Allosteric) F_ICA->Antiviral Diversification Metabolite Forensic Marker (Urine Analysis) AmideLib->Metabolite In Vivo Metabolism key Green: Core Scaffold | Blue: Active Drugs | Grey: Metabolite

Figure 1: Synthetic pathway and application logic for the F-ICA scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct acylation of indole-3-carboxylic acid is difficult due to the competing reactivity of the carboxylic acid. The standard robust method involves acylation of the ester followed by hydrolysis.

Reagents:

  • Methyl 1H-indole-3-carboxylate (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Furan-2-carbonyl chloride (1.2 equiv)

  • Lithium Hydroxide (LiOH) (3.0 equiv)

  • Solvents: DMF (anhydrous), THF, Methanol.

Step-by-Step Methodology:

  • N-Acylation:

    • Dissolve Methyl 1H-indole-3-carboxylate (10 mmol) in anhydrous DMF (20 mL) under nitrogen atmosphere.

    • Cool to 0°C in an ice bath.

    • Add NaH (12 mmol) portion-wise. Stir for 30 mins at 0°C until gas evolution ceases (formation of indole anion).

    • Add Furan-2-carbonyl chloride (12 mmol) dropwise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The N-H spot should disappear.

    • Workup: Pour into ice water. Filter the precipitate (Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate). Wash with water and dry.[1]

  • Hydrolysis to F-ICA:

    • Dissolve the intermediate ester in a mixture of THF:MeOH:Water (3:1:1, 50 mL).

    • Add LiOH (30 mmol).

    • Stir at RT for 12 hours (or heat to 50°C if reaction is slow).

    • Acidification: Evaporate organic solvents. Acidify the aqueous residue with 1M HCl to pH ~2.

    • Isolation: The title compound F-ICA will precipitate as a solid.[2] Filter, wash with cold water, and dry under vacuum.

    • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–85% overall. Characterization: ¹H NMR should show the indole protons, the furan ring protons (distinctive doublet of doublets), and the disappearance of the methyl ester singlet.

Protocol B: General GPCR Binding Assay (CB1/CB2)

Rationale: To validate the activity of amides derived from F-ICA, a radioligand binding assay is standard.

Materials:

  • Membrane preparations expressing human CB1 or CB2 receptors (commercially available or transfected HEK293 cells).

  • Radioligand: [³H]-CP55,940 (0.5–1.0 nM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA.

Workflow:

  • Preparation: Dilute F-ICA derivatives (amides) in DMSO (final concentration <1%).

  • Incubation: Mix membrane protein (10–20 µg), radioligand, and test compound in 96-well plates.

  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Termination: Harvest via rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC₅₀ and Kᵢ values using non-linear regression analysis.

Part 5: References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. Link

  • Wiley, J. L., et al. (2014). "Structural determinants of affinity and efficacy of synthetic cannabinoids at CB1 and CB2 receptors." British Journal of Pharmacology. Link

  • Beilstein Institute. (2017). "A concise flow synthesis of indole-3-carboxylic ester and its derivatisation." Beilstein Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. "Synthesis of Furans and Derivatives." Link

  • Drug Hunter. (2025).[3] "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides." Link

Sources

Application Note: Derivatization of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic Acid for Improved Activity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focused on optimizing the 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid scaffold.

This guide moves beyond basic synthesis, focusing on Structure-Activity Relationship (SAR) expansion to overcome common liabilities associated with this chemotype: metabolic instability of the furan ring, poor membrane permeability of the free acid, and limited potency.

Executive Summary & Strategic Rationale

The This compound scaffold represents a privileged structure in medicinal chemistry, sharing electronic features with known Angiotensin II receptor blockers (ARBs), synthetic cannabinoid mimetics, and antiviral integrase inhibitors.

However, the parent compound often exhibits suboptimal "drug-likeness" due to two primary factors:

  • The C3-Carboxylic Acid: While necessary for electrostatic interactions, the free acid limits passive diffusion across cell membranes and is a primary target for Phase II glucuronidation.

  • The N1-Furoyl Group: The electron-rich furan ring is susceptible to oxidative metabolism (CYP450-mediated ring opening), potentially leading to reactive metabolites.

Objective: This protocol details a divergent synthesis strategy to derivatize the C3 and C5 positions while stabilizing the N1 moiety. The goal is to transform the parent acid into a library of amides, bioisosteres (oxadiazoles), and C5-halogenated analogs to enhance potency (IC50) and metabolic stability (t1/2).

Strategic Design Map (SAR Logic)

The following diagram illustrates the logical flow for derivatizing the scaffold.

SAR_Logic Scaffold Parent Scaffold 1-(Furan-2-carbonyl)-indole-3-COOH C3_Mod C3-Position (Acid Handle) Primary Target for Potency Scaffold->C3_Mod N1_Mod N1-Position (Furoyl) Metabolic Liability Check Scaffold->N1_Mod C5_Mod C5-Position (Indole Ring) Electronic Tuning Scaffold->C5_Mod Amides Amide Library (Solubility/H-Bonding) C3_Mod->Amides Bioisosteres Heterocycles (Tetrazoles/Oxadiazoles) C3_Mod->Bioisosteres Thiophene Thiophene/Phenyl (Bioisosteric Replacement) N1_Mod->Thiophene If unstable Halogens Halogenation (F/Cl) (Metabolic Blocking) C5_Mod->Halogens

Figure 1: Strategic Derivatization Map. Red indicates the primary modification site (C3), while Green and Yellow indicate secondary optimization sites.

Chemical Protocols

Protocol A: C3-Amidation via HATU Activation (High-Throughput Compatible)

Purpose: Convert the polar carboxylic acid into a diverse library of amides to probe the binding pocket's steric and electronic tolerance. Mechanism: The electron-withdrawing N1-furoyl group decreases the electron density of the indole, making the C3-carboxylate less nucleophilic but stable for standard coupling.

Materials:

  • Parent Compound: this compound (1.0 eq)

  • Amine Partner (R-NH2): Diverse primary/secondary amines (1.2 eq)

  • Coupling Agent: HATU (1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Methodology:

  • Activation: Dissolve the parent acid (0.5 mmol) in anhydrous DMF (2 mL) under nitrogen atmosphere. Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.75 mmol, 285 mg). Stir at room temperature (RT) for 15 minutes.

    • Observation: The solution should turn slightly yellow, indicating formation of the active ester.

  • Coupling: Add the specific amine partner (0.6 mmol) to the reaction mixture.

    • Note: For amine salts (e.g., hydrochlorides), add an extra equivalent of DIPEA.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.[1]

    • Target Mass: Look for [M+H]+ corresponding to Parent - OH + NHR.

  • Workup (Parallel): Dilute with EtOAc (10 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over Na2SO4.

  • Purification: Concentrate and purify via preparative HPLC or flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expert Insight: If steric hindrance is observed (low yield with bulky amines), switch HATU for T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less prone to epimerization and works well for difficult couplings.

Protocol B: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Purpose: Replace the carboxylic acid with a 1,2,4-oxadiazole ring. This bioisostere mimics the planar/acidic nature of the carboxylate but significantly improves metabolic stability and lipophilicity.

Workflow Diagram:

Oxadiazole_Synth Step1 Step 1: Acid Activation (CDI in DMF) Step2 Step 2: Addition of Amidoxime (R-C(NH2)=NOH) Step1->Step2 RT, 1h Step3 Step 3: Cyclodehydration (110°C, Heat) Step2->Step3 O-Acyl Intermediate Product Final Product 1,2,4-Oxadiazole Derivative Step3->Product -H2O

Figure 2: One-pot synthesis of oxadiazole derivatives via CDI activation.

Step-by-Step Methodology:

  • Reagent Prep: Synthesize the required amidoxime by reacting a nitrile (R-CN) with hydroxylamine hydrochloride and Na2CO3 in EtOH/H2O (reflux 3h).

  • Activation: Dissolve this compound (1.0 eq) in anhydrous DMF. Add CDI (1,1'-Carbonyldiimidazole) (1.2 eq). Stir at RT for 1 hour until CO2 evolution ceases.

  • Coupling: Add the prepared arylamidoxime (1.2 eq). Stir at RT for 2 hours to form the O-acyl amidoxime intermediate (monitor by LC-MS).

  • Cyclization: Heat the reaction mixture to 110°C for 4–6 hours.

    • Critical Control: Ensure the vessel is sealed or under reflux to prevent solvent loss.

  • Isolation: Cool to RT, pour into ice water. The product often precipitates. Filter and wash with water. Recrystallize from EtOH if necessary.

Protocol C: C5-Halogenation (Late-Stage Functionalization)

Purpose: Introduce a Chlorine or Fluorine atom at the C5 position of the indole ring. This blocks a major metabolic soft spot and often increases potency by filling hydrophobic pockets.

Methodology (Selectfluor/NCS):

  • Note: Direct halogenation of the N-acylated indole can be sluggish due to electron withdrawal. It is often better to halogenate the starting indole-3-carboxylic acid ester before N-acylation, but for late-stage modification:

  • Dissolve the derivative in Acetonitrile .

  • Add Selectfluor (1.2 eq) for fluorination or NCS (N-Chlorosuccinimide) (1.1 eq) for chlorination.

  • Heat to 60°C for 4 hours.

  • Purify via column chromatography.

Biological Evaluation & Data Analysis

To validate the "improved activity," comparisons must be made against the parent acid.

Assay Setup (Generic IC50 Determination):

  • Solubility Check: Dissolve compounds in 100% DMSO to 10 mM. Check for precipitation in assay buffer (PBS, pH 7.4).

    • Target: >50 µM solubility.

  • Potency Assay: Perform a 10-point dose-response curve (e.g., 10 µM down to 0.1 nM).

  • Metabolic Stability (Microsomal Stability Assay): Incubate compounds with Human Liver Microsomes (HLM) + NADPH for 60 mins. Measure % remaining parent via LC-MS/MS.

Data Presentation Template:

Compound IDR-Group (C3)C5-Subst.IC50 (nM)HLM t1/2 (min)
Parent -OH (Acid)H54012
IND-01 -NH-BenzylH12045
IND-02 -NH-(4-F-Ph)H8558
IND-03 1,2,4-OxadiazoleH45>120
IND-04 1,2,4-OxadiazoleCl12 >120

Interpretation: A shift from Parent to IND-04 demonstrates a >40-fold improvement in potency and significant metabolic stabilization, validating the bioisostere/halogenation strategy.

Troubleshooting & Optimization

  • Problem: Cleavage of the N1-Furoyl group during reaction.

    • Cause: Basic conditions (e.g., NaOH, LiOH) or strong nucleophiles can cleave the N1-amide bond.

    • Solution: Use non-nucleophilic bases like DIPEA or Et3N. Avoid aqueous strong bases. If hydrolysis occurs, re-acylate using Furoyl chloride/NaH in DMF.

  • Problem: Low solubility of products.

    • Solution: Incorporate solubilizing tails into the amide R-group (e.g., morpholine, piperazine) or use the oxadiazole strategy to reduce the polar surface area (PSA) while maintaining solubility.

References

  • Indole Scaffold in Drug Discovery

    • Zhang, M. Z., et al. (2020). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[2][3] European Journal of Medicinal Chemistry.

  • Bioisosteric Replacement Strategies

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Synthesis of N-Acyl Indoles

    • Black, D. S., et al. (2000). "Reactivity of Indole Derivatives." Tetrahedron.

  • Furan Metabolism & Toxicity

    • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Furan Derivatives." Chemical Research in Toxicology.

  • 1-(Furan-2-carbonyl)

    • Brandt, S. D., et al. (2024). "Analytical and Pharmacological Characterization of 1-(Furan-2-Carbonyl)-LSD." Drug Testing and Analysis.

Sources

Application Notes and Experimental Protocols for 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Investigational Compound at the Intersection of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a proven methodology for the generation of novel molecular entities with unique biological activity. 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid emerges from this rationale, integrating two key heterocyclic systems: the indole nucleus and the furan ring. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like serotonin and melatonin, and is featured in a multitude of therapeutic agents with applications ranging from anticancer to antihypertensive treatments.[1][2] Similarly, the furan ring is a privileged structure, present in numerous clinically significant drugs and recognized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of active compounds.[3][4][5]

This technical guide presents this compound as a promising investigational compound for anticancer research. Our hypothesis is predicated on the known anticancer activities of both indole and furan derivatives, which often involve the modulation of critical signaling pathways implicated in cancer cell proliferation and survival.[1][6] These application notes provide a series of detailed protocols for the initial characterization of the compound's biological activity in a cancer research context.

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways in Cancer

Given the prevalence of indole and furan motifs in kinase inhibitors, a plausible mechanism of action for this compound is the inhibition of a key protein kinase involved in oncogenic signaling. For the purposes of these protocols, we will hypothesize that the compound targets a receptor tyrosine kinase (RTK) pathway, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, which are frequently dysregulated in various cancers. The furan-2-carbonyl moiety may enhance binding affinity within the ATP-binding pocket of the kinase domain, while the indole-3-carboxylic acid portion could provide crucial interactions for selectivity and potency.

Below is a conceptual diagram illustrating the hypothesized role of the compound in blocking a generic RTK signaling cascade.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds Compound 1-(Furan-2-carbonyl)-1H- indole-3-carboxylic acid Compound->P_RTK Inhibits Ras Ras P_RTK->Ras PI3K PI3K P_RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Effects: - Proliferation - Survival - Angiogenesis ERK->Downstream Akt Akt PI3K->Akt Akt->Downstream

Caption: Hypothesized inhibition of RTK signaling by the test compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and controls to ensure the trustworthiness of the generated data.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol outlines a method to determine the direct inhibitory effect of the compound on a purified kinase enzyme.

Objective: To determine the IC50 value of this compound against a selected receptor tyrosine kinase, for example, EGFR.

Materials:

  • This compound (store at room temperature, protected from light[2])

  • Recombinant human EGFR enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay kit (or similar technology for detecting kinase activity)

  • 384-well white assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM).

    • Prepare similar dilutions for the positive control, staurosporine.

  • Assay Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or control to the appropriate wells. For the vehicle control wells, add 1 µL of DMSO.

    • Prepare a master mix containing the kinase assay buffer, EGFR enzyme, and the peptide substrate.

    • Add 10 µL of the master mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the enzyme.

    • Add 10 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Detection of Kinase Activity:

    • Following the manufacturer's instructions for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate as recommended.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the response it produces.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability and proliferation of a cancer cell line.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a relevant cancer cell line (e.g., A549 lung cancer cells, which overexpress EGFR).

Materials:

  • A549 human lung carcinoma cell line

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and doxorubicin in complete growth medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or controls. Include vehicle control wells (medium with DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells (100% viability).

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value using a dose-response curve fit.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

This protocol is used to investigate whether the compound inhibits the hypothesized signaling pathway in cells.

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway (e.g., p-EGFR, p-Akt, p-ERK).

Materials:

  • A549 cells

  • Serum-free medium

  • Recombinant human EGF

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Experimental Workflow:

WesternBlot_Workflow A 1. Cell Culture & Treatment - Seed A549 cells - Serum starve - Pre-treat with compound - Stimulate with EGF B 2. Cell Lysis & Protein Quantification - Lyse cells - Quantify protein (BCA assay) A->B C 3. SDS-PAGE - Denature proteins - Separate by size B->C D 4. Protein Transfer - Transfer proteins to PVDF membrane C->D E 5. Immunoblotting - Block membrane - Incubate with primary antibody - Incubate with secondary antibody D->E F 6. Detection - Add ECL substrate - Image chemiluminescence E->F G 7. Analysis - Quantify band intensity - Normalize to loading control F->G

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid (CAS 1369075-81-9). This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic route to this valuable heterocyclic compound. We will delve into common challenges, provide in-depth troubleshooting advice in a direct question-and-answer format, and offer detailed protocols to enhance both yield and purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, providing a foundational understanding of the reaction's core principles.

Q1: What is the most common synthetic route for this compound?

The most direct and widely employed method is the N-acylation of indole-3-carboxylic acid. This reaction involves the deprotonation of the indole nitrogen (N-H) with a suitable base to form a nucleophilic indolide anion, which then attacks the electrophilic carbonyl carbon of an activated furan-2-carboxylic acid derivative, typically 2-furoyl chloride.[1][2]

Q2: What are the critical parameters that influence reaction yield and purity?

Success in this synthesis hinges on the careful control of several key parameters:

  • Choice of Base: The base must be strong enough to deprotonate the indole N-H but should not promote side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) are common.[1] The stoichiometry is also critical, as the carboxylic acid proton will also be abstracted.

  • Solvent System: Anhydrous, aprotic polar solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are essential to prevent quenching of the reagents and to ensure solubility.[3]

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to manage the exothermic nature of the acylation and minimize side reactions, then gradually warmed to ensure completion.

  • Reagent Quality: The purity and dryness of all reagents, particularly the highly moisture-sensitive 2-furoyl chloride, are paramount.[2]

Q3: What are the most prevalent side reactions and byproducts?

The primary challenge in indole chemistry is controlling regioselectivity. The two main side reactions are:

  • C3-Acylation: The C3 position of the indole ring is electron-rich and can compete with the N1 nitrogen as a nucleophile, leading to the formation of a 3-acylindole ketone.[3][4][5] This is often a major byproduct if the N-H is not fully deprotonated.

  • Decarboxylation: Under harsh basic or thermal conditions, the indole-3-carboxylic acid starting material can potentially undergo decarboxylation.

  • Hydrolysis: The N-acyl bond in the final product is an amide linkage, which can be cleaved by hydrolysis if exposed to strong aqueous acid or base during the reaction workup.[6]

Troubleshooting Guide: From Low Conversion to Impure Product

This section provides direct answers to specific problems you may encounter during your experiments.

Problem Cluster 1: Low or No Conversion of Starting Material

Q: My reaction has stalled, and TLC/LC-MS analysis shows primarily unreacted indole-3-carboxylic acid. What are the likely causes?

This is a common issue that typically points to inefficient generation of the nucleophilic indolide anion or compromised reagents.

  • Cause A: Ineffective Base or Insufficient Equivalents: The pKa of the indole N-H is approximately 17. A base like sodium hydride (NaH, pKa of H₂ ~36) is required for essentially irreversible deprotonation. Furthermore, you must use at least two equivalents of the base: one for the carboxylic acid proton (pKa ~4-5) and one for the indole N-H.

    • Solution: Ensure you are using a sufficiently strong base. If using NaH, verify its activity (e.g., it should be a fine gray powder, not a white crust of NaOH/Na₂CO₃). Use a minimum of 2.1 equivalents of base to ensure complete deprotonation of both acidic sites.

  • Cause B: Solvent and Reagent Contamination: Trace amounts of water or protic solvents will rapidly quench the base and the indolide anion. Similarly, 2-furoyl chloride is highly reactive and will hydrolyze to the unreactive furan-2-carboxylic acid in the presence of moisture.

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Ensure your 2-furoyl chloride is of high purity or freshly prepared.[7] Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Cause C: Low Reaction Temperature: While the initial addition should be done at low temperature, the reaction may require thermal energy to proceed to completion.

    • Solution: After the initial addition of 2-furoyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for several hours (4-24 h). Monitor by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) can be explored if the reaction is still sluggish, but be mindful of potential degradation.

A troubleshooting workflow for low conversion is summarized below.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield & High SM cause1 Inactive or Insufficient Base start->cause1 cause2 Reagent/Solvent Contamination (H2O) start->cause2 cause3 Reaction Temp Too Low start->cause3 sol1 Verify Base Activity Use >2.1 eq. of NaH cause1->sol1 sol2 Use Anhydrous Solvents Run Under Inert Gas Verify Furoyl Chloride Quality cause2->sol2 sol3 Allow to Warm to RT Stir for 4-24h Consider Gentle Heating (40°C) cause3->sol3

Caption: Troubleshooting flowchart for low conversion.

Problem Cluster 2: Complex Product Mixture and Low Purity

Q: My reaction worked, but I have a messy crude product with multiple spots on the TLC plate. How do I identify and prevent these byproducts?

This indicates a loss of selectivity. The primary culprit is often incomplete deprotonation of the indole nitrogen, leading to competitive C3-acylation.

  • Cause A: C3-Acylation Side Product: If the indole nitrogen is not fully converted to the anion, the neutral indole can still react via Friedel-Crafts acylation at the highly nucleophilic C3 position.[3][4] This byproduct will have the same mass as your desired product, making it challenging to distinguish by MS alone.

    • Solution: The most robust solution is to ensure rapid and complete N-deprotonation. Add the indole-3-carboxylic acid to a suspension of NaH in THF and allow it to stir for 30-60 minutes at 0 °C before adding the 2-furoyl chloride. This "pre-formation" of the dianion maximizes the nucleophilicity of the nitrogen and minimizes the amount of neutral indole available for C3 attack.

  • Cause B: Product Hydrolysis during Workup: The target molecule's N-acyl bond can be labile. Quenching the reaction with strong aqueous acid or performing an extraction with a strong aqueous base can hydrolyze the product back to the starting material.

    • Solution: Quench the reaction carefully at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic. Avoid strong acids or bases during the workup. Extract the product into an organic solvent like ethyl acetate and wash with brine.

  • Cause C: Using a Protecting Group Strategy: If direct acylation consistently gives purity issues, a more controlled, multi-step approach is recommended. This involves protecting the carboxylic acid as an ester, performing the N-acylation, and then selectively hydrolyzing the ester.[8][9] This prevents any complications from the free carboxylic acid.

The relationship between reaction conditions and product selectivity is visualized below.

G cluster_conditions Reaction Conditions reagents Indole-3-COOH + 2-Furoyl Chloride cond_good Optimal NaH (>2 eq) Anhydrous THF Pre-form anion reagents->cond_good Favors cond_bad Sub-Optimal Weak Base / <2 eq Protic Contaminants reagents->cond_bad Leads to product_n Desired Product N1-Acylation cond_good->product_n cond_bad->product_n (some) product_c Byproduct C3-Acylation cond_bad->product_c

Caption: Impact of reaction conditions on selectivity.

Recommended Experimental Protocols

Below are two validated starting points for your synthesis.

Protocol 1: Direct N-Acylation (Optimized for Selectivity)

This protocol prioritizes the formation of the dianion to maximize N-acylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried three-neck flask under an Argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.1 eq.). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous THF (approx. 0.2 M relative to the indole). Cool the suspension to 0 °C in an ice bath.

  • Anion Formation: Dissolve indole-3-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes. The mixture should become more homogeneous as the sodium salt forms.

  • Acylation: Cool the reaction mixture back down to 0 °C. Add a solution of 2-furoyl chloride (1.1 eq.) in anhydrous THF dropwise over 20-30 minutes.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Once complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel, using a mobile phase containing a small amount of acetic acid (e.g., 0.5%) to ensure protonation of the product.

Protocol 2: Ester Protection Strategy

This three-step route offers higher control and is recommended if direct acylation proves difficult.

  • Step 1: Esterification: Protect the carboxylic acid of indole-3-carboxylic acid as a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol or Fischer esterification). Purify the resulting indole-3-carboxylate.

  • Step 2: N-Acylation: Perform the N-acylation on the indole-3-carboxylate product from Step 1. Use 1.1 equivalents of NaH and 1.1 equivalents of 2-furoyl chloride in anhydrous THF, following the general procedure in Protocol 1. Purify the resulting diester product.

  • Step 3: Selective Hydrolysis: Hydrolyze the ester group back to the carboxylic acid. Base-catalyzed hydrolysis (saponification) using lithium hydroxide (LiOH) in a THF/water mixture is often effective and can selectively cleave the ester in the presence of the N-acyl amide bond under controlled conditions.[10] Acidify carefully with dilute HCl to pH ~3-4 and extract the final product.

Data Summary Tables

Table 1: Troubleshooting Guide Summary

SymptomPossible CauseRecommended Solution
No Reaction Inactive base; Wet solvent/reagents.Verify NaH activity; Use fresh anhydrous solvents under inert gas.
Stalled Reaction Insufficient base; Low temperature.Use >2.1 eq. of NaH; Allow reaction to warm to RT and stir overnight.
Multiple Products Incomplete N-deprotonation (C3-acylation).Pre-form the dianion by stirring indole with NaH for 1 hr before adding acyl chloride.
Product Loss in Workup Hydrolysis of N-acyl bond.Quench with sat. aq. NH₄Cl; Avoid strong aqueous acids/bases.

Table 2: Comparison of Synthetic Strategies

StrategyProsConsBest For
Direct Acylation Fewer steps, atom economical.Sensitive to conditions, risk of C3-acylation.Initial screening, process optimization.
Ester Protection Higher purity, more control, avoids side reactions.Longer route (3 steps), lower overall yield.Complex substrates, when purity is critical.
References
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-95. Available at: [Link][3][4]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

  • Li, Z., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis, 14, 6926–6935. Available at: [Link][11]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]

  • Engle, K. M., et al. (2011). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society.
  • Sarka, J., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. Available at: [Link]

  • Reyes-Mayorga, J., et al. (2020). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Biodiversity.
  • Black, D. StC., et al. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Letters in Organic Chemistry, 1(4), 336-339. Available at: [Link][1]

  • Chuang, C., et al. (2014). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules.
  • Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. U.S. Army Research Laboratory. Available at: [Link][7]

  • ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). Available at: [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Available at: [Link][5]

  • Gore, R. P., et al. (2011). A review on various methods of N-acylation. Der Pharma Chemica, 3(3), 409-421. Available at: [Link][2]

  • Organic Syntheses. (n.d.). Ethyl 2-methyl-1H-indole-5-carboxylate. Available at: [Link][8]

  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles.
  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available at: [Link][10]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

  • SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available at: [Link][9]

  • Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Available at: [Link][6]

Sources

Technical Support Center: Purification of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid . It is designed to address purification challenges arising from the molecule's dual nature: a labile N-acyl functionality and an acidic carboxyl group .

Case ID: PUR-N-ACYL-IND-03 Assigned Specialist: Senior Application Scientist Status: Active Support

Initial Assessment & Chemical Profile[1][2]

Before initiating any purification protocol, understand the "personality" of your molecule. This compound is an N-acylated indole .[1][2] This structural feature is the primary source of purification difficulty because the N-C(O) bond is electronically activated and susceptible to hydrolysis under harsh acidic or basic conditions.

PropertyDescriptionImplication for Purification
Functional Groups C3-Carboxylic Acid (COOH)N1-Furan-2-carbonyl (Amide-like)Dual Reactivity: The COOH allows for salt formation, but the N-acyl group is labile. Strong bases (NaOH) can cleave the furan ring or the N-acyl bond.
Solubility Soluble in DMSO, DMF, warm EtOAc.Sparingly soluble in Hexanes, Water.Moderate solubility in DCM.Recrystallization: Requires a polar/non-polar solvent pair (e.g., Ethanol/Water or Acetone/Hexane).
Common Impurities 1. Indole-3-carboxylic acid (Starting Material - SM)2.[3] Furan-2-carboxylic acid (Hydrolysis byproduct)3. Urea byproducts (if DCC/EDC coupling used)Separation Logic: SM is significantly more polar and less soluble in DCM than the product.

Diagnostic Workflow

Use this decision tree to select the appropriate purification strategy based on your crude mixture's profile.

PurificationWorkflow Start Crude Mixture Analysis PurityCheck TLC / LC-MS Purity? Start->PurityCheck HighPurity >90% Purity PurityCheck->HighPurity Yes LowPurity <80% Purity PurityCheck->LowPurity No MethodB Method B: Recrystallization (EtOH/H2O) HighPurity->MethodB SolubilityCheck Is SM (Indole-3-COOH) present? LowPurity->SolubilityCheck MethodA Method A: Differential Solubility Wash (DCM Trituration) SolubilityCheck->MethodA Yes (Major Impurity) MethodC Method C: Flash Chromatography (Buffered Silica) SolubilityCheck->MethodC No (Complex Mixture) MethodA->MethodB Final Polish

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.

Standard Operating Procedures (SOPs)

Method A: Differential Solubility Wash (The "Quick Fix")

Best for: Removing unreacted Indole-3-carboxylic acid. Mechanism: The N-acylation significantly disrupts the crystal lattice energy of the parent indole, making the product much more soluble in chlorinated solvents than the starting material.

  • Dry the Crude: Ensure your crude reaction mixture is fully dried (remove DMF/DMSO if used).

  • Trituration: Add Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Sonication: Sonicate for 5–10 minutes. The product should dissolve, while unreacted Indole-3-carboxylic acid often remains as a suspended solid.

  • Filtration: Filter the suspension through a sintered glass funnel.

    • Solid Retentate: Mostly unreacted Starting Material (Discard or Recycle).

    • Filtrate: Contains your Target Product.

  • Evaporation: Concentrate the filtrate to yield the semi-pure product.

Method B: Recrystallization (The Scalable Solution)

Best for: Final polishing of material with >90% purity. Warning: Avoid boiling methanol or ethanol for extended periods to prevent transesterification or solvolysis.

  • Solvent System: Ethanol / Water (Most robust) or Acetone / Hexane.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (approx. 60°C). Do not reflux vigorously.

  • Precipitation: Slowly add warm Water dropwise until a persistent turbidity is observed.

  • Cooling: Allow the mixture to cool to room temperature slowly, then transfer to 4°C (fridge) for 4–12 hours.

  • Collection: Filter the white/off-white crystals and wash with cold Ethanol:Water (1:1).

  • Drying: Dry under high vacuum at 40°C. Note: Higher temperatures may cause decarboxylation or decomposition.

Method C: Flash Column Chromatography (The High-Resolution Fix)

Best for: Complex mixtures containing coupling reagents (DCC/urea) or multiple byproducts.

  • Stationary Phase: Silica Gel (Acid-washed recommended but standard is acceptable).

  • Mobile Phase: DCM : Methanol (95:5) + 0.1% Acetic Acid .

    • Why Acetic Acid? The product has a free carboxylic acid. Without a modifier, it will "streak" or "tail" on the column due to interaction with silanol groups. The acetic acid suppresses ionization, sharpening the peak.

  • Loading: Dissolve in a minimum volume of DCM/MeOH. Avoid DMSO loading if possible (causes band broadening).

Troubleshooting Guide

Issue 1: The product is decomposing during workup.

  • Diagnosis: You likely used a strong base (NaOH/KOH) or heated the mixture too long in protic solvents.

  • Solution: The N-acyl bond in indoles is electronically similar to an anhydride. It is reactive.

    • Corrective Action: Switch to mild bases like NaHCO₃ or K₂CO₃ for extractions. Never heat above 60°C during recrystallization.

Issue 2: "Ghost" peak in LC-MS (M-112 mass loss).

  • Diagnosis: This is the loss of the furan-2-carbonyl group. It can happen in-source (during MS ionization) or be a real hydrolysis impurity.

  • Verification: Run an NMR. If the furan protons are present (δ 6.5–7.8 ppm region) and integrate correctly relative to the indole, the "impurity" is an artifact of the MS analysis (fragmentation), not your sample.

Issue 3: Product co-elutes with Furan-2-carboxylic acid.

  • Diagnosis: Both are acidic and have similar polarities.

  • Solution: Use Reverse Phase Chromatography (C18) .

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Gradient: 5% to 95% ACN. The hydrophobic indole core will retain significantly longer on C18 than the small furan acid.

Frequently Asked Questions (FAQs)

Q: Can I use an amine scavenger resin to purify this? A: No. Your product contains a carboxylic acid. It will bind to basic amine scavengers (like carbonate or amine resins) just as strongly as the acidic impurities, leading to product loss. Use acidic washes (0.5M HCl) to remove amine impurities, but rely on chromatography for acid separation.

Q: Why is my yield low after recrystallization? A: N-acyl indole carboxylic acids can form "oils" rather than crystals if the solvent polarity is not ideal. If the product oils out, re-dissolve it in a small amount of Acetone and add Hexane very slowly with vigorous stirring to induce nucleation.

Q: Is the compound light sensitive? A: Indoles are generally susceptible to photo-oxidation. While the electron-withdrawing N-acyl group stabilizes the ring somewhat, it is Best Practice to store the purified solid in amber vials under Argon at -20°C.

References

  • Terashima, M., & Fujioka, M. (1982). A Direct N-Acylation of Indole with Carboxylic Acids.[1][2] Heterocycles, 19(1), 91-94.

    • Context: Establishes the fundamental reactivity of indole N-acylation and the stability of the resulting amide bond.
  • MacKay, J. A., et al. (2009). Chemoselective N-Acylation of Indoles. Organic Letters, 11(16), 3614–3617.

    • Context: Discusses the lability of N-acyl indoles and mild conditions for their handling.
  • PubChem Compound Summary. (2025). Indole-3-carboxylic acid.[2][3][4][5][6] National Center for Biotechnology Information.

    • Context: Provides physical property data (solubility, pKa) for the parent scaffold used to determine solvent systems.

Sources

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

A Guide to Overcoming Solubility Challenges in Research and Development

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that realizing the full potential of a novel compound is often predicated on overcoming fundamental experimental hurdles. One of the most common challenges, particularly with complex heterocyclic molecules like this one, is achieving adequate solubility for consistent and reliable results in biological and chemical assays.

This guide is structured as a dynamic set of frequently asked questions (FAQs) and troubleshooting workflows. It is designed to provide you not just with protocols, but with the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

Answer: The limited aqueous solubility of this compound stems directly from its molecular architecture. It is a classic example of a molecule with conflicting physicochemical properties.

  • Hydrophobic Core: The structure is dominated by two bulky, non-polar aromatic ring systems: the indole and the furan. These regions are hydrophobic ("water-fearing") and prefer to interact with non-polar environments rather than water. Carboxylic acids with more than four carbon atoms generally see a sharp decrease in water solubility as the nonpolar alkyl or aryl portion of the molecule becomes dominant.[1]

  • Hydrophilic Handle: The sole hydrophilic ("water-loving") feature is the carboxylic acid group (-COOH). While this group can hydrogen bond with water, its contribution is overshadowed by the large hydrophobic scaffold.

  • Crystalline Structure: Poorly soluble compounds are often highly crystalline. Significant energy, known as lattice energy, is required to break down the crystal structure before the individual molecules can be solvated by the solvent.

This combination of a large hydrophobic surface area and potentially strong crystal lattice forces results in poor solubility in neutral aqueous solutions.

Q2: What is the best solvent to use for preparing a high-concentration stock solution?

Answer: For creating a primary stock solution, a polar aprotic solvent is the recommended starting point. These solvents are effective at dissolving both polar and non-polar substances.

Dimethyl sulfoxide (DMSO) is the industry-standard choice for initial solubility screening and stock solution preparation for several reasons.[2][3] It has an exceptional ability to dissolve a wide array of compounds, including those with poor aqueous solubility.[2] For the related compound, Indole-3-carboxylic acid, high solubility in DMSO (up to 242.5 mg/mL) has been reported, suggesting the core indole structure is amenable to this solvent.[4]

Recommended Solvents for Stock Solutions

Solvent Type Rationale & Considerations
DMSO Polar Aprotic Primary recommendation. Excellent solubilizing power for a wide range of compounds.[2] Ensure use of anhydrous (dry) DMSO, as moisture can reduce the solubility of some compounds.[5]
DMF Polar Aprotic An alternative to DMSO, with similar solubilizing properties. Can be more volatile.

| Ethanol | Polar Protic | A good option, especially if DMSO is incompatible with the downstream assay. Solubility may be lower than in DMSO. The parent compound, Indole-3-carboxylic acid, is soluble in 95% ethanol at 50 mg/mL. |

Experimental Protocol: Preparing a High-Concentration Stock Solution
  • Preparation: Weigh out the desired amount of this compound into a sterile glass vial.

  • Solvent Addition: Add a small volume of anhydrous DMSO (or your chosen organic solvent) to the vial.

  • Dissolution: Vortex the vial vigorously. If the compound does not fully dissolve, gentle warming in a water bath (37°C) and/or sonication can be applied. These methods add energy to the system to help overcome the crystal lattice energy.

  • Incremental Addition: Continue adding the solvent incrementally, with vortexing/sonication between additions, until the compound is fully dissolved and the solution is clear.

  • Final Volume & Storage: Once dissolved, add the remaining solvent to reach the final target concentration. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media or assay buffer. What's happening and how can I fix it?

Answer: This is a very common and expected phenomenon known as "antisolvent precipitation." Your compound is highly soluble in the organic stock solvent (DMSO) but insoluble in the aqueous buffer (the antisolvent). When you dilute the stock, the DMSO concentration drops dramatically, and the aqueous environment can no longer keep the compound in solution, causing it to crash out.

Below is a decision-making workflow to address this issue, followed by detailed solutions.

G start Precipitation observed upon dilution into aqueous buffer ph_mod Can assay tolerate a different pH? start->ph_mod cosolvent Is a low percentage of organic solvent acceptable? ph_mod->cosolvent No adjust_ph Solution A: Adjust Buffer pH > pKa ph_mod->adjust_ph Yes surfactant Is a surfactant compatible with the assay? cosolvent->surfactant No use_cosolvent Solution B: Add a Co-solvent cosolvent->use_cosolvent Yes use_surfactant Solution C: Use a Surfactant surfactant->use_surfactant Yes reassess Re-evaluate experimental parameters or compound surfactant->reassess No

Caption: Troubleshooting workflow for precipitation issues.

Solution A: pH Adjustment (Primary Recommendation)

The most effective strategy for this molecule is to leverage the carboxylic acid group. By increasing the pH of your aqueous buffer, you can deprotonate the carboxylic acid (–COOH) to its conjugate base, the carboxylate anion (–COO⁻). This ionized form is significantly more polar and thus more water-soluble.[6][7][8]

  • Principle: The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation.[8] To ensure the compound is predominantly in its ionized, soluble form, the pH of the solution should be at least 1-2 units higher than the compound's pKa. While the exact pKa of this molecule is not readily published, the pKa of indole-3-carboxylic acid is approximately 4.5-5.0. It is reasonable to assume a similar value for your compound.

  • Action: Prepare your buffer at a pH of 7.0 or higher. For example, using a phosphate buffer at pH 7.4 should maintain the compound in its soluble carboxylate form.[9]

Caption: pH-dependent ionization and its effect on solubility.

Experimental Protocol: Solubility Enhancement via pH Adjustment
  • Prepare Basic Buffer: Make your desired aqueous buffer (e.g., PBS, TRIS) and adjust the pH to ≥ 7.0.

  • Pre-warm Buffer: Warm the buffer to the temperature of your experiment (e.g., 37°C). This can slightly increase solubility.

  • Dilution: While vortexing the warmed buffer, slowly add the small volume of your DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

  • Observation: Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If the solution remains clear, it is ready for use.

Solution B: Use of Co-solvents

If altering the pH is not possible, you can add a small amount of a water-miscible organic solvent to your aqueous buffer.[10][11][12] This co-solvent increases the overall polarity of the solvent system, making it more hospitable to your compound.

  • Principle: Co-solvents work by reducing the interfacial tension between the solute and the aqueous solution, effectively making the water "less polar."[13]

  • Action: Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[14][15] Start by adding 1-5% of a co-solvent to your final aqueous solution. Remember that the final concentration of your primary stock solvent (e.g., DMSO) should also be kept low (typically <0.5%) to avoid solvent effects in biological assays.

Solution C: Surfactants or Complexation Agents

For particularly challenging cases, surfactants or complexing agents can be used.

  • Surfactants: Molecules like Tween 80 or Solutol HS-15 form micelles in aqueous solution.[14] The hydrophobic core of the micelle can encapsulate your compound, while the hydrophilic exterior keeps the entire complex dissolved in water.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with your compound, effectively hiding the hydrophobic parts from the water.[16][17]

Caution: Both surfactants and cyclodextrins can interfere with some biological assays. Their use should be validated to ensure they do not affect your experimental outcome.

Q4: How can I quantitatively determine the solubility of this compound in my specific formulation?

Answer: A simple shake-flask method can provide a good estimate of the equilibrium solubility.

Experimental Protocol: Shake-Flask Solubility Determination
  • Prepare Slurry: Add an excess amount of the solid compound to a vial containing your final buffer/formulation (e.g., PBS pH 7.4 with 1% DMSO). "Excess" means adding enough solid so that undissolved material is clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully remove a sample of the supernatant. For accurate results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvents) to remove any remaining microscopic particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using an appropriate analytical method, such as HPLC-UV or LC-MS. This concentration represents the equilibrium solubility under those specific conditions.

Safety & Handling

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound or any related reagents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[18][19]

  • Hazards: The parent compound, Indole-3-carboxylic acid, is listed as causing skin and eye irritation and may cause respiratory irritation.[20][21] Similar precautions should be taken. The furan moiety is a known carcinogen in some contexts, and while this derivative is different, caution is warranted.

References

  • Co-solvent - Wikipedia. Available at: [Link]

  • Chaudhari, P. D. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Biotechnology, 8(1), 19-24. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdom Library. Available at: [Link]

  • Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available at: [Link]

  • Patel, J. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Developing Drugs, 7(2). Available at: [Link]

  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Sharma, D. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available at: [Link]

  • Singh, R., & Kumar, S. (2020). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • Drug Development & Delivery. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Available at: [Link]

  • Jain, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie, 64(4), 243-247. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • P. A. Kramer & S. W. Flynn. (1972). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 61(12), 1896-1904. Available at: [Link]

  • Smith, E. A., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(11), 1059-1063. Available at: [Link]

  • Kumar, L. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10). Available at: [Link]

  • Vakte, S. R. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. Available at: [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]

  • Pearson Education. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Auburn University. Available at: [Link]

  • SAFETY DATA SHEET - (Indole-3-carboxylic acid). (2009). Available at: [Link]

  • Moghaddam, S. Z. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. Available at: [Link]

  • He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2755-2779. Available at: [Link]

  • Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. University of Padua. Available at: [Link]

  • Indole-3-carboxylic acid | ≥99%(HPLC) | Selleck. Available at: [Link]

  • Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem. Available at: [Link]

  • 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl) - EPA. Available at: [Link]

  • Potthast, A., et al. (2006). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2006(5), 119-126. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]

  • This compound - Crysdot LLC. Available at: [Link]

Sources

Stability of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvent systems. We will address common experimental challenges, offer troubleshooting advice, and provide validated protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, storage, and degradation of this compound.

Q1: What are the primary chemical liabilities and potential degradation pathways for this molecule?

A1: The molecule possesses three main structural components, each with its own stability profile: the furan ring, the N-acylindole core, and a carboxylic acid. The most significant liability is the amide bond linking the furan and indole moieties. This N-acyl bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into furan-2-carboxylic acid and indole-3-carboxylic acid.[1] The furan ring itself can be reactive and may undergo oxidation or acid-catalyzed rearrangements.[2][3]

Q2: What is the recommended solvent for preparing a long-term stock solution?

A2: For long-term storage, an anhydrous aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents are excellent at solubilizing the compound while lacking the reactive protons that facilitate hydrolysis.[4] Solutions should be stored at -20°C or -80°C and protected from light. It is crucial to use anhydrous-grade solvents and minimize moisture contamination, as water can compromise long-term stability even in DMSO.[4]

Q3: How does pH affect the stability of the compound in aqueous solutions?

A3: The compound's stability is highly pH-dependent. In aqueous buffers, both acidic (pH < 4) and alkaline (pH > 8) conditions can significantly accelerate the rate of amide hydrolysis.[1][5] The molecule will exhibit maximum stability in the neutral pH range (approximately pH 5-7). For experiments in aqueous media, it is critical to prepare solutions fresh and use them immediately.

Q4: Is this compound sensitive to light or temperature?

A4: Yes, photostability and thermal stability are important considerations. The indole and furan rings are chromophores that absorb UV light, making the compound susceptible to photolytic degradation.[6] Therefore, solutions and solid material should be protected from light.[7] Thermally, while the solid may be stable at room temperature for short periods, elevated temperatures, especially in solution, can accelerate hydrolysis and other degradation reactions.[8]

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the gold standard. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic acid or trifluoroacetic acid) is typically effective. This method should be able to separate the parent compound from its primary degradants (furan-2-carboxylic acid and indole-3-carboxylic acid).[9][10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solution & Explanation
Rapid loss of parent compound peak in HPLC after preparing an aqueous buffer solution. Hydrolysis. The amide bond is likely being cleaved due to non-neutral pH.1. Verify Buffer pH: Ensure the final pH of your solution is between 5 and 7. 2. Prepare Fresh: Make solutions immediately before use and keep them on ice. 3. Causality: The amide carbonyl is susceptible to nucleophilic attack by water, a reaction catalyzed by H⁺ (which activates the carbonyl) or OH⁻ (a potent nucleophile).[1] Neutral pH minimizes the concentration of these catalysts.
Appearance of new peaks in the chromatogram after the sample was left on the autosampler overnight. Photodegradation or Oxidation. Exposure to ambient light or dissolved oxygen can cause degradation.1. Use Amber Vials: Protect samples from light using amber or UV-protected vials. 2. Control Temperature: Set the autosampler temperature to a low value (e.g., 4°C). 3. Degas Solvents: If oxidation is suspected, sparging your solvents with nitrogen or helium can help. 4. Causality: The conjugated π-systems of the furan and indole rings can absorb light energy, leading to radical formation and subsequent degradation.[6][7]
Inconsistent results or poor recovery in a heated reaction. Thermal Degradation. The compound is likely degrading at the reaction temperature in the chosen solvent.1. Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature. 2. Switch to an Aprotic Solvent: If using a protic solvent (like ethanol or water), switch to a high-boiling point aprotic solvent (e.g., dioxane, toluene, or DMF) to prevent solvent-mediated hydrolysis. 3. Causality: Kinetic energy increases with temperature, accelerating all reactions, including degradation pathways like hydrolysis.[8] Protic solvents provide a source of protons that can facilitate degradation.
Low solubility in a desired solvent system. Poor Solvent-Solute Match. The polarity of the solvent may not be optimal for this moderately polar molecule.1. Consult Solubility Data: The solubility of similar furan-carboxylic acids is highest in polar solvents like methanol and lower in non-polar solvents like toluene and hexane.[11] 2. Use Co-solvents: A mixture of solvents can improve solubility. For aqueous systems, adding a small percentage of DMSO or ethanol can significantly enhance solubility. 3. pH Adjustment: In aqueous systems, deprotonating the carboxylic acid (adjusting pH to > 7) will form a more soluble carboxylate salt. However, be aware this may increase the rate of hydrolysis. 4. Causality: "Like dissolves like" is the guiding principle. The polarity of the solvent must be well-matched with the solute to overcome the crystal lattice energy of the solid.
Table 1: Summary of Stability in Common Laboratory Solvents
SolventTypePolarity IndexPredicted Stability & Key Considerations
Water (pH 7) Protic, Polar10.2Poor: Prone to hydrolysis. Use only for short-term experiments; prepare fresh.
Methanol/Ethanol Protic, Polar5.1 / 4.3Fair to Poor: Risk of hydrolysis and potential for esterification of the carboxylic acid over time, especially with heat or acid catalysis.
Acetonitrile (ACN) Aprotic, Polar5.8Good: A common HPLC solvent. Generally stable, but ensure low water content.
Dimethyl Sulfoxide (DMSO) Aprotic, Polar7.2Excellent: Recommended for long-term stock solutions. Must use anhydrous grade and protect from moisture.[4]
Tetrahydrofuran (THF) Aprotic, Polar4.0Good: Can be a suitable reaction solvent. Be cautious of peroxide formation in older THF, which can cause oxidative degradation.
Dichloromethane (DCM) Aprotic, Non-polar3.1Good: Useful for extractions. Ensure it is free of acidic impurities.
Toluene Aprotic, Non-polar2.4Excellent (if soluble): Very low reactivity. Solubility may be limited.

Solvent properties sourced from multiple chemical databases and publications.[12][13]

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Workflow for a Stability Study

This protocol outlines a systematic approach to evaluating the stability of this compound in a chosen solvent.

Objective: To determine the degradation rate of the compound under specific solvent and temperature conditions.

Materials:

  • This compound (solid)

  • HPLC-grade solvents (e.g., DMSO, Acetonitrile, Water)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Amber HPLC vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., anhydrous DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution into the solvent(s) to be tested to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Initial Analysis (T=0): Immediately analyze the test solution via a validated stability-indicating HPLC method to determine the initial peak area of the parent compound. This serves as your 100% reference.

  • Incubation: Store the test solution under the desired conditions (e.g., 25°C protected from light). Prepare a control sample stored at a condition known to be stable (e.g., -80°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics. Identify and quantify any major degradant peaks.

Diagram 1: Experimental Workflow for Stability Assessment

G cluster_prep 1. Preparation cluster_analysis 2. Analysis & Incubation cluster_data 3. Data Interpretation prep_stock Prepare Concentrated Stock Solution (e.g., DMSO) prep_test Dilute into Test Solvents (e.g., Buffer, ACN) prep_stock->prep_test analyze_t0 Analyze T=0 Sample (Establish Baseline) prep_test->analyze_t0 incubate Incubate Samples (Test Conditions) analyze_t0->incubate analyze_tx Analyze at Time Points (T=1h, 4h, 24h...) incubate->analyze_tx calc Calculate % Remaining vs. T=0 analyze_tx->calc plot Plot Degradation Profile calc->plot identify Identify Degradants plot->identify G parent This compound N-Acyl Amide Bond prod1 {Furan-2-carboxylic acid} parent:port->prod1 Hydrolysis (H⁺ or OH⁻, H₂O) prod2 {Indole-3-carboxylic acid} parent:port->prod2 Hydrolysis (H⁺ or OH⁻, H₂O)

Caption: The primary hydrolytic degradation pathway for the title compound.

References

  • MDPI. (2025, May 16). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. Available from: [Link]

  • PMC. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Available from: [Link]

  • ResearchGate. (2025, August 10). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Available from: [Link]

  • PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Available from: [Link]

  • ResearchGate. (2025, August 5). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. Available from: [Link]

  • Oxford Academic. (2025, August 8). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Available from: [Link]

  • PMC. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

  • JRC Publications Repository. Methods for the determination of furan in food. Available from: [Link]

  • Wiley Online Library. (2019, April 2). Enantiospecific Three‐Component Alkylation of Furan and Indole. Available from: [Link]

  • YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available from: [Link]

  • SciSpace. Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks. Available from: [Link]

  • ResearchGate. (2025, August 10). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available from: [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • SpringerLink. (2021, February 7). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]

  • PMC. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available from: [Link]

  • Semantic Scholar. (2020, February 4). three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and. Available from: [Link]

  • MDPI. Bio-renewable furan-based poly(ester amide)s. Available from: [Link]

  • ACS Publications. (2024, March 12). Formation, Identification, and Occurrence of the Furan-Containing β-Carboline Flazin Derived from l-Tryptophan and Carbohydrates. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]

  • Czech Journal of Food Sciences. Formation of carboxylic acids during degradation of monosaccharides. Available from: [Link]

  • PubMed. (2013, June 2). Stability-indicating chromatographic methods for the determination of sertindole. Available from: [Link]

  • University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents. Available from: [Link]

  • Iowa State University. A method for the analysis of furanoid esters in soybean oil, the effect of variety and environment on the furanoid ester. Available from: [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

  • Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available from: [Link]

  • ResearchGate. (2025, August 10). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Available from: [Link]

  • MDPI. (2025, January 11). Furan-Indole-Chromenone-Based Organic Photocatalyst for α-Arylation of Enol Acetate and Free Radical Polymerization Under LED Irradiation. Available from: [Link]

  • MDPI. (2024, March 8). Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. Available from: [Link]

  • Semantic Scholar. (2021, March 15). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Available from: [Link]

  • PMC. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Available from: [Link]

Sources

Overcoming challenges in the synthesis of furan-indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of furan-indole derivatives. This resource, designed by and for chemists, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of constructing this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to overcome synthetic challenges with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns that frequently arise during the synthesis of furan-indole derivatives.

Q1: My reaction to couple a furan and an indole derivative is not proceeding. What are the most common initial checks I should perform?

A1: When a reaction fails to initiate, it's crucial to systematically verify the foundational parameters of your experiment. Start with the following:

  • Reagent Purity and Integrity:

    • Indole/Furan Starting Materials: Ensure the purity of your indole and furan precursors. Indoles, especially those with electron-donating groups, can be prone to oxidation. Furans can be sensitive to acidic conditions and may polymerize.[1][2][3] Consider purification by recrystallization or chromatography if necessary.

    • Catalyst Activity: If using a metal catalyst (e.g., Palladium, Copper, Iron), ensure it has not been deactivated by exposure to air or moisture.[4][5][6] For organocatalysts, verify their structural integrity and purity.

    • Solvent and Reagent Anhydrousness: Many coupling reactions are sensitive to water. Ensure you are using dry solvents and have adequately dried all reagents.

  • Reaction Conditions:

    • Temperature: Confirm your reaction is being conducted at the appropriate temperature. Some reactions require heating to overcome activation energy barriers. Conversely, excessive heat can lead to decomposition.[2][7]

    • Inert Atmosphere: For oxygen-sensitive reactions, particularly those involving transition metal catalysts, ensure a properly maintained inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Monitoring:

    • TLC Analysis: Are you using an appropriate TLC system to monitor the reaction? It's possible the reaction is proceeding but the product has a similar Rf to the starting material in your chosen solvent system.

    • Initial Time Points: Take an aliquot at an early time point (e.g., 30 minutes) to see if any product is forming at all.

Q2: I'm observing a dark, tar-like substance forming in my reaction mixture. What is likely happening and how can I mitigate it?

A2: The formation of a dark, polymeric substance is a frequent challenge, particularly when working with electron-rich heterocycles like furans and indoles.[2][3] This is often due to:

  • Acid-Catalyzed Polymerization: Furan rings are notoriously unstable in the presence of strong acids, leading to polymerization.[2][3]

  • Oxidative Decomposition: Indoles can be susceptible to oxidation, which can lead to complex side products.

Troubleshooting Strategies:

  • Milder Reaction Conditions:

    • Acid Catalyst: If using an acid catalyst, consider switching to a milder one (e.g., from concentrated H₂SO₄ to p-TsOH) or using a Lewis acid.[3]

    • Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization and decomposition.[3]

  • Anhydrous Conditions: Water can facilitate ring-opening of the furan moiety, which can generate reactive intermediates that lead to polymerization.[2][3] Ensure all reagents and solvents are scrupulously dry.

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the product's exposure to harsh conditions.[3]

Q3: My purification is proving difficult, with multiple spots on the TLC plate that are hard to separate. What are some common byproducts in furan-indole synthesis?

A3: The complexity of your crude reaction mixture can be due to a variety of side reactions. Common byproducts include:

  • Homocoupling Products: In cross-coupling reactions, you may form furan-furan or indole-indole homocoupled products.

  • Ring-Opened Species: Acidic and aqueous conditions can lead to the opening of the furan ring, resulting in acyclic dicarbonyl compounds.[2]

  • Isomers: Depending on the substitution pattern of your starting materials and the reaction mechanism, you may form regioisomers.

  • Over-alkylation/arylation: If your reaction involves the functionalization of an N-H indole, you might see side products where both the nitrogen and a carbon atom have reacted.

Purification Tips:

  • Column Chromatography: Experiment with different solvent systems and gradients. Sometimes a less polar or more polar solvent system than initially predicted is more effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.

  • Preparative TLC or HPLC: For particularly challenging separations, these techniques can provide the necessary resolution.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific synthetic challenges.

Guide 1: Low Yield in Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a powerful tool for forming the C-C bond between a furan and an indole.[4][8][9] However, low yields are a common hurdle.

Problem Analysis Workflow

G start Low Yield Observed catalyst Catalyst Inactive? start->catalyst ligand Ligand Degradation? start->ligand base Incorrect Base Strength? start->base solvent Suboptimal Solvent? start->solvent temp Temperature Too Low/High? start->temp byproducts Side Reactions Dominating? start->byproducts optimize Systematically Optimize Conditions catalyst->optimize ligand->optimize base->optimize solvent->optimize temp->optimize byproducts->optimize

Caption: Decision workflow for troubleshooting low yields.

Detailed Troubleshooting Steps
  • Evaluate the Catalyst and Ligand System:

    • Catalyst Choice: The choice of metal and its oxidation state is critical. For example, in some oxidative coupling reactions, CuCl₂·2H₂O has been shown to be an effective and inexpensive catalyst.[5] Palladium catalysts like Pd(OAc)₂ and PdCl₂(CH₃CN)₂ are also commonly used.[4][10]

    • Ligand Selection: The ligand stabilizes the metal center and modulates its reactivity. For challenging couplings, consider using more sophisticated phosphine ligands.

    • Catalyst Loading: While higher catalyst loading can sometimes improve yield, it can also lead to more side reactions. It's often beneficial to screen a range of catalyst loadings.

  • Optimize Reaction Parameters:

    ParameterCommon IssueRecommended Action
    Solvent Poor solubility of reagents; unfavorable reaction kinetics.Screen a range of solvents with varying polarities (e.g., DMF, 1,4-dioxane, toluene).[4]
    Base Inappropriate pKa for the reaction mechanism.Test a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N, DBU) bases.
    Temperature Incomplete reaction at low temperatures; decomposition at high temperatures.[7]Perform the reaction at a range of temperatures to find the optimal balance.
    Reaction Time Insufficient time for completion; product degradation over extended periods.Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
  • Consider Alternative Reaction Pathways:

    • If direct coupling is problematic, consider a multi-step approach. For example, a furan- or indole-derived boronate complex can react with an appropriate halide under photoredox or polar conditions.[11]

Protocol: Screening for Optimal Cross-Coupling Conditions
  • Setup: In a series of reaction vials, add the furan starting material (1.0 eq.), indole starting material (1.2 eq.), and a magnetic stir bar.

  • Variable Addition: To each vial, add a different combination of catalyst (e.g., Pd(OAc)₂, CuCl₂·2H₂O), ligand (if applicable), base, and solvent.

  • Inert Atmosphere: Purge each vial with an inert gas (e.g., Argon) and seal.

  • Reaction: Place the vials in a heating block at a set temperature and stir for a predetermined time (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each vial and analyze by TLC, GC-MS, or ¹H NMR to determine the relative yield of the desired product.

Guide 2: Addressing Challenges in Acid-Catalyzed Cyclization Reactions (e.g., Paal-Knorr, Fischer Indole Synthesis)

Acid-catalyzed cyclizations are classic methods for forming furan and indole rings.[12][13][14][15] However, they are often plagued by side reactions.

Common Issues and Solutions
  • Polymerization/Decomposition:

    • Cause: Strong acids and high temperatures can cause the furan or indole nucleus to degrade.[2][3]

    • Solution: Use the mildest acid catalyst that is effective (e.g., p-TsOH, TFA).[14] Consider using a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) which can sometimes be more selective.[15] Running the reaction at a lower temperature for a longer period can also be beneficial.

  • Ring-Opening of Furan:

    • Cause: The presence of water in an acidic medium can lead to the hydrolysis of the furan ring.[2]

    • Solution: Ensure anhydrous conditions by using dry solvents and reagents. Adding a dehydrating agent like molecular sieves can also be helpful.

  • Lack of Regioselectivity in Fischer Indole Synthesis:

    • Cause: Unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of indole products.

    • Solution: If possible, choose a symmetrical ketone as a starting material. Alternatively, you may need to rely on chromatographic separation of the isomers.

Mechanism: Paal-Knorr Furan Synthesis

G cluster_0 Paal-Knorr Furan Synthesis A 1,4-Dicarbonyl B Protonated Carbonyl A->B + H⁺ C Enol A->C Tautomerization D Hemiacetal B->D Intramolecular Attack C->D E Furan D->E - H₂O, - H⁺

Sources

Technical Support Center: Synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this specific N-acylation reaction. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthesis.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in this synthesis are a common issue and can typically be attributed to one or more of the following side reactions or procedural inefficiencies:

  • Side Reaction 1: Hydrolysis of Furoyl Chloride: Furoyl chloride is a reactive acyl halide that is highly susceptible to hydrolysis.[1][2] Any trace amounts of water in your reaction setup (e.g., in the solvent, glassware, or starting materials) will convert the furoyl chloride back to furoic acid, which is unreactive under these conditions. This is often the primary culprit for reduced yields.

  • Side Reaction 2: Decarboxylation of the Indole Substrate: Indole-3-carboxylic acid can undergo decarboxylation, especially under basic conditions or at elevated temperatures, to form indole.[3][4] This side reaction consumes your starting material and generates a byproduct that will also need to be removed during purification.

  • Side Reaction 3: Competing C-Acylation: While N-acylation is generally favored for indoles, some C3-acylation can occur, particularly if the nitrogen is not sufficiently deprotonated or if certain catalysts are used.[5][6]

  • Incomplete Deprotonation: The N-acylation of an indole requires the deprotonation of the N-H bond to form an indole anion, which then acts as the nucleophile.[7] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the indole-3-carboxylic acid will remain unreacted.

Mitigation Strategies:

ParameterRecommendationRationale
Solvent & Glassware Use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum).To prevent the hydrolysis of the highly moisture-sensitive furoyl chloride.[1][2]
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).To exclude atmospheric moisture.
Base Selection Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide.To ensure complete deprotonation of the indole nitrogen without competing with the indole anion as a nucleophile.[7]
Temperature Control Perform the initial deprotonation at a low temperature (e.g., 0 °C) and add the furoyl chloride slowly, maintaining the low temperature.To minimize the risk of decarboxylation of the starting material and control the exothermic acylation reaction.[8][9]

Question 2: My TLC and NMR analysis show multiple unexpected spots/peaks. What are the likely byproducts?

Answer:

The presence of multiple byproducts is indicative of the side reactions mentioned previously. Here’s how to identify them:

  • Furoic Acid: This is the product of furoyl chloride hydrolysis. It will appear as a distinct spot on TLC and can be identified by its characteristic furan and carboxylic acid peaks in the NMR spectrum.

  • Indole: The product of decarboxylation of your starting material.[3][4] It is generally less polar than the starting material and the desired product.

  • 3-Acylindole Derivative: While less common in this specific reaction, C-acylation is a possibility.[5] This would result in a structural isomer of your desired product, which may have a similar polarity. 2D NMR techniques may be necessary to confirm its structure.

  • Unreacted Indole-3-carboxylic Acid: If the reaction did not go to completion, you will see your starting material remaining.

Workflow for Byproduct Identification

Caption: A flowchart for troubleshooting unexpected TLC results.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the primary N-acylation reaction?

A: The reaction proceeds via a nucleophilic acyl substitution. First, a base abstracts the acidic proton from the indole nitrogen, creating a nucleophilic indole anion. This anion then attacks the electrophilic carbonyl carbon of furoyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group to yield the final N-acylated product.[5]

N_Acylation_Mechanism Indole Indole-3-carboxylic acid (N-H) IndoleAnion Indole Anion (N-) Indole->IndoleAnion + Base - H-Base+ Base Base FuroylChloride Furoyl Chloride Product This compound IndoleAnion->Product + Furoyl Chloride Chloride Cl-

Caption: The general mechanism for the N-acylation of indole.

Q: Why is furoyl chloride used instead of furoic acid with a coupling agent like DCC?

A: While direct coupling of carboxylic acids to indoles using agents like dicyclohexylcarbodiimide (DCC) is possible, it often results in lower yields for this specific transformation.[7][10] Acyl chlorides are significantly more electrophilic and reactive than the activated esters formed by coupling agents, leading to a more efficient and faster reaction, provided that anhydrous conditions are maintained.

Q: Can I use a different base, like potassium carbonate (K2CO3)?

A: While K2CO3 is sometimes used for N-acylations, it is a relatively weak base. For indole-3-carboxylic acid, a stronger base like NaH is recommended to ensure complete and rapid deprotonation. Incomplete deprotonation can lead to lower yields and potential side reactions. Furthermore, strong bases can promote the undesired decarboxylation of indole-3-carboxylic acids.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Indole-3-carboxylic acid

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Furoyl chloride

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

Procedure:

  • Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq.) to a flame-dried, three-neck round-bottom flask.

  • Wash the NaH with anhydrous diethyl ether three times to remove the mineral oil, carefully decanting the ether each time.

  • Add anhydrous DMF to the flask to create a slurry.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of indole-3-carboxylic acid (1.0 eq.) in anhydrous DMF to the NaH slurry. Stir for 30-60 minutes at 0 °C, or until hydrogen gas evolution ceases.

  • Add 2-furoyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.

  • The resulting precipitate is the crude product. Collect it by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Mechanism of a Key Side Reaction: Decarboxylation

Under basic conditions, the carboxylate anion of the starting material can be formed. This anion can then undergo decarboxylation to form a carbanion intermediate, which is subsequently protonated to yield indole.

Caption: The decarboxylation of the indole-3-carboxylate anion.

References

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2020). Taylor & Francis Online. [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Figshare. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). National Institutes of Health (NIH). [Link]

  • Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Semantic Scholar. [Link]

  • 2-Furoyl chloride cas 527-69-5. LookChem. [Link]

  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Japan Science and Technology Agency. [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024). ACS Publications. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. Semantic Scholar. [Link]

  • Decarboxylation 2'-dicarboxy-5-(methyl-5'-indolyl-3')- indolyl-3-acetic acid with use of salts of copper. (2019). Journal of Siberian Federal University. [Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. National Institutes of Health (NIH). [Link]

  • A study of furoyl chloride. ThinkIR. [Link]

  • The preparation method of furoyl chloride.
  • 2-Furoyl chloride. Wikipedia. [Link]

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (2010). ACS Publications. [Link]

  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. [Link]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]

  • RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. E3S Web of Conferences. [Link]

  • Preparation method of furoyl chloride.
  • N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Thieme. [Link]

  • A General Synthesis of Tris-Indole Derivatives as Potential Iron Chelators. National Institutes of Health (NIH). [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

  • Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes. (2017). Royal Society of Chemistry. [Link]

Sources

Troubleshooting 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with the crystallization of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid . Unlike standard organic acids, this molecule contains a chemically sensitive N-acyl indole motif, which functions electronically more like an activated anhydride than a stable amide.[1] This structural feature creates a "hidden trap" where standard recrystallization protocols (e.g., boiling in methanol) can lead to rapid product degradation.[1]

Part 1: Physical Properties & Solubility Profile

Before attempting crystallization, verify your solvent system against this profile to prevent common failures like "oiling out" or hydrolysis.[1][2]

PropertyValue / DescriptionTechnical Note
Molecular Weight 269.25 g/mol
Est.[2] Melting Point 185–195 °C (Dec.)N-acyl bond may cleave before melting.[2]
Acidity (pKa) ~4.5 (COOH group)Soluble in basic buffers (pH > 6), but unstable .[1]
Solubility (High) DMSO, DMF, THFGood for dissolving crude; poor for crystallization.[1]
Solubility (Mod.) Ethyl Acetate, Acetone, AcetonitrileIdeal primary solvents.
Solubility (Low) Hexanes, Heptane, Water, TolueneIdeal anti-solvents.
Stability Risk High (Hydrolysis)The N-acyl bond is labile to nucleophiles (H₂O, MeOH).[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: My product "oils out" instead of crystallizing. How do I fix this?

Diagnosis: The temperature gap between the melting point of the solvated product and the solvent's boiling point is too narrow, or the solution is too concentrated with impurities. Corrective Action:

  • Switch Solvent System: Move from a single solvent to a Solvent/Anti-solvent system.[2]

    • Recommended: Dissolve in minimal warm Ethyl Acetate (40°C) . Slowly add Hexane or Heptane until persistent cloudiness appears.[2]

  • Seed the Oil: If an oil forms, do not heat it back up immediately.[2] Add a seed crystal (if available) or scratch the glass surface to induce nucleation.[2]

  • Trituration: If the oil persists, decant the supernatant and triturate (grind) the oil with cold diethyl ether or hexane. This removes solvent trapped in the oil lattice, often triggering solidification.

Q2: I see "Indole-3-carboxylic acid" in my NMR after recrystallization. Why?

Diagnosis: Hydrolysis of the N-acyl bond. The Mechanism: The lone pair on the indole nitrogen is delocalized into the aromatic ring, making it unavailable to stabilize the carbonyl group. This makes the N-acyl bond highly reactive (electrophilic), similar to an acid chloride. Boiling this compound in protic solvents (Methanol, Ethanol, Water) or in the presence of trace acid/base causes it to cleave back to the starting materials: Indole-3-carboxylic acid and Furan-2-carboxylic acid. Corrective Action:

  • STOP using boiling alcohols.

  • Use Aprotic Solvents: Switch to Acetonitrile or Ethyl Acetate .[2]

  • Neutralize: Ensure your crude material is strictly neutral.[2] Trace acid from the synthesis (e.g., HCl, SOCl₂) accelerates this hydrolysis exponentially.[1] Wash the organic layer with buffered brine (pH 7) before evaporation.[2]

Q3: The product turns pink or red during crystallization.

Diagnosis: Oxidative degradation. Indole derivatives are electron-rich and prone to radical oxidation by air, leading to colored quinoidal impurities. Corrective Action:

  • Degas Solvents: Sparge your crystallization solvents with Nitrogen or Argon for 10 minutes before use.[2]

  • Add Antioxidant: A trace amount (0.1%) of BHT (Butylated hydroxytoluene) can be added to the solvent if the application permits.

  • Work in the Dark: Cover the flask with foil during the cooling phase.

Part 3: Recommended Crystallization Protocol

Method: Aprotic Solvent/Anti-Solvent Precipitation This method minimizes thermal stress and hydrolysis risk.

  • Preparation: Dry the crude solid thoroughly under high vacuum to remove trace water/acid.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (approx. 5–8 mL) and warm gently to 40–45°C (Do not boil).

    • Note: If insoluble particles remain, filter rapidly through a warm sintered glass funnel.[1][2]

  • Nucleation: Remove from heat. While stirring moderately, add Hexane dropwise.

    • Stop adding when a faint, persistent turbidity (cloudiness) is observed.[1][2]

  • Crystallization: Allow the mixture to cool to room temperature undisturbed for 2 hours. Then, move to a fridge (4°C) for 4–12 hours.

  • Isolation: Filter the white/off-white crystals. Wash the cake with cold Hexane/EtOAc (4:1) mixture.

  • Drying: Dry in a vacuum oven at 40°C max.

Part 4: Visualizing the Chemistry

Diagram 1: Crystallization Decision Tree

Use this flow to determine the correct immediate action based on visual observation.[2]

CrystallizationFlow Start Dissolve Crude in Warm EtOAc (40°C) Check Observation? Start->Check Clear Clear Solution Check->Clear Dissolved Oil Oiling Out (Liquid Phase Sep) Check->Oil Two Liquids Solid Immediate Precipitate Check->Solid Solid remains Action1 Add Hexane dropwise until turbid Clear->Action1 Action2 Re-heat gently. Add more EtOAc. Retry cooling slower. Oil->Action2 Action3 Check Purity (TLC). Likely impurity or product is insoluble. Solid->Action3 Cool Filter & Dry Action1->Cool Cool to 4°C

Caption: Decision logic for navigating phase separation issues during crystallization.

Diagram 2: The Hydrolysis Trap (N-Acyl Instability)

Understanding this pathway is critical to preventing yield loss.[2]

Hydrolysis Compound 1-(Furan-2-carbonyl)-1H-indole -3-carboxylic acid (Target) Conditions Heat + H2O/ROH (Acid/Base Cat.) Compound->Conditions Breakdown N-C Bond Cleavage Conditions->Breakdown Prod1 Indole-3-carboxylic acid (Impurity A) Breakdown->Prod1 Prod2 Furoic Acid (Impurity B) Breakdown->Prod2

Caption: Mechanism of N-acyl cleavage. Avoid protic solvents and high heat to prevent this degradation.

References

  • MacKay, J. A., et al. (2022).[1][2][3] Troubleshooting Crystallization: A Guide for Synthetic Chemists. Chemistry LibreTexts. Link

  • Terashima, M., & Fujioka, M. (1982).[1] A Direct N-Acylation of Indole with Carboxylic Acids. Heterocycles. Link

  • Gribble, G. W. (1985).[2][4] Synthesis of 3-Acylindoles via Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole. Journal of Organic Chemistry. Link

  • Bennasar, M. L., et al. (2008).[1][2] Synthesis of N-substituted indole-3-carboxylic acid derivatives. Journal of Organic Chemistry. Link

  • PubChem. (2025).[2] Indole-3-carboxylic acid: Physical Properties and Solubility. National Library of Medicine.[2] Link

Sources

Technical Guide: Scaling Up the Synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The War Room (Strategic Overview)

Scaling up the synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid presents a classic process chemistry paradox: the chemistry looks simple on paper (amide bond formation), but the thermodynamics and physical properties at scale can be unforgiving.

The Core Challenge: Nucleophilicity vs. Acidity

The indole ring is electron-rich, but the carboxylic acid moiety at C3 is electron-withdrawing. This reduces the nucleophilicity of the N1 nitrogen. Furthermore, the presence of a free carboxylic acid (–COOH) creates a competing nucleophile.

The "Gold Standard" Route: Do NOT attempt direct acylation of the free acid on a multigram/kilogram scale. You will generate mixed anhydrides, oligomers, and intractable tars. The only robust, self-validating system for scale-up is the Ester Protection Route :

  • Protection: Convert Indole-3-carboxylic acid

    
     Methyl Indole-3-carboxylate.
    
  • Acylation: N-Acylation with 2-Furoyl Chloride.

  • Deprotection: Saponification to the final acid.

Critical Safety Directive: The NaH/DMF Hazard

STOP AND READ: A common literature condition for indole N-acylation is Sodium Hydride (NaH) in Dimethylformamide (DMF).

  • Scale-Up Risk: NaH and DMF can undergo a runaway exothermic decomposition starting as low as 26°C, which is often accelerated by the heat of reaction.

  • The Fix: Use THF (Tetrahydrofuran) or 2-MeTHF as the solvent. If solubility is an issue, use a safer base like Potassium tert-butoxide (KOtBu), or strictly control temperature (<20°C) if DMF is absolutely mandatory (not recommended).

Part 2: The Protocol (Execution)

This protocol assumes you are starting with Methyl Indole-3-carboxylate .[1]

Step 1: N-Acylation (The Critical Step)

Reagents:

  • Substrate: Methyl Indole-3-carboxylate (1.0 equiv)[1]

  • Reagent: 2-Furoyl Chloride (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.3 equiv) [Preferred over NaH for safety]

  • Solvent: Anhydrous THF (10 V)

  • Catalyst: DMAP (0.05 equiv)

Workflow:

  • Dissolution: Charge Methyl Indole-3-carboxylate and THF into the reactor. Cool to 0–5°C.

  • Deprotection (Base Addition): Add KOtBu portion-wise. Expect a color change (yellow/orange) and a slurry formation as the indolyl anion forms. Stir for 30 mins at 0°C.

  • Acylation: Add 2-Furoyl Chloride dropwise over 1 hour, maintaining internal temperature <10°C. Exotherm Control is critical here.

  • Reaction: Warm to 20–25°C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target <2% starting material.

  • Quench: Add water (5 V) slowly.

  • Isolation: Distill off THF. The product (Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate) often precipitates from the aqueous residue. Filter and wash with cold water/methanol (9:1).

Step 2: Hydrolysis (Saponification)

Reagents:

  • Substrate: Methyl ester intermediate (from Step 1)

  • Base: LiOH·H2O (2.5 equiv)

  • Solvent: THF/Water (3:1 ratio)

Workflow:

  • Dissolve the intermediate in THF/Water.

  • Add LiOH. Heat to 40–50°C for 3–5 hours.

  • Workup (The "Crash Out"): Cool to room temperature. Acidify slowly with 1M HCl to pH 2–3.

  • Purification: The target molecule, This compound , will precipitate as a solid.

  • Filtration: Filter the solid. Wash with water to remove inorganic salts. Dry in a vacuum oven at 45°C.

Part 3: Visualization (Pathways & Logic)

Diagram 1: Synthetic Pathway & Mass Flow

This diagram illustrates the chemical transformation and the critical control points (CCPs).

SynthesisPathway cluster_safety SAFETY ZONE SM Indole-3-COOH (Starting Material) Ester Methyl Indole-3-carboxylate (Stable Intermediate) SM->Ester MeOH, H2SO4 (Reflux) Anion Indolyl Anion (Reactive Species) Ester->Anion KOtBu, THF 0°C (Deprotonation) AcylInt N-Acyl Methyl Ester (Precursor) Anion->AcylInt + Furoyl Chloride (Exotherm Control) Final 1-(Furan-2-carbonyl) -1H-indole-3-COOH (Target) AcylInt->Final LiOH, THF/H2O then HCl (pH 2)

Caption: Step-wise synthetic route emphasizing the isolation of the ester intermediate to avoid mixed anhydride formation.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when the reaction stalls or fails.

Troubleshooting Start Issue: Low Yield / Incomplete Conversion CheckWater Check Reagent Moisture (Furoyl Chloride hydrolyzes fast) Start->CheckWater CheckBase Check Base Stoichiometry (Is >1.2 eq used?) CheckWater->CheckBase No, Dry ActionDry Action: Distill Furoyl Chloride or Dry Solvents CheckWater->ActionDry Yes, Wet CheckColor Observe Color Change (Did it turn yellow/orange?) CheckBase->CheckColor Sufficient ActionBase Action: Increase Base or Switch to NaH (Caution) CheckBase->ActionBase Insufficient CheckColor->ActionBase Weak Color Change ActionTemp Action: Increase Temp (Steric hindrance at N1) CheckColor->ActionTemp No Color Change

Caption: Diagnostic workflow for addressing common yield failures during the N-acylation step.

Part 4: Support Center (Troubleshooting & FAQs)

Category A: Reaction Performance

Q: My reaction mixture turned black and tarry. What happened? A: This is typically a sign of uncontrolled exotherm or solvent incompatibility .

  • Diagnosis: If you used DMF/NaH and allowed the temperature to rise >30°C, you likely triggered a decomposition pathway.

  • Solution: Switch to THF. If using DMF is unavoidable, keep the temperature strictly <5°C during base addition and <10°C during acid chloride addition.

Q: I see a new spot on TLC/HPLC that runs very close to the starting material, but the reaction won't push to completion. A: This is often the C-acylated byproduct (rare at C3 due to the ester, but possible at C2) or simply hydrolyzed furoyl chloride (furoic acid).

  • Test: Perform a mini-workup on an aliquot. If the spot disappears into the aqueous base layer, it was likely furoic acid (from hydrolyzed reagent). You need fresh, distilled furoyl chloride.

Category B: Purification & Isolation

Q: During the final hydrolysis, the product is oiling out instead of precipitating. A: This occurs when the acidification is too rapid or the THF content is too high.

  • Fix: Distill off the majority of the THF before acidification. Acidify slowly with 1M HCl under vigorous stirring. If it oils out, reheat the aqueous mixture to 60°C and let it cool very slowly (annealing) to induce crystallization.

Q: The final product has a strong smell of furan/charred sugar. A: Furoyl derivatives are thermally sensitive.

  • Fix: Avoid drying the final product at temperatures >50°C. Use a vacuum oven with a nitrogen bleed at 40–45°C.

Category C: Analytical Data (Reference)

Use these values to validate your intermediate and final product.

CompoundAppearanceExpected 1H NMR Key Signals (DMSO-d6)Solubility Profile
Methyl Ester Intermediate Off-white solid

3.85 (s, 3H, OMe),

8.1 (d, 1H, C7-H),

7.4 (furan signals)
Soluble in DCM, THF, EtOAc
Final Acid (Target) White/Pale Yellow Powder

12.5 (br s, COOH),

8.2 (d, 1H),

7.9 (s, 1H, C2-H)
Soluble in DMSO, dilute base; Insoluble in Water

References

  • Yang, X., et al. (2019). "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development. [Link]

  • Mahboobi, S., et al. (2006). "Synthetic protocols for N-acylation of indole derivatives." Journal of Organic Chemistry.
  • Process Safety Support. (2020). "Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions." Purdue University Safety Guidelines. [Link]

  • Organic Chemistry Portal. (2023). "Synthesis of Furans and Furan Derivatives." (Reference for stability of furoyl groups). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the indole ring system stands as a "privileged scaffold," a core structure found in a multitude of natural products and therapeutic agents. Its unique aromatic and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Similarly, the furan ring, a five-membered aromatic heterocycle, is a crucial component in many biologically active compounds, recognized for its own array of pharmacological properties.[4][5]

The conjugation of these two powerful pharmacophores into a single molecule, 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid , creates a hybrid scaffold with significant therapeutic potential. The furan-2-carbonyl group at the N1 position of the indole core is not merely a linker; it fundamentally alters the molecule's steric and electronic profile, influencing its interaction with biological systems. This guide provides a comparative analysis of the biological activity of this target compound against structurally similar molecules. We will dissect the contribution of each molecular component, supported by experimental data and established protocols, to provide a clear structure-activity relationship (SAR) framework for researchers in drug discovery.

Comparative Analysis of Biological Activity

The biological profile of this compound is best understood by comparing it to its parent structures and substituted analogs. The primary activities associated with this class of compounds are anti-inflammatory and antimicrobial.

The Foundational Role of the Indole-3-Carboxylic Acid Core

The starting point for our comparison is the unsubstituted core, Indole-3-acetic acid (IAA) and its carboxylic acid counterpart. IAA, a well-known plant hormone, has been shown to possess significant anti-inflammatory and anti-oxidative properties in mammalian cells.[6] It can attenuate the inflammatory response induced by lipopolysaccharides (LPS) by mitigating the expression of pro-inflammatory cytokines like IL-1β and IL-6 and reducing the generation of reactive oxygen species (ROS) and nitric oxide (NO).[7] This activity is partly mediated through the induction of the protective enzyme Heme Oxygenase-1 (HO-1).[6][7]

The addition of the furan-2-carbonyl moiety at the N1 position is a critical modification. This N-acylation is expected to enhance the molecule's lipophilicity and introduce a new hydrogen bond acceptor (the carbonyl oxygen), potentially altering its binding affinity for target proteins compared to the unsubstituted indole-3-carboxylic acid.

The Contribution of the Furan Moiety

Furan derivatives are known to possess a wide range of biological activities, including potent antimicrobial and anti-inflammatory effects.[4][5] The furan ring itself is a versatile synthon that can participate in various non-covalent interactions.[8] By acylating the indole nitrogen with a furan-2-carbonyl group, the resulting hybrid molecule leverages the biological potential of both systems.

In a study on furan-based hybrid molecules, furan-2-carbonyl chloride was reacted with various amines to produce derivatives that exhibited significant anti-inflammatory activity, in some cases exceeding that of the standard drug ketoprofen in in-vitro assays like inhibition of albumin denaturation.[9] This suggests that the furan-2-carbonyl fragment is an active contributor to the overall biological profile.

Structure-Activity Relationship (SAR) Insights

A logical examination of structural analogs reveals key SAR trends that inform future drug design.

  • N1-Substitution: The nature of the substituent at the N1 position of the indole ring is paramount. Replacing the furan-2-carbonyl group with other heterocyclic acyl groups (e.g., thiophene-2-carbonyl, pyridine-3-carbonyl) would likely result in different activity profiles due to changes in aromaticity, electronegativity of the heteroatom, and hydrogen bonding capacity.

  • Substitution on the Indole Ring: Modifications to the benzene portion of the indole core, such as adding electron-withdrawing (e.g., -Cl, -NO2) or electron-donating (e.g., -OCH3) groups at the C5 or C6 positions, can significantly modulate biological activity.[2][10] For instance, halogenation can enhance lipophilicity and membrane permeability.

  • Substitution on the Furan Ring: Adding substituents to the furan ring could further refine activity. For example, nitrofuranyl derivatives are a known class of antibacterial agents that act by generating reactive radical species within bacterial cells.[11]

The following diagram illustrates a generalized workflow for conducting such SAR studies.

SAR_Workflow Lead Lead Compound This compound Mod_Indole Indole Ring Modification (e.g., C5-Halogenation) Lead->Mod_Indole Mod_Furan Furan Ring Modification (e.g., C5-Nitro group) Lead->Mod_Furan Mod_Linker Linker Modification (e.g., Thiophene-2-carbonyl) Lead->Mod_Linker Synthesis Chemical Synthesis of Analogs Mod_Indole->Synthesis Mod_Furan->Synthesis Mod_Linker->Synthesis BioAssay Biological Screening (Anti-inflammatory, Antimicrobial) Synthesis->BioAssay Data Data Analysis (IC50, MIC determination) BioAssay->Data SAR SAR Elucidation Identify key structural features Data->SAR SAR->Lead Optimization Cycle

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Comparative Data Summary

While specific comparative data for this compound is not extensively published, we can compile representative data for its constituent parts and related derivatives to guide research.

Compound/Derivative ClassBiological ActivityTarget/AssayPotency (Representative Values)Reference(s)
Indole-3-Acetic Acid (IAA) Anti-inflammatoryLPS-stimulated RAW264.7 cells (IL-6, NO reduction)Significant effect at 500-1000 µM[6][7]
Furan Carboxylate Derivatives AntifungalBotrytis cinereaEC50: 19.63 µg/mL[12]
AntibacterialEscherichia coliMIC: 250 µg/mL[12]
Indole Carboxamide Derivatives Anticancer (Cytotoxicity)HepG2, MCF-7, HeLa cell linesIC50: 0.50 - 0.9 µM[13]
AntimicrobialE. coli, S. aureusMIC < 12.5 µg/mL[14]
Nitrofuranyl Indole Conjugates Antibacterial (as pro-drugs)Metallo-β-lactamase inhibition contextPotent inhibitors[11]

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below are detailed methodologies for key biological assays.

Protocol 1: In Vitro Anti-inflammatory Activity Assay

This protocol assesses the ability of a compound to reduce the production of inflammatory mediators in macrophage cells stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines (e.g., IL-6, TNF-α).

Cell Line: RAW264.7 murine macrophages.

Methodology:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1 µM to 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: Add LPS (100 ng/mL) to all wells except the negative control group. Incubate for an additional 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 and TNF-α using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC value against Gram-positive and Gram-negative bacteria.

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Prepare Serial Dilution of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC Value E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanistic Insights: Potential Signaling Pathways

The anti-inflammatory effects of indole derivatives often involve the modulation of key signaling pathways. A primary target is the NF-κB (nuclear factor kappa B) pathway , a central regulator of the inflammatory response.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, a signaling cascade leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for IL-6, TNF-α, and COX-2.[7] Compounds like this compound may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the degradation of IκBα or the nuclear translocation of NF-κB.[6]

NFkB_Pathway cluster_cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates (leads to degradation) NFkB NF-κB IkBa->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, COX-2) Cytoplasm Cytoplasm NFkB_n->Genes activates Compound 1-(Furan-2-carbonyl)- 1H-indole-3-carboxylic acid Compound->IKK Inhibition Compound->NFkB_n Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.

Conclusion and Future Directions

The hybrid scaffold of this compound represents a promising starting point for the development of novel therapeutic agents. By combining the well-established biological activities of both indole and furan moieties, this compound class is primed for exploration, particularly in the fields of inflammation and infectious diseases.

The comparative analysis suggests that the N1-furoyl group is a critical determinant of activity, likely enhancing potency over the simple indole-3-carboxylic acid core. Future research should focus on a systematic SAR study, involving substitutions on both the indole and furan rings to optimize potency and selectivity. In vivo studies in animal models of inflammation and infection will be essential to validate the therapeutic potential of the most promising analogs. Furthermore, target deconvolution studies are warranted to precisely identify the molecular targets and elucidate the detailed mechanisms of action.

References

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  • Stallings, J. D., et al. (2010). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 53(13), 4948-4961. Available at: [Link]

  • Cheng, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. Available at: [Link]

  • Al-Mokadem, M. (2022). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. ChemRxiv. Available at: [Link]

  • Srivastava, S. K., et al. (2010). Synthesis and Anti-inflammatory Activity of Indole Derivatives. ResearchGate. Available at: [Link]

  • Cheng, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed. Available at: [Link]

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. International Journal of General Medicine, 13, 433-445. Available at: [Link]

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  • Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. Available at: [Link]

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  • Stoyanov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6598. Available at: [Link]

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  • National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(19), 6296. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties.
  • Bespalov, V. G., et al. (2025). Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. Molecules, 30(18), 1-18. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
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Sources

A Comparative Guide to 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic Acid and Other Indole-3-Carboxylic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide provides an in-depth comparison of a specific, yet lesser-explored derivative, 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid, with other notable indole-3-carboxylic acid derivatives. While direct experimental data for the title compound is limited, this document synthesizes information from closely related analogues and the constituent chemical moieties to project its potential physicochemical properties and biological activities. We will delve into established synthetic routes, comparative biological evaluations through standardized in vitro assays, and the underlying structure-activity relationships that govern the therapeutic potential of this fascinating class of molecules.

Introduction: The Enduring Significance of the Indole-3-Carboxylic Acid Core

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals.[2] The introduction of a carboxylic acid group at the 3-position yields indole-3-carboxylic acid, a versatile building block for creating a diverse library of bioactive molecules.[1] The reactivity of both the indole nitrogen (N-1) and the carboxylic acid group allows for extensive chemical modifications, leading to derivatives with fine-tuned pharmacological profiles.

Derivatives of indole-3-carboxylic acid have been investigated for a wide array of therapeutic applications:

  • Anticancer Agents: Many indole derivatives exhibit potent cytotoxic effects against various cancer cell lines by targeting critical cellular pathways.[3][4]

  • Anti-inflammatory Agents: The indole nucleus is a key component in compounds designed to modulate inflammatory pathways, offering potential treatments for chronic inflammatory diseases.[5]

  • Antimicrobial Compounds: In an era of growing antibiotic resistance, indole derivatives are being explored for their efficacy against a range of microbial pathogens.[1][6][7]

  • Antihypertensive Agents: Certain derivatives have shown promise as antagonists of the angiotensin II receptor, a key target in blood pressure regulation.[8]

This guide focuses on the specific N-acylated derivative, This compound . By acylating the indole nitrogen with a furan-2-carbonyl group, we introduce another biologically active heterocycle, the furan ring. Furan derivatives are known for their own diverse range of biological activities, including anti-inflammatory and antimicrobial properties.[9][10] The hybridization of these two pharmacophores presents an intriguing prospect for novel therapeutic agents.

Synthesis and Physicochemical Properties

Proposed Synthesis Workflow

The most direct approach would involve the N-acylation of indole-3-carboxylic acid using an activated furan-2-carboxylic acid derivative, such as furan-2-carbonyl chloride.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions IndoleAcid Indole-3-carboxylic Acid Reaction N-Acylation IndoleAcid->Reaction FuranChloride Furan-2-carbonyl Chloride FuranChloride->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are crucial determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Based on the constituent parts, we can predict some key properties of this compound.

PropertyIndole-3-carboxylic AcidFuran-2-carboxylic AcidPredicted: this compoundRationale for Prediction
Molecular Weight ( g/mol ) 161.16[11]112.08~255.24Sum of the molecular weights of the two moieties minus HCl.
LogP 1.99[11]0.492.0 - 3.0The addition of the relatively lipophilic furan-2-carbonyl group is expected to increase the LogP value compared to the parent indole-3-carboxylic acid.
pKa ~4.5-5.0~3.16~4.0-4.5The electron-withdrawing nature of the furan-2-carbonyl group attached to the indole nitrogen may slightly increase the acidity of the carboxylic acid group.
Solubility Sparingly soluble in water, soluble in organic solvents.[12]Soluble in water.Likely sparingly soluble in water, but soluble in common organic solvents like DMSO, DMF, and alcohols.The increased molecular weight and lipophilicity will likely decrease aqueous solubility.[12][13]

Comparative Biological Evaluation

This section will outline the potential biological activities of this compound in comparison to other well-studied indole-3-carboxylic acid derivatives. The predictions are based on the known activities of the parent indole structure and the introduced furan moiety.

Anticancer Activity

Indole derivatives are a rich source of potential anticancer agents.[3][4] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.[4]

Comparison with Other Derivatives:

  • Indole-3-carbinol and its metabolites have been shown to suppress the proliferation of various cancer cell lines by targeting multiple signaling pathways.[6]

  • Indole-3-acrylic acid and indole-3-carboxylic acid conjugates have demonstrated remarkable growth inhibition in both hematopoietic and solid tumors.[14]

  • The introduction of a furan ring , a known pharmacophore in some anticancer agents, could potentially enhance the cytotoxic activity of the indole-3-carboxylic acid backbone.

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Anticancer_Pathway cluster_pathways Cellular Signaling Pathways IndoleDerivative Indole Derivative PI3K_Akt PI3K/Akt/mTOR IndoleDerivative->PI3K_Akt Inhibition MAPK MAPK IndoleDerivative->MAPK Modulation Apoptosis Apoptosis Induction IndoleDerivative->Apoptosis Stimulation CellCycle Cell Cycle Arrest IndoleDerivative->CellCycle Induction CancerCell Cancer Cell PI3K_Akt->CancerCell Inhibition of Proliferation MAPK->CancerCell Apoptosis->CancerCell Cell Death CellCycle->CancerCell Growth Inhibition

Caption: Potential anticancer mechanisms of indole derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been investigated as potential anti-inflammatory agents.

Comparison with Other Derivatives:

  • Indole-3-acetic acid (IAA) has been shown to attenuate inflammation by reducing the expression of pro-inflammatory cytokines and neutralizing free radicals.

  • Indomethacin , a well-known NSAID, features an indole core, highlighting the importance of this scaffold in anti-inflammatory drug design.

  • Furan derivatives have also been reported to possess anti-inflammatory properties.[10] The combination in this compound could lead to a synergistic or enhanced anti-inflammatory effect.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Indole-3-carboxylic acid derivatives have shown promise in this area.[1][7]

Comparison with Other Derivatives:

  • Indole-3-carboxamide-polyamine conjugates have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria by disrupting the bacterial membrane.[3]

  • Dipeptide derivatives of indole-3-carboxylic acid have exhibited good antibacterial and antifungal activity.[4][7]

  • Furan-containing compounds are also known to have antimicrobial properties.[9] The presence of the furan-2-carbonyl moiety could contribute to the antimicrobial profile of the target compound.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and its analogues, this section provides standardized, step-by-step protocols for key in vitro biological assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

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MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h TreatCompound Treat with Test Compound Incubate24h->TreatCompound Incubate48_72h Incubate for 48-72h TreatCompound->Incubate48_72h AddMTT Add MTT Solution Incubate48_72h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h RemoveMedium Remove Medium & Add DMSO Incubate4h->RemoveMedium MeasureAbsorbance Measure Absorbance at 570 nm RemoveMedium->MeasureAbsorbance AnalyzeData Calculate IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic Acid Analogs: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of the indole scaffold at various positions has been a fruitful strategy in the quest for novel and more potent drug candidates. Specifically, the indole-3-carboxylic acid moiety has been identified as a key pharmacophore in several biologically active molecules.[4] Concurrently, the furan ring, a five-membered aromatic heterocycle, is another privileged structure in drug discovery, known to impart a range of pharmacological effects and serve as a versatile scaffold.[5][6]

This guide focuses on the novel and relatively unexplored chemical space of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid analogs . To date, a comprehensive structure-activity relationship (SAR) study for this specific class of compounds has not been extensively reported in the public domain. Therefore, this document serves as a predictive comparison guide, synthesizing the known SAR of the constituent indole-3-carboxylic acid and furan-2-carbonyl moieties to build a hypothetical framework. This analysis aims to provide researchers, scientists, and drug development professionals with a scientifically grounded starting point for the design and evaluation of this promising class of molecules.

Pharmacological Significance of the Core Scaffolds

The rationale for exploring the SAR of this compound analogs stems from the well-established biological importance of its two fundamental components.

The Indole-3-Carboxylic Acid Moiety: A Versatile Pharmacophore

Indole-3-carboxylic acid derivatives have been shown to exhibit a wide array of biological activities. The presence of the carboxylic acid group at the 3-position, coupled with the indole nitrogen at the 1-position, provides key hydrogen bonding and electronic features for interaction with various biological targets.[1][2] Studies on related indole carboxamides have demonstrated their potential as potent enzyme inhibitors, targeting enzymes such as human liver glycogen phosphorylase (HLGP) and HIV-1 integrase.[1][2] The N1 position of the indole ring is a critical site for modification, with substitutions significantly influencing potency and selectivity.

The Furan Ring: A Modulator of Biological Activity

The furan ring is a bioisostere for phenyl rings, offering distinct electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[5] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[5][6] The substitution pattern on the furan ring, particularly at the 2- and 5-positions, is crucial in determining its biological profile.[5] The carbonyl linker between the furan and the indole nitrogen in the target scaffold is also expected to play a significant role in the molecule's conformation and target engagement.

Hypothetical Structure-Activity Relationship (SAR) and Comparative Analysis

Based on the known properties of the parent scaffolds, we can propose a hypothetical SAR for this compound analogs. The following sections explore potential modifications and their predicted impact on biological activity, organized by potential therapeutic areas.

General Scaffold for SAR Exploration

The core structure for our hypothetical SAR study is presented below, with key positions for modification highlighted.

Caption: Core scaffold of this compound with potential modification sites.

As Potential Anticancer Agents
  • Rationale: Both indole and furan derivatives have demonstrated significant anticancer activity.[1][5]

  • Hypothetical SAR:

    • Indole Ring (Positions R⁴-R⁷): Introduction of small, lipophilic groups such as halogens (Cl, F) or methyl groups at the 5- and 6-positions may enhance activity by increasing cell permeability and interaction with hydrophobic pockets of target proteins.

    • Carboxylic Acid (R³): Esterification or amidation of the carboxylic acid could serve as a prodrug strategy to improve cell penetration. Conversion to bioisosteres like tetrazoles may also be explored.

    • Furan Ring (R_furan): Substitution on the furan ring, particularly at the 5-position, with electron-withdrawing groups (e.g., nitro) or small alkyl groups could modulate the electronic properties of the entire molecule and influence target binding.

Table 1: Hypothetical SAR Data for Anticancer Activity

Compound IDR⁴R⁵R⁶R⁷R_furanIC₅₀ (µM) - Cancer Cell Line AIC₅₀ (µM) - Cancer Cell Line B
1a HHHHH>100>100
1b HClHHH50.275.8
1c HHClHH65.182.3
1d HClHHCH₃25.645.1
1e HClHHNO₂10.315.7
As Potential Antimicrobial Agents
  • Rationale: Furan-containing compounds, such as nitrofurantoin, are known antibacterial agents.[5] Indole derivatives have also shown antimicrobial properties.[4]

  • Hypothetical SAR:

    • Indole Ring (Positions R⁴-R⁷): Electron-donating groups like methoxy or hydroxyl at the 5- or 6-position might enhance activity.

    • Carboxylic Acid (R³): The free carboxylic acid is often important for antibacterial activity. Modifications to amides or esters may decrease potency.

    • Furan Ring (R_furan): A nitro group at the 5-position of the furan ring is a well-established pharmacophore for antibacterial activity and is expected to be a key determinant of potency.

Table 2: Hypothetical SAR Data for Antibacterial Activity

Compound IDR⁴R⁵R⁶R⁷R_furanMIC (µg/mL) - E. coliMIC (µg/mL) - S. aureus
2a HHHHH>128>128
2b HOCH₃HHH64128
2c HHHHNO₂816
2d HOCH₃HHNO₂48

Proposed Experimental Workflows

A systematic approach to exploring the SAR of this novel scaffold would involve parallel synthesis of an analog library followed by a cascade of biological screening.

Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation start Indole-3-carboxylic acid starting materials step1 N-Acylation with Furan-2-carbonyl chloride start->step1 step2 Modification of Indole Ring (R⁴-R⁷) step1->step2 step3 Modification of Carboxylic Acid (R³) step2->step3 library Analog Library step3->library primary_screen Primary Screening (e.g., Enzyme Inhibition Assay) library->primary_screen secondary_screen Secondary Screening (e.g., Cell-based Assays) primary_screen->secondary_screen hit_validation Hit Validation & Lead Identification secondary_screen->hit_validation sar_analysis SAR Analysis hit_validation->sar_analysis sar_analysis->step2 Iterative Design

Caption: Proposed workflow for the synthesis and SAR-driven optimization of this compound analogs.

Experimental Protocol: Generic Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a model enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (analogs) in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the target enzyme in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the enzyme's substrate in the same buffer.

    • Prepare a stock solution of a known inhibitor to serve as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations (typically a serial dilution).

      • Enzyme solution.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of the reaction is proportional to the change in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The this compound scaffold represents a novel and promising area for drug discovery. While direct experimental data is currently lacking, a predictive SAR analysis based on the well-documented activities of its constituent indole and furan moieties provides a strong rationale for its investigation. This guide has outlined a hypothetical SAR framework and proposed experimental workflows to facilitate the exploration of these analogs as potential therapeutic agents. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a range of biological assays to validate and expand upon the predictive insights presented herein. The iterative process of design, synthesis, and testing will be crucial in unlocking the full therapeutic potential of this exciting new class of molecules.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org.

  • Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. University of Cambridge.

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central.

  • Furan: A Promising Scaffold for Biological Activity. researchgate.net.

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed.

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC. National Center for Biotechnology Information.

  • Examples of furan derivatives with biological activity. ResearchGate.

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. National Center for Biotechnology Information.

  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate.

  • Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. Apollo.

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate.

  • Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. PubMed.

  • (PDF) Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. ResearchGate.

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI.

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC. National Center for Biotechnology Information.

Sources

A Comparative Analysis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid and Its Precursors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid and its synthetic precursors, indole-3-carboxylic acid and furan-2-carbonyl chloride. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic characterization, and potential applications of this N-acylated indole derivative, offering a clear perspective on the structural and potential functional changes that arise from the combination of these two important heterocyclic moieties.

Introduction: The Significance of Hybrid Heterocyclic Scaffolds

The convergence of distinct heterocyclic scaffolds into a single molecular entity is a powerful strategy in medicinal chemistry and materials science. This approach can lead to novel compounds with unique three-dimensional structures and electronic properties, often resulting in enhanced biological activity or novel material characteristics. The title compound, this compound, is a prime example of such a hybrid, marrying the well-established indole-3-carboxylic acid framework, a known plant metabolite and versatile synthetic intermediate[1][2], with the furan-2-carbonyl moiety, a common constituent in pharmaceuticals. This guide will dissect the synthesis and properties of this target molecule, providing a side-by-side comparison with its readily available precursors.

Synthetic Strategy: N-Acylation of Indole-3-Carboxylic Acid

The synthesis of this compound is achieved through the N-acylation of indole-3-carboxylic acid with furan-2-carbonyl chloride. This reaction, a nucleophilic acyl substitution, targets the nitrogen atom of the indole ring. The choice of reaction conditions is crucial to favor N-acylation over potential side reactions, such as esterification of the carboxylic acid group.

Synthesis of this compound indole_acid Indole-3-carboxylic acid arrow Base (e.g., Pyridine) Solvent (e.g., DCM) Room Temperature indole_acid->arrow furan_chloride Furan-2-carbonyl chloride furan_chloride->arrow product 1-(Furan-2-carbonyl)-1H- indole-3-carboxylic acid plus + arrow->product

Figure 1: General synthetic scheme for the N-acylation of indole-3-carboxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Indole-3-carboxylic acid

  • Furan-2-carbonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the solution, add anhydrous pyridine (1.2 equivalents) and stir for 10 minutes at room temperature. The pyridine acts as a base to neutralize the HCl generated during the reaction and as a nucleophilic catalyst.

  • Acylation: Slowly add a solution of furan-2-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition should be done dropwise to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material (indole-3-carboxylic acid) is consumed.

  • Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Comparative Physicochemical Properties

The introduction of the furan-2-carbonyl group at the N1 position of indole-3-carboxylic acid significantly alters its physicochemical properties compared to its precursors.

PropertyIndole-3-carboxylic acidFuran-2-carbonyl chlorideThis compound
Molecular Formula C₉H₇NO₂C₅H₃ClO₂C₁₄H₉NO₄
Molecular Weight 161.16 g/mol 130.53 g/mol 255.23 g/mol
Appearance Off-white crystalline powderClear yellow to brown liquid(Predicted) Solid
Melting Point 226-228 °C-2 °C(Predicted) Higher than indole-3-carboxylic acid
Solubility Soluble in ethanol, methanolReacts with protic solvents(Predicted) Soluble in polar organic solvents

Spectroscopic Analysis: A Comparative Overview

The structural modifications are clearly evident in the spectroscopic data. Below is a comparative analysis of the key spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule.

IR_Spectroscopy_Workflow cluster_precursors Precursors cluster_product Product indole_ir Indole-3-carboxylic acid N-H stretch (~3400 cm⁻¹) C=O stretch (acid, ~1700 cm⁻¹) O-H stretch (broad, ~3300-2500 cm⁻¹) product_ir This compound Absence of N-H stretch C=O stretch (amide, ~1680 cm⁻¹) C=O stretch (acid, ~1700 cm⁻¹) O-H stretch (broad, ~3300-2500 cm⁻¹) indole_ir->product_ir Disappearance of N-H New amide C=O furan_ir Furan-2-carbonyl chloride C=O stretch (acyl chloride, ~1770 cm⁻¹) furan_ir->product_ir Shift of C=O from acyl chloride to amide

Figure 2: Key IR absorption changes during the synthesis.

  • Indole-3-carboxylic acid: Exhibits a characteristic N-H stretching vibration around 3400 cm⁻¹, a broad O-H stretch from the carboxylic acid between 3300-2500 cm⁻¹, and a carbonyl (C=O) stretch for the carboxylic acid around 1700 cm⁻¹.[3]

  • Furan-2-carbonyl chloride: Shows a strong C=O stretching absorption at a higher frequency, typically around 1770 cm⁻¹, which is characteristic of an acyl chloride.[4]

  • This compound: The most significant change is the disappearance of the N-H stretching band, confirming N-acylation. A new C=O stretching band for the amide linkage is expected to appear around 1680 cm⁻¹. The carboxylic acid O-H and C=O stretching bands will remain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecules.

¹H NMR Spectroscopy:

  • Indole-3-carboxylic acid: The proton on the nitrogen (N-H) typically appears as a broad singlet downfield. The aromatic protons of the indole ring and the proton at the C2 position show characteristic chemical shifts and coupling patterns.

  • Furan-2-carbonyl chloride: The protons on the furan ring will exhibit distinct chemical shifts and coupling constants.

  • This compound: The N-H proton signal will be absent. The protons on the indole and furan rings will experience shifts in their chemical environments due to the electronic effects of the newly formed amide bond. The protons on the indole ring, particularly those closer to the nitrogen, are expected to be deshielded and shift downfield.

¹³C NMR Spectroscopy:

  • Indole-3-carboxylic acid: The spectrum will show distinct signals for the eight carbons of the indole ring and the carboxylic acid carbonyl carbon.

  • Furan-2-carbonyl chloride: The spectrum will display signals for the four carbons of the furan ring and the acyl chloride carbonyl carbon.

  • This compound: The carbon spectrum will be a composite of the two precursor moieties, with shifts in the carbon resonances, especially for the indole ring carbons adjacent to the nitrogen and the furan ring carbons. A new carbonyl signal for the amide will be present. The chemical shift of the carboxylic acid carbonyl is expected to be around 165-185 ppm.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

  • Indole-3-carboxylic acid: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (161.16 g/mol ).

  • Furan-2-carbonyl chloride: The mass spectrum will exhibit a molecular ion peak at m/z 130 and 132 in a 3:1 ratio, characteristic of a compound containing one chlorine atom.

  • This compound: The mass spectrum should show a molecular ion peak corresponding to its molecular weight (255.23 g/mol ). Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the furan-2-carbonyl cation and the indole-3-carboxylic acid radical cation or related fragments.

Biological and Pharmacological Context

While specific experimental data on the biological activity of this compound is not widely available in the public domain, the rationale for its synthesis often stems from the known pharmacological profiles of its constituent parts.

Biological_Activity_Hypothesis cluster_precursors_bio Precursor Moieties' Activities cluster_product_bio Hypothesized Activity of Product indole_bio Indole-3-carboxylic Acid Derivatives - Anticancer [3] - Plant growth regulation [4] - Antimicrobial arrow_bio Molecular Hybridization indole_bio->arrow_bio furan_bio Furan Derivatives - Anti-inflammatory [2] - Antibacterial - Antifungal furan_bio->arrow_bio product_bio This compound - Potential for synergistic or novel  anticancer, anti-inflammatory, or  antimicrobial properties. arrow_bio->product_bio

Figure 3: Hypothesized biological activities based on precursor moieties.

  • Indole-3-carboxylic acid and its derivatives have demonstrated a range of biological activities, including anticancer effects and roles in plant growth regulation.[1][2]

  • Furan-containing compounds are prevalent in a variety of pharmaceuticals and are known to exhibit anti-inflammatory, antibacterial, and antifungal properties.[7]

The combination of these two pharmacophores in this compound presents an intriguing candidate for screening in various biological assays. The N-acyl linkage may influence the compound's lipophilicity, cell permeability, and binding affinity to biological targets, potentially leading to enhanced or novel therapeutic effects.

Conclusion

This comparative guide has provided a detailed analysis of this compound in relation to its precursors, indole-3-carboxylic acid and furan-2-carbonyl chloride. The N-acylation reaction provides a straightforward route to this hybrid molecule, resulting in significant and predictable changes in its physicochemical and spectroscopic properties. While further investigation into the specific biological activities of the title compound is warranted, its structural design, based on the fusion of two biologically relevant scaffolds, suggests its potential as a valuable compound for further research in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related N-acylated indole derivatives.

References

  • Green Chemistry (RSC Publishing). (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved from [Link]

  • Wikipedia. (2023, December 27). 2-Furoyl chloride. Retrieved from [Link]

  • ACS Omega. (2026, February 13). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

  • PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

  • PMC. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]

  • Molecules. (2002). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). Retrieved from [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • Heterocycles. (1981). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Retrieved from [Link]

  • 13C Chemical Shift Table. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. Retrieved from [Link]

Sources

A Comparative In Vivo Efficacy Analysis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic Acid and Standard Anti-inflammatory and Analgesic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Molecular Design for Pain and Inflammation

In the landscape of modern drug discovery, the strategic combination of privileged pharmacological scaffolds is a cornerstone of rational drug design. The compound 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid emerges from this principle, integrating two key heterocyclic systems: an indole-3-carboxylic acid core and a furan-2-carbonyl moiety. This guide provides a comprehensive in vivo efficacy comparison of this compound against established anti-inflammatory and analgesic drugs. While direct in vivo data for this specific molecule is not yet publicly available, this document will establish a robust predictive framework for its potential efficacy by examining structurally related compounds.

The indole nucleus is a well-established pharmacophore, central to the activity of numerous non-steroidal anti-inflammatory drugs (NSAIDs), most notably Indomethacin.[1] The indole-3-carboxylic acid scaffold, in particular, has been extensively explored for its anti-inflammatory and analgesic properties.[2][3] The furan ring, another five-membered aromatic heterocycle, is also a constituent of various pharmacologically active compounds, contributing to anti-inflammatory and analgesic effects, often through the modulation of cyclooxygenase (COX) enzymes.[4][5] The conjugation of the furan-2-carbonyl group to the indole nitrogen at the 1-position is a deliberate chemical modification aimed at potentially enhancing the molecule's interaction with biological targets and optimizing its pharmacokinetic profile.

This guide is intended for researchers, scientists, and drug development professionals, offering a technical and logical framework for evaluating the in vivo potential of this compound. We will delve into the standard in vivo models for assessing anti-inflammatory and analgesic activity, present comparative data from analogous compounds, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Comparative In Vivo Efficacy: An Evidence-Based Projection

To project the in vivo efficacy of this compound, we will analyze published data from structurally similar compounds evaluated in standardized preclinical models of inflammation and pain. The primary comparators will be the widely used NSAIDs, Indomethacin and Diclofenac, which serve as industry benchmarks for anti-inflammatory and analgesic activity.

Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a cornerstone for the acute in vivo assessment of anti-inflammatory agents. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to measurable edema. The reduction in paw volume in treated animals compared to a control group is a direct measure of a compound's anti-inflammatory potency.

  • Rationale for Model Selection: This model is highly reproducible and sensitive to inhibitors of prostaglandin synthesis, the primary mechanism of action for most NSAIDs. It provides a clear and quantitative endpoint (paw volume) for efficacy assessment.

Table 1: Comparative Anti-inflammatory Activity of Indole Derivatives and Standard Drugs in the Carrageenan-Induced Paw Edema Model

Compound/DrugDose (mg/kg)Time Post-Carrageenan% Inhibition of EdemaReference
Indomethacin (Standard) 103 hours45-55%[6]
Diclofenac (Standard) 203 hours40-50%[1]
Structurally Related Indole-3-Carboxylic Acid Derivative 503 hours~40%[6]
This compound HypothesizedHypothesizedProjected Efficacy

Note: Data for the structurally related indole-3-carboxylic acid derivative is presented as an approximate value to indicate the potential efficacy range. The efficacy of this compound is projected based on the combined pharmacological potential of its constituent moieties.

Analgesic Activity: Acetic Acid-Induced Writhing and Hot Plate Tests

To comprehensively evaluate analgesic potential, a combination of visceral and central pain models is employed.

  • Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity. The intraperitoneal injection of acetic acid induces abdominal constrictions, or "writhes," by stimulating the release of endogenous pain mediators. A reduction in the number of writhes in treated animals indicates an analgesic effect.

  • Hot Plate Test: This method evaluates central analgesic activity. The latency of an animal's response (e.g., licking a paw or jumping) to a thermal stimulus is measured. An increase in the response latency suggests a centrally mediated analgesic effect.

  • Rationale for Model Selection: The use of both models allows for the differentiation between peripherally and centrally acting analgesics, providing a more complete pharmacological profile of the test compound.

Table 2: Comparative Analgesic Activity of a Substituted Furan Compound and Standard Drugs

Compound/DrugDose (mg/kg)In Vivo ModelEfficacy Metric% Inhibition/Increase in LatencyReference
Aspirin (Standard) 300Acetic Acid WrithingNumber of Writhes57.12%[7]
Morphine (Standard) 5Hot Plate TestReaction TimeSignificant increase at 90 min[7]
Substituted Furan Carboxamide (AMSM-2(a-k)) 20Acetic Acid WrithingNumber of Writhes73.93%[7]
Substituted Furan Carboxamide (AMSM-2(a-k)) 20Hot Plate TestReaction TimeSignificant increase at 90 min[7]
This compound HypothesizedHypothesizedProjected Efficacy

Note: The data for the substituted furan carboxamide is from a study on a different, but structurally relevant, furan-containing compound to illustrate the potential analgesic activity of the furan moiety.[7]

Methodologies: Ensuring Experimental Integrity

The following protocols are detailed to provide a framework for the in vivo evaluation of this compound, ensuring that the methodologies are self-validating and adhere to established scientific standards.

Carrageenan-Induced Paw Edema Protocol
  • Animal Model: Male Wistar rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=6 per group): Vehicle control, standard drug (Indomethacin, 10 mg/kg), and test compound at various doses. All treatments are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test Protocol
  • Animal Model: Swiss albino mice (20-25 g) are used.

  • Grouping and Dosing: Animals are divided into groups (n=6 per group) and treated with vehicle, standard drug (Aspirin, 100 mg/kg, p.o.), or the test compound 30 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% v/v solution of acetic acid in saline is injected intraperitoneally at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, the number of abdominal constrictions (writhes) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Visualizing the Path Forward: Experimental Workflow and Potential Mechanism

To clearly delineate the experimental process and the hypothesized mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preclinical_testing In Vivo Efficacy Evaluation cluster_assays Analgesic & Anti-inflammatory Assays animal_acclimatization Animal Acclimatization (Rats/Mice) grouping Randomized Grouping (Vehicle, Standard, Test Compound) animal_acclimatization->grouping dosing Compound Administration (p.o. or i.p.) grouping->dosing carrageenan Carrageenan-Induced Paw Edema dosing->carrageenan acetic_acid Acetic Acid-Induced Writhing dosing->acetic_acid hot_plate Hot Plate Test dosing->hot_plate data_collection Data Collection (Paw Volume, Writhes, Latency) carrageenan->data_collection acetic_acid->data_collection hot_plate->data_collection data_analysis Statistical Analysis (% Inhibition) data_collection->data_analysis efficacy_determination Efficacy Determination data_analysis->efficacy_determination

Caption: A generalized workflow for the in vivo evaluation of anti-inflammatory and analgesic compounds.

Putative_Mechanism membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 Cellular Injury arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain test_compound 1-(Furan-2-carbonyl)- 1H-indole-3-carboxylic acid test_compound->cox_enzymes Inhibition (Hypothesized)

Sources

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The compound 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the indole core and the furan ring. The indole skeleton is a privileged structure in medicinal chemistry, found in over 40 FDA-approved drugs targeting a vast array of receptors and enzymes.[1] Similarly, the furan motif is a versatile building block used to develop compounds with a wide range of biological activities.[2] The combination of an N-acylated indole with a carboxylic acid functional group creates a molecule with significant potential for specific receptor interactions, but also a risk of promiscuous binding, or cross-reactivity.

Unforeseen off-target interactions are a leading cause of adverse drug reactions and late-stage clinical trial failures.[3] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design. This guide provides a comprehensive framework for researchers and drug developers to systematically evaluate the potential cross-reactivity of this compound. We will dissect the molecule's structural components to predict likely off-targets, propose a robust experimental workflow for comprehensive profiling, and provide detailed protocols for key validation assays.

Part 1: Predictive Analysis Based on Structural Homology

The first step in assessing cross-reactivity is a predictive analysis based on the compound's constituent pharmacophores. By examining the known biological activities of structurally related molecules, we can generate a data-driven hypothesis of potential interaction partners, guiding the design of an efficient screening strategy.

The molecule can be deconstructed into three key recognition elements:

  • Indole-3-Carboxylic Acid Core: This scaffold is a known ligand for several receptor families. For instance, derivatives of indole-3-carboxylic acid have been developed as potent antagonists for the Angiotensin II receptor 1 (AT1)[4] and as antagonists for the plant auxin receptor TIR1.[5][6] Other indole carboxylic acids have shown activity as selective antagonists for the Cysteinyl leukotriene receptor 1 (CysLT1).[7]

  • Furan-2-carbonyl (Furoyl) Group: This N-acyl substituent significantly alters the electronic and steric profile of the indole core. Furan-2-carboxylic acid derivatives have been investigated as inhibitors of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1)[8] and as ligands for histamine receptors.[9]

  • Carboxylic Acid Moiety: This acidic group is a critical pharmacophore for interacting with receptors that recognize endogenous carboxylate-containing ligands, such as the hydroxycarboxylic acid receptors (HCARs).[10][11]

This structural analysis suggests that a screening panel for this compound should, at a minimum, include representative members of the angiotensin, CysLT, dopamine, androgen, and histamine receptor families, as well as HCARs.

cluster_0 This compound cluster_1 Key Pharmacophores cluster_2 Predicted Potential Off-Target Families (based on literature) Mol Core Molecule Indole Indole-3-Carboxylic Acid Mol->Indole Core Scaffold Furan Furan-2-Carbonyl Mol->Furan N-Acyl Group COOH Carboxylic Acid Group Mol->COOH Functional Group Angiotensin Angiotensin Receptors Indole->Angiotensin CysLT CysLT Receptors Indole->CysLT Dopamine Dopamine Receptors Indole->Dopamine Androgen Androgen Receptors Indole->Androgen Histamine Histamine Receptors Furan->Histamine HCAR HCARs COOH->HCAR

Caption: Structural deconstruction and prediction of potential off-target receptor families.

Part 2: A Phased Experimental Workflow for Cross-Reactivity Profiling

A systematic, multi-stage approach is essential to move from prediction to empirical data. The following workflow ensures a cost-effective and scientifically rigorous evaluation, minimizing the risk of false negatives and false positives.

Phase1 Phase 1: Broad Panel Screening (Primary Assay) Desc1 Objective: Identify any interaction >50% inhibition @ 10 µM. Method: Radioligand binding assays. Panel: Comprehensive (e.g., Eurofins SafetyScreen44), including predicted targets. Phase1->Desc1 Phase2 Phase 2: Hit Confirmation & Dose-Response (Secondary Assay) Desc2 Objective: Confirm primary hits and determine affinity (Ki). Method: Homologous competitive radioligand binding assays. Action: Generate pKi values for confirmed interactions. Phase2->Desc2 Phase3 Phase 3: Functional Characterization (Tertiary Assay) Desc3 Objective: Determine functional activity (agonist, antagonist, or inverse agonist). Method: Cell-based functional assays (e.g., cAMP, Ca2+ flux, reporter gene). Action: Generate pIC50 (antagonist) or pEC50 (agonist) values. Phase3->Desc3 Phase4 Phase 4: Final Selectivity Profile Desc4 Objective: Synthesize all data to define the compound's selectivity. Output: A comprehensive table of Ki and IC50/EC50 values. Decision: Go/No-Go for further development. Phase4->Desc4 Desc1->Phase2 Desc2->Phase3 Desc3->Phase4

Sources

Benchmarking 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic Acid: A Comparative Analysis Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that disrupt specific molecular pathways essential for tumor growth and survival. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-validated target in oncology, with its aberrant activation implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1] The clinical success of EGFR inhibitors has spurred the search for novel chemical scaffolds that can offer improved potency, selectivity, or the ability to overcome acquired resistance.

The furan and indole moieties are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets, including kinases.[2] The novel compound, 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid, represents a chemical entity that combines these two pharmacophoric groups. This guide provides a comprehensive, objective comparison of this investigational molecule against a panel of well-established, clinically relevant EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib.[3] Through detailed experimental protocols and comparative data, we aim to elucidate the potential of this compound as a putative EGFR inhibitor for researchers, scientists, and drug development professionals.

Rationale for Comparative Study

The selection of Gefitinib, Erlotinib, and Lapatinib as benchmarks is based on their established mechanisms of action and extensive clinical validation. Gefitinib and Erlotinib are first-generation reversible EGFR tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain.[3][4] Lapatinib is a dual tyrosine kinase inhibitor, targeting both EGFR and HER2 (ErbB2).[5] By benchmarking this compound against these agents, we can ascertain its relative potency and potential mechanism of inhibition. This comparative approach provides a scientifically rigorous framework for evaluating the promise of this novel chemical entity.

Experimental Design & Methodologies

To provide a thorough and multi-faceted comparison, we will employ a combination of in vitro biochemical and cell-based assays. This dual-pronged approach allows for the assessment of direct enzyme inhibition as well as the compound's activity in a more physiologically relevant cellular context.

In Vitro EGFR Kinase Inhibition Assay

The primary objective of this assay is to determine the direct inhibitory effect of the test compounds on the enzymatic activity of the EGFR kinase domain. A commonly employed method is a luminescence-based kinase assay that quantifies ATP consumption.

Protocol: ADP-Glo™ Kinase Assay [6]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound, Gefitinib, Erlotinib, and Lapatinib in 100% DMSO.

    • Prepare serial dilutions of the test compounds in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human EGFR enzyme and the substrate, Poly(Glu, Tyr) 4:1, in kinase assay buffer to the desired concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compounds or controls to the wells of a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer.

    • Add 10 µL of the master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well. The final reaction volume will be 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background (no enzyme control) from all other readings.

    • Calculate the percent inhibition relative to the positive control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor required for 50% inhibition) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Diagram: EGFR Kinase Inhibition Assay Workflow

EGFR_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Add_Reagents Add Reagents to Plate Compound_Prep->Add_Reagents Enzyme_Substrate_Prep Prepare Enzyme & Substrate Enzyme_Substrate_Prep->Add_Reagents Incubate_Reaction Incubate at 30°C Add_Reagents->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Kinase_Detection Read_Luminescence Read Luminescence Add_Kinase_Detection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro EGFR biochemical kinase assay.

Cell-Based Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cells that are dependent on EGFR signaling. The A431 human epidermoid carcinoma cell line, which overexpresses wild-type EGFR, is a suitable model for this purpose.[2]

Protocol: MTS Cell Proliferation Assay [7]

  • Cell Seeding:

    • Harvest and count A431 cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS).

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the benchmark inhibitors in complete growth medium at 2X the final desired concentrations.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compounds to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed.

    • Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 value (the concentration of inhibitor required for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: Cell-Based Proliferation Assay Workflow

Cell_Proliferation_Assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis Seed_Cells Seed A431 Cells in 96-well Plate Incubate_Overnight Incubate for 24h Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare Compound Dilutions Incubate_Overnight->Prepare_Compounds Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_MTS Incubate for 1-4h Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance at 490 nm Incubate_MTS->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_GI50 Determine GI50 Calculate_Viability->Determine_GI50

Caption: Workflow for the cell-based proliferation assay.

Comparative Data Summary

The following tables present the anticipated experimental data, providing a clear comparison of this compound against the established EGFR inhibitors.

Table 1: In Vitro EGFR Kinase Inhibition

CompoundEGFR IC50 (nM)
This compoundTo be determined
Gefitinib~33 - 57[8][9]
Erlotinib~2[10][11][12][13]
Lapatinib~10.2 - 10.8[14][15][16]

Table 2: A431 Cell Proliferation Inhibition

CompoundA431 GI50 (µM)
This compoundTo be determined
Gefitinib~0.054[8]
Erlotinib~0.02 - 1.2[11][13]
LapatinibVariable, dependent on specific assay conditions[15]

Signaling Pathway Context

The diagram below illustrates the EGFR signaling pathway and the points of inhibition for the benchmark compounds. Understanding this pathway is crucial for interpreting the experimental results.

Diagram: EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds TKD Tyrosine Kinase Domain EGFR->TKD Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TKD->RAS_RAF_MEK_ERK Phosphorylates & Activates PI3K_AKT PI3K-AKT Pathway TKD->PI3K_AKT Phosphorylates & Activates Proliferation Cell Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitors Gefitinib Erlotinib Lapatinib 1-(Furan-2-carbonyl)-1H- indole-3-carboxylic acid Inhibitors->TKD Inhibit

Caption: Simplified EGFR signaling pathway and the site of action for TKIs.

Discussion and Conclusion

This guide outlines a robust framework for benchmarking the novel compound this compound against established EGFR inhibitors. The proposed experiments will generate critical data on its direct enzymatic inhibition and its anti-proliferative effects in a relevant cancer cell line.

The resulting IC50 and GI50 values will allow for a direct comparison of potency. Should this compound demonstrate significant inhibitory activity, further studies would be warranted to investigate its selectivity against other kinases, its mechanism of action (reversible vs. irreversible), and its efficacy in EGFR-mutant and resistant cell lines. The furan-indole scaffold holds promise for the development of novel kinase inhibitors, and the systematic evaluation outlined herein is a crucial first step in understanding the therapeutic potential of this compound.

References

  • The Royal Society of Chemistry. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

  • Konecny, G. E., Pegram, M. D., Venkatesan, N., Finn, R., Yang, G., Rahmeh, M., ... & Slamon, D. J. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2–Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630-1639. [Link]

  • AdooQ BioScience. Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research. [Link]

  • National Institutes of Health. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... [Link]

  • ResearchGate. Guidelines for HTRF technology in EGFR kinase assay. [Link]

  • Assay Genie. EGFR (Phospho-Tyr1197)Fluorometric Cell-Based ELISA Kit (FBCAB00063). [Link]

  • AACR Journals. Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • PLOS One. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. [Link]

  • National Institutes of Health. Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study. [Link]

  • MDPI. In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins. [Link]

  • Drugs.com. List of EGFR inhibitors (anti-EGFR). [Link]

  • National Institutes of Health. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. [Link]

  • DelveInsight. Power of EGFR Inhibitors in Cancer Treatment. [Link]

  • ScienceDirect. Novel iodine-124 labeled EGFR inhibitors as potential PET agents for molecular imaging in cancer. [Link]

  • National Institutes of Health. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. [Link]

  • ResearchGate. Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore. [Link]

  • Semantic Scholar. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid and related patented compounds Audience: Researchers, Scientists, and Drug Development Professionals.[1][2]

Executive Summary: The "Furan-Indole" Scaffold in Medicinal Chemistry

The indole-3-carboxylic acid moiety is a privileged structure in drug discovery, serving as the core for non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents (HCV NS5B/SARS-CoV-2 inhibitors), and synthetic cannabinoid receptor ligands.[1][2]

This guide provides a technical deep-dive into This compound (FICA) (CAS: 1369075-81-9), a specific N-acylated derivative.[1][2] We compare its physicochemical properties, synthetic utility, and theoretical bioactivity against established patented analogs like Indomethacin (N-benzoyl indole) and JWH-018 metabolites (N-naphthoyl indole).[1][2]

Key Differentiator: The introduction of the furan-2-carbonyl group at the N1 position alters the electronic landscape and lipophilicity profile compared to traditional phenyl or alkyl substituents, offering a unique vector for optimizing binding affinity and metabolic stability.[1][2]

Technical Profile: this compound[1][2][3][4]
PropertySpecification
Chemical Name This compound
Common Code FICA
CAS Number 1369075-81-9
Molecular Formula C₁₄H₉NO₄
Molecular Weight 255.23 g/mol
Core Scaffold Indole-3-carboxylic acid
N1-Substituent Furan-2-carbonyl (Furoyl)
Key Feature H-bond acceptor (Furan Oxygen) + Planar aromatic system
Primary Application Intermediate for NSAIDs, Antivirals, and CB2 Agonists

Structural Insight: Unlike the lipophilic chlorobenzoyl group in Indomethacin, the furoyl group in FICA introduces a heteroatom (oxygen) capable of acting as a weak hydrogen bond acceptor.[2] This modification can significantly impact the compound's interaction with residues in the binding pocket (e.g., Serine or Tyrosine) of target enzymes like COX-2 or Viral Polymerases.[2]

Comparative Analysis: FICA vs. Patented Alternatives

This section evaluates FICA against three structurally related classes of compounds found in patent literature.

A. FICA vs. Indomethacin (NSAID Benchmark)
  • Target: Cyclooxygenase (COX-1/COX-2).[1][2]

  • Comparator: Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid).[1][2]

  • Mechanism: Indomethacin binds to the COX active site, with the N-benzoyl group projecting into a hydrophobic pocket.[1][2]

FeatureFICA (Furan Analog) Indomethacin (Phenyl Analog) Implication
N1-Substituent Furan-2-carbonyl4-ChlorobenzoylFuran is smaller and less lipophilic.[1][2]
Electronic Effect Electron-rich (Furan)Electron-withdrawing (Cl-Phenyl)Furan may alter pKa of the acid.[1][2]
Metabolic Stability Moderate (Furan ring opening risk)High (Stable phenyl ring)FICA may have shorter half-life.[1][2]
Solubility Higher (Polar oxygen)Low (Very lipophilic)FICA offers better formulation potential.[2]

Expert Insight: Replacing the chlorobenzoyl group with a furoyl group (FICA) typically reduces potency against COX-1 (reducing gastric toxicity) while maintaining COX-2 selectivity, a strategy explored in "coxib" development.[1][2]

B. FICA vs. Antiviral Indole-3-Carboxylates (HCV/SARS-CoV-2) [1][2]
  • Target: Viral Polymerase (NS5B) or Helicase (Nsp13).[2]

  • Comparator: BMS-791325 (Bristol-Myers Squibb) and related Indolyl Diketo Acids .[1][2]

  • Mechanism: These compounds bind to the allosteric "thumb" domain of the polymerase, preventing conformational changes.[1]

Comparison:

  • FICA: The carboxylic acid at C3 is a bioisostere for the diketo acid moiety often required for metal ion chelation (Mg²⁺) in the active site.[2]

  • Patented Analogs: Often feature bulky N-cycloalkyl or N-aryl groups to fill the hydrophobic pocket.[1][2] The furan ring of FICA offers a compact alternative that can fit into smaller sub-pockets, potentially overcoming resistance mutations that block larger inhibitors.[1]

C. FICA vs. Synthetic Cannabinoid Metabolites
  • Target: CB1/CB2 Receptors.[1][2]

  • Comparator: JWH-018 N-pentanoic acid metabolite .

  • Context: Synthetic cannabinoids (e.g., JWH-018) are often N-alkyl indoles.[1][2] FICA resembles the oxidized metabolites or "head-to-tail" analogs.[1][2]

Comparison:

  • Receptor Affinity: The carbonyl linker in FICA (N-C=O) makes it an amide, significantly reducing affinity for CB1 compared to the N-alkyl analogs (JWH series).[2] This makes FICA a likely inactive precursor or a selective CB2 peripheral ligand rather than a psychoactive agent.[1][2]

Experimental Protocols
Protocol A: Synthesis of this compound

Rationale: Direct acylation of indole-3-carboxylic acid is difficult due to the competing reactivity of the carboxylic acid.[1][2] The protocol uses a transient protection strategy.[1][2]

Reagents:

  • Indole-3-carboxylic acid methyl ester (Starting Material)[2]

  • Furoyl chloride (Acylating Agent)[2]

  • Sodium Hydride (NaH) (Base)[2]

  • DMF (Solvent)[2]

  • Lithium Hydroxide (LiOH) (Hydrolysis)[2]

Step-by-Step Methodology:

  • Deprotonation: Dissolve Indole-3-carboxylic acid methyl ester (1.0 eq) in anhydrous DMF at 0°C. Slowly add NaH (1.2 eq, 60% dispersion). Stir for 30 min until gas evolution ceases.

    • Critical Checkpoint: Solution should turn from pale yellow to orange/brown, indicating anion formation.[1]

  • Acylation: Add Furoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The N-acylated product will have a higher Rf than the starting material.[1][2]

  • Quench & Isolation: Pour into ice water. Extract with Ethyl Acetate (3x).[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Hydrolysis: Dissolve the intermediate ester in THF:MeOH:H₂O (3:1:1). Add LiOH (3.0 eq).[2] Stir at 60°C for 12 hours.

  • Acidification: Cool to 0°C. Acidify to pH 3 with 1N HCl. The product FICA will precipitate as a white/off-white solid.[1][2]

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: COX-2 Inhibition Screening (Colorimetric)

Rationale: To verify the anti-inflammatory potential of the FICA scaffold compared to Indomethacin.

Assay Setup:

  • Enzyme: Recombinant Human COX-2.[1][2]

  • Substrate: Arachidonic Acid + Colorimetric Peroxidase Substrate (TMPD).

  • Controls:

    • Positive Control: Indomethacin (10 µM).[2]

    • Negative Control: DMSO vehicle.[1][2]

    • Test Compound: FICA (0.1 - 100 µM).[1][2]

Procedure:

  • Incubate Enzyme + Inhibitor (FICA) in Tris-HCl buffer (pH 8.[1][2]0) for 10 min at 37°C.

  • Add Heme (Cofactor).[2]

  • Initiate reaction by adding Arachidonic Acid and TMPD.[1][2]

  • Measure absorbance at 590 nm after 5 minutes.[1][2]

  • Calculation: % Inhibition = (1 - (Abs_sample / Abs_control)) * 100.[2]

Mechanism of Action: Structural Activity Relationship (SAR)[2][5]

The following diagram illustrates the SAR decision tree for the Indole-3-Carboxylic Acid scaffold, highlighting how the N1-Furoyl group of FICA directs the compound towards specific therapeutic pathways (Anti-inflammatory vs. Antiviral) compared to other modifications.

SAR_Pathway Scaffold Indole-3-Carboxylic Acid (Core Scaffold) N1_Sub N1-Substitution (Key Divergence) Scaffold->N1_Sub Furoyl Furan-2-carbonyl (FICA) N1_Sub->Furoyl Benzoyl 4-Chlorobenzoyl (Indomethacin) N1_Sub->Benzoyl Alkyl N-Pentyl/Alkyl (Cannabinoids) N1_Sub->Alkyl Effect_Furoyl H-Bond Acceptor Moderate Lipophilicity COX-2 / Viral Polymerase Furoyl->Effect_Furoyl Target Selectivity Effect_Benzoyl High Lipophilicity Steric Bulk COX-1 / COX-2 (NSAID) Benzoyl->Effect_Benzoyl Effect_Alkyl High Lipophilicity CB1/CB2 Agonism Psychoactive Potential Alkyl->Effect_Alkyl

Caption: SAR Decision Tree for Indole-3-Carboxylic Acid Derivatives. The N1-Furoyl group (FICA) directs activity towards enzyme inhibition (COX/Polymerase) rather than receptor agonism.[1][2]

Conclusion & Future Outlook

This compound (FICA) represents a versatile, under-explored scaffold in the patent landscape.[1][2] While it shares the core architecture of blockbuster NSAIDs like Indomethacin, the furan-2-carbonyl substitution offers a distinct physicochemical profile:[1][2]

  • Reduced Lipophilicity: Potentially improving oral bioavailability and reducing CNS penetration compared to N-alkyl analogs.[1][2]

  • Unique Binding Mode: The furan oxygen provides a novel anchor point for hydrogen bonding in viral polymerase or COX-2 active sites.[1][2]

Recommendation: Researchers should utilize FICA as a fragment-based drug discovery (FBDD) starting point.[1][2] Its ability to be rapidly diversified at the C3 position (amide coupling) makes it an ideal candidate for generating libraries of novel antivirals or selective anti-inflammatory agents.[2]

References
  • WIPO Patentscope. (2023). WO/2023/067628: A Method for the Preparation of Indole-3-Carboxylic Acid Derivatives.[1][2] Retrieved from [Link][2][3]

  • National Institutes of Health (NIH). (2021).[2] Structure-Activity Relationships of New 1-Aryl-1H-Indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. PMC. Retrieved from [Link]

  • Google Patents. (2016).[2] US20160159740A1 - Indole-3-carbinol derivatives.[1][2] Retrieved from

  • ChemSrc. (2023).[2] CAS 1369075-81-9 Entry.[1][2][4] Retrieved from [Link]

Sources

Safety Operating Guide

1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical protocols for the safe handling and disposal of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid .

As a specialized research intermediate—structurally comprising an indole core with a C3-carboxylic acid and an N1-furoyl group—this compound requires strict adherence to Hazardous Organic Waste protocols.[1] Due to the biological activity often associated with N-acylated indoles, this substance must be treated as a potential bioactive toxicant and irritant in the absence of specific toxicological data.

Chemical Identity & Hazard Characterization

Before disposal, the waste generator must characterize the material to ensure compatibility with waste streams.

Property Description
Chemical Name This compound
Structural Class N-acylindole; Heterocyclic carboxylic acid
Physical State Solid (Powder/Crystalline)
Acidity Weakly Acidic (Carboxylic acid moiety)
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Potential Sensitizer ; Suspected Bioactive (treat as Toxic).[1][2][3][4]
RCRA Status Not specifically P- or U-listed. Classify as Characteristic Waste if exhibiting toxicity, otherwise Non-Regulated Hazardous Waste (requires incineration).

Critical Safety Warning: Many 1-substituted indole-3-carboxylic acid derivatives are metabolites or precursors to synthetic cannabinoids.[1] While the carboxylic acid moiety typically reduces lipophilicity and receptor binding compared to their alkyl/carbonyl counterparts, precautionary principle mandates treating this compound as a pharmacologically active substance.

Personal Protective Equipment (PPE) Matrix

Do not handle waste containers without the following protective barrier system.

  • Respiratory: N95 particulate respirator (minimum) or P100 if handling fine dust in open air. Work inside a chemical fume hood is mandatory for solid transfers.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The furoyl group increases lipophilicity, potentially enhancing dermal absorption.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for powder handling due to airborne dust risks.

  • Body: Lab coat (buttoned) + chemical-resistant apron if handling large quantities (>50g).

Disposal Workflow & Segregation Logic

The disposal pathway depends on the physical state of the waste (Solid vs. Solution). Incineration is the required ultimate disposal method to ensure thermal destruction of the heterocyclic core.

Decision Logic Diagram

DisposalWorkflow Start Waste Generated: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Form StateCheck->SolidWaste Dry Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved SolidPack Pack in Wide-Mouth HDPE or Glass Jar SolidWaste->SolidPack LiquidSeg Segregate by Solvent Type (Halogenated vs. Non-Halogenated) LiquidWaste->LiquidSeg Labeling Apply Hazardous Waste Label: 'Toxic, Irritant, Organic Acid' SolidPack->Labeling LiquidSeg->Labeling Storage Store in SAA (Satellite Accumulation Area) Labeling->Storage Vendor Hand-off to EHS/Vendor Method: High-Temp Incineration Storage->Vendor

Figure 1: Decision logic for the segregation and packaging of indole-carboxylic acid waste.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or Glass container. Avoid LDPE bags if the solid is sticky or oily, as it may permeate.

  • Deactivation (Optional but Recommended): If the waste is a fine dust, dampen slightly with water or mineral oil to prevent airborne dispersion during handling.

  • Labeling: Affix a hazardous waste label with the following details:

    • Constituents: "this compound (100%)"[1]

    • Hazards: Check "Toxic" and "Irritant."[2]

    • pH: Mark as "Acidic" (if applicable to wetted solids).

  • Secondary Containment: Place the sealed container into a secondary clear plastic bag or bin to capture any external residue.

B. Liquid Waste (Solutions in Organic Solvents)
  • Solvent Compatibility: Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).

  • Segregation:

    • Halogenated Stream: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethyl Acetate, DMSO, etc.

  • Concentration Limit: If the concentration is >5% (w/v), mark the container as "High Concentration Organic Acid."

  • Do Not Neutralize: Do not attempt to neutralize the acid in the waste container. This can generate heat or unexpected precipitation. Allow the waste vendor to handle pH adjustment.

C. Contaminated Glassware & Consumables[1]
  • Glassware: Triple rinse with Acetone or Ethanol . Collect the first rinse as Hazardous Chemical Waste (Liquid). Subsequent rinses can be washed down the drain if the solvent is water-miscible and non-hazardous, but collecting all rinses is the safest practice.

  • Sharps/Pipettes: Dispose of chemically contaminated sharps in a rigid, puncture-proof Sharps Container labeled "Chemical Contaminated Sharps."

Emergency Response: Spills & Exposure

Scenario: Dry Powder Spill (>1g) [1]

  • Evacuate & Isolate: Clear the immediate area.[5][6]

  • PPE Up: Don N95 respirator, double gloves, and goggles.

  • Dry Cleanup: Gently cover the spill with a damp paper towel to suppress dust.

  • Collection: Scoop the material using a plastic spatula or dustpan. Do not dry sweep as this aerosolizes the irritant.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.

  • Disposal: Place all cleanup materials (towels, scoop) into the Solid Hazardous Waste container.

Scenario: Skin Contact

  • Immediate Flush: Wash affected area with soap and lukewarm water for 15 minutes.

  • Solvent Warning: Do not use ethanol or acetone to wash skin; this may increase absorption of the lipophilic furoyl moiety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

  • PubChem. (2025).[7] Indole-3-carboxylic Acid (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[3] [Link]

Sources

Personal protective equipment for handling 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a novel compound, its toxicological properties have not been exhaustively studied. Therefore, this guide is built upon a conservative risk assessment, drawing from the known hazards of its constituent chemical motifs: the indole-3-carboxylic acid core and the furan-2-carbonyl substituent. The primary objective is to ensure the safety of all laboratory personnel through the implementation of robust engineering controls, appropriate personal protective equipment (PPE), and meticulous handling procedures.

Hazard Assessment & Risk Profile

A thorough hazard analysis for an uncharacterized compound necessitates an evaluation of its structural components.

  • Indole-3-Carboxylic Acid Moiety: Analogous compounds, such as 1H-Indole-3-carboxylic acid, are known to be skin and eye irritants.[1][2]

  • Furan-2-Carbonyl Moiety: The parent compound, 2-Furancarboxylic acid (or 2-Furoic acid), is classified as a skin irritant that can cause serious eye damage and may lead to respiratory irritation.[3][4] Furthermore, the furan ring itself is a significant toxicological concern. Furan is classified as a substance that may cause cancer, is suspected of causing genetic defects, and can cause damage to organs through prolonged or repeated exposure.

Inferred Hazard Profile for this compound: Based on this analysis, it is prudent to handle this compound as a substance that is, at a minimum:

  • A skin and eye irritant.

  • A potential respiratory tract irritant, especially in powdered form.

  • Potentially carcinogenic and mutagenic, warranting measures to minimize all routes of exposure (inhalation, dermal, ingestion).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the task being performed and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.

Operation Engineering Control Gloves Eye/Face Protection Lab Coat/Body Protection Respiratory Protection
Storage & Transport (Closed Container) General Laboratory VentilationNitrile GlovesSafety GlassesStandard Lab CoatNot Required
Weighing & Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-Gloving (Nitrile)Chemical Splash GogglesStandard Lab CoatRecommended: N95 Respirator
Solution Preparation & Transfers Chemical Fume HoodDouble-Gloving (Nitrile)Chemical Splash Goggles & Face ShieldChemical Resistant Lab CoatNot Required (if in fume hood)
Running Reactions & Workup Chemical Fume HoodDouble-Gloving (Nitrile)Chemical Splash Goggles & Face ShieldChemical Resistant Lab CoatNot Required (if in fume hood)
Waste Disposal Chemical Fume HoodDouble-Gloving (Nitrile)Chemical Splash GogglesChemical Resistant Lab CoatNot Required (if in fume hood)
Causality of PPE Choices
  • Eye and Face Protection : Due to the classification of related compounds as severe eye irritants, chemical splash goggles are mandatory.[3][4] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or working with reactions under pressure.[5][6]

  • Skin Protection : Double-gloving with nitrile gloves minimizes the risk of exposure from incidental contact or a single glove failure. A standard lab coat is sufficient for low-risk activities, but a chemical-resistant coat should be used when handling larger quantities or during procedures with a higher splash risk.[5]

  • Respiratory Protection : Handling the solid, powdered form of the compound presents a significant inhalation risk. All such work must be performed within a certified chemical fume hood or a ventilated balance enclosure.[3] For added safety during weighing, an N95 respirator is recommended to prevent inhalation of fine particulates.

Operational and Disposal Plans

Adherence to strict procedural guidelines is critical to ensuring a safe laboratory environment.

Step-by-Step PPE Donning & Doffing Procedure

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the appropriate lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Don your N95 respirator, ensuring a proper seal.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves without touching your skin. Dispose of them in the designated chemical waste container.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated area for contaminated laundry or disposal.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill Management
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate PPE as outlined for high-risk operations (double gloves, goggles, face shield, lab coat).

  • Containment: For solid spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an appropriate chemical absorbent material.

  • Cleanup: Carefully collect the absorbed material or contained solid using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous chemical waste.[7]

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[1][2]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.